molecular formula C11H11BrN2O2 B1277872 4-Bromo-L-tryptophan CAS No. 52448-16-5

4-Bromo-L-tryptophan

Cat. No.: B1277872
CAS No.: 52448-16-5
M. Wt: 283.12 g/mol
InChI Key: OFKIVYVSESEHFZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-L-tryptophan is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKIVYVSESEHFZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431893
Record name 4-Bromo-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52448-16-5
Record name 4-Bromo-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52448-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-L-tryptophan: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, is a compound of significant interest in biochemical research and pharmaceutical development. Its unique physicochemical properties, conferred by the bromine substitution on the indole ring, make it a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation to aid researchers in their endeavors.

Introduction

L-tryptophan serves as a crucial precursor to the neurotransmitter serotonin, playing a vital role in regulating mood, sleep, and cognition.[1][2] The modification of the tryptophan scaffold through halogenation offers a powerful strategy to modulate its biological activity and metabolic stability. This compound, in particular, has emerged as a versatile tool in medicinal chemistry and chemical biology. Its incorporation into peptides and other bioactive molecules can enhance binding affinity to target receptors and improve pharmacokinetic profiles.[3] This guide aims to consolidate the current knowledge on this compound, providing a practical resource for its synthesis and utilization in a research setting.

Physicochemical Properties

The introduction of a bromine atom at the 4-position of the indole ring significantly alters the electronic and steric properties of the tryptophan molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 52448-16-5
Molecular Formula C₁₁H₁₁BrN₂O₂
Molecular Weight 283.12 g/mol
Appearance Off-white to pale brown solid
IUPAC Name (2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid
Storage Temperature 2-8°C[4]

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic routes. The choice of method depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis

A common strategy for the chemical synthesis of this compound involves the Fischer indole synthesis.[5][6][7] This method allows for the construction of the indole ring from a substituted phenylhydrazine and a suitable carbonyl compound.

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions.

Step 1: Synthesis of 4-Bromophenylhydrazine

  • This starting material is commercially available or can be synthesized from 4-bromoaniline via diazotization followed by reduction.

Step 2: Formation of the Phenylhydrazone

  • Dissolve 4-bromophenylhydrazine hydrochloride in a suitable solvent such as ethanol.

  • Add a solution of pyruvic acid or a pyruvate ester (e.g., ethyl pyruvate) to the hydrazine solution.

  • The reaction mixture is typically stirred at room temperature for several hours until the formation of the corresponding 4-bromophenylhydrazone is complete, which can be monitored by thin-layer chromatography (TLC).

  • The product can be isolated by filtration or extraction.

Step 3: Indolization

  • The isolated 4-bromophenylhydrazone is treated with an acidic catalyst. A variety of acids can be used, including polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[5]

  • The mixture is heated to an elevated temperature (typically >100°C) to drive the cyclization and elimination of ammonia.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and neutralized. The crude 4-bromoindole-2-carboxylic acid is then extracted with an organic solvent.

Step 4: Conversion to this compound

  • The resulting 4-bromoindole derivative can be further elaborated to introduce the amino acid side chain using established methods, such as those involving enzymatic resolution or asymmetric synthesis, to obtain the desired L-enantiomer.

Enzymatic Synthesis

Enzymatic synthesis offers a highly stereoselective and environmentally friendly alternative to chemical methods. Tryptophan synthase (TrpS), particularly its β-subunit (TrpB), is a powerful biocatalyst for the synthesis of tryptophan analogs.[8][9]

Experimental Protocol: Enzymatic Synthesis using Tryptophan Synthase (TrpB)

This protocol utilizes an engineered TrpB variant for the synthesis of this compound from 4-bromoindole and serine.

Materials:

  • Engineered Tryptophan Synthase β-subunit (TrpB) variant (e.g., from Pyrococcus furiosus or Thermotoga maritima)[10]

  • 4-Bromoindole

  • L-Serine

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (pH 7.5-8.0)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-serine (e.g., 50 mM), 4-bromoindole (e.g., 10 mM, may require a co-solvent like DMSO for solubility), and PLP (e.g., 50 µM).

  • Pre-incubate the mixture at the optimal temperature for the chosen TrpB variant (thermostable variants can operate at temperatures up to 75°C).[8]

  • Initiate the reaction by adding the purified TrpB enzyme or a cell lysate containing the overexpressed enzyme.

  • Incubate the reaction mixture with gentle agitation for a specified period (e.g., 24-48 hours). Reaction progress can be monitored by HPLC.

  • Upon completion, the reaction is terminated, and the product, this compound, can be isolated and purified using techniques such as ion-exchange chromatography or reverse-phase HPLC.

Table 2: Representative Yields for Enzymatic Synthesis of Tryptophan Analogs

SubstrateEnzyme VariantTemperature (°C)Yield (%)Reference
4-CyanoindoleTm9D8* (T. maritima)37>95
4-BromoindoleTm2F3 (T. maritima)50~65

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data for L-Tryptophan (for comparison)

TechniqueKey Peaks/SignalsReference
¹H NMR (in D₂O)δ 7.72 (d, 1H), 7.53 (d, 1H), 7.28 (s, 1H), 7.19 (t, 1H), 7.11 (t, 1H), 4.04 (t, 1H), 3.47 (dd, 1H), 3.29 (dd, 1H)[6]
¹³C NMR (in D₂O)δ 177.3, 139.1, 129.4, 127.8, 124.9, 122.2, 121.2, 114.7, 110.2, 57.8, 29.2[6]
Mass Spec (EI) m/z 130 (base peak), 204 (M+)[11]

Note: The bromine atom in this compound will induce characteristic shifts in the NMR spectra, particularly for the aromatic protons and carbons of the indole ring. The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

Solubility: Qualitative data suggests that L-tryptophan has moderate solubility in water and is more soluble in organic solvents like ethanol and DMSO.[12][13] The solubility is also pH-dependent.[12] Quantitative solubility data for this compound is not widely reported but is expected to be lower in aqueous solutions compared to L-tryptophan due to the increased hydrophobicity from the bromine atom.

Biological Role and Signaling Pathways

As a tryptophan analog, this compound has the potential to interact with the serotonin signaling pathway. L-tryptophan is the metabolic precursor to serotonin, a key neurotransmitter involved in mood regulation.[1]

Serotonin_Synthesis_Pathway tryptophan L-Tryptophan tph Tryptophan Hydroxylase tryptophan->tph bromo_tryptophan This compound bromo_tryptophan->tph Potential Inhibition receptors Serotonin Receptors (e.g., 5-HT₂A) bromo_tryptophan->receptors Potential Interaction five_htp 5-Hydroxytryptophan (5-HTP) aadc Aromatic L-Amino Acid Decarboxylase five_htp->aadc serotonin Serotonin (5-HT) serotonin->receptors Binds to tph->five_htp Hydroxylation aadc->serotonin Decarboxylation

Figure 1: Potential interaction of this compound with the serotonin synthesis pathway.

As depicted in Figure 1, this compound may act as a competitive inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. Additionally, its structural similarity to serotonin suggests it could directly interact with serotonin receptors, potentially acting as an agonist or antagonist.[2][14] Further research is needed to fully elucidate these interactions.

Applications in Drug Development

The unique properties of this compound make it an attractive building block for the development of novel peptide-based therapeutics. Its incorporation into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing resin Resin Support deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Fmoc-Amino Acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-4-Bromo-L-tryptophan deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Amino Acid deprotection3->coupling3 cleavage Cleavage from Resin & Side-chain Deprotection coupling3->cleavage Repeat cycles purification Purification (HPLC) cleavage->purification characterization Characterization (Mass Spec, NMR) purification->characterization bioassay Biological Activity Assay characterization->bioassay

References

An In-depth Technical Guide to 4-Bromo-L-tryptophan: Synthesis, Biological Interactions, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, has emerged as a valuable tool in biochemical research and a promising scaffold in drug discovery. Its unique physicochemical properties, conferred by the bromine substitution on the indole ring, modulate its biological activity, offering potential for the development of novel therapeutics targeting key physiological pathways. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physical and chemical properties, and its interactions with crucial biological targets, including the serotonin system and the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1). Experimental protocols and quantitative data are presented to facilitate its application in research and development.

Physicochemical Properties

This compound is a pale yellow solid with the chemical formula C₁₁H₁₁BrN₂O₂ and a molecular weight of 283.12 g/mol .[1] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₁H₁₁BrN₂O₂[1]
Molecular Weight 283.12 g/mol [1]
CAS Number 52448-16-5[1]
Appearance Pale yellow solid
Storage Temperature 2-8°C
pKa 5.72

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages in terms of scalability, stereoselectivity, and environmental impact.

Chemical Synthesis

Experimental Protocol: Conceptual Chemical Synthesis of Nα-Boc-4-Bromo-L-tryptophan

  • Materials: 4-Bromoindole, N-Boc-L-serine β-lactone, suitable Lewis acid catalyst (e.g., ZnCl₂), anhydrous solvent (e.g., dichloromethane), purification reagents (silica gel for column chromatography, ethyl acetate, hexanes).

  • Procedure:

    • Dissolve 4-bromoindole (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

    • Add the Lewis acid catalyst (e.g., 1.1 equivalents of ZnCl₂) to the solution and stir for 15 minutes at room temperature.

    • Add N-Boc-L-serine β-lactone (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Nα-Boc-4-Bromo-L-tryptophan.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Enzymatic Synthesis

Enzymatic synthesis offers a highly stereospecific and environmentally friendly alternative to chemical methods. Tryptophan synthase (TrpS) and its engineered variants have been utilized for the synthesis of tryptophan analogs.

Experimental Protocol: Enzymatic Synthesis of this compound using Engineered Tryptophan Synthase (TrpB)

This protocol is based on the methodology described for the synthesis of various tryptophan analogs using an engineered TrpB from Pyrococcus furiosus.[3] While the original study reports "modest activity" for this compound without specifying the exact yield, the general procedure can be applied.[3]

  • Materials: 4-Bromoindole, L-serine, Pyridoxal 5'-phosphate (PLP), engineered TrpB enzyme (heat-treated lysate or purified), reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), equipment for protein expression and purification (if necessary), HPLC for analysis.

  • Procedure:

    • Enzyme Preparation: Express the engineered TrpB in a suitable host (e.g., E. coli). Prepare a heat-treated cell lysate or purify the enzyme as described in the literature.[3]

    • Reaction Setup: In a reaction vessel, combine the reaction buffer, L-serine (e.g., 50 mM), 4-bromoindole (e.g., 25 mM, dissolved in a minimal amount of a co-solvent like DMSO if necessary), and PLP (e.g., 0.1 mM).

    • Initiate Reaction: Add the prepared TrpB enzyme to the reaction mixture.

    • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 75°C for TrpB from Pyrococcus furiosus) with gentle agitation.[3]

    • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of this compound.

    • Termination and Purification: Once the reaction reaches completion or the desired conversion, terminate it by denaturing the enzyme (e.g., by adding trichloroacetic acid or by boiling). Purify the this compound from the reaction mixture using techniques such as ion-exchange chromatography or reversed-phase HPLC.

Biological Activity and Signaling Pathways

This compound's structural similarity to L-tryptophan allows it to interact with biological pathways that utilize the natural amino acid. Its primary areas of investigation include its role as a potential modulator of the serotonin system and as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).

Interaction with the Serotonin Pathway

L-tryptophan is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine). The synthesis of serotonin is a critical pathway in the central nervous system, regulating mood, sleep, and cognition.

Tryptophan Metabolism to Serotonin Pathway

Tryptophan_to_Serotonin Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH FiveHTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) TPH->FiveHTP Rate-limiting step AADC->Serotonin

Caption: Biosynthetic pathway of serotonin from L-tryptophan.

While direct quantitative data on the binding affinity of this compound to serotonin receptors is not available in the reviewed literature, studies on similar brominated tryptamine analogs suggest that halogenation can influence receptor affinity. For instance, bromination of certain tryptamines has been shown to either maintain or in some cases enhance affinity for various serotonin receptor subtypes. Further research is required to determine the specific binding profile and functional activity of this compound at serotonin receptors.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, the major catabolic route of tryptophan. In the context of cancer, overexpression of IDO1 in tumor cells leads to depletion of tryptophan in the tumor microenvironment, which suppresses T-cell-mediated immune responses and promotes immune tolerance. Therefore, IDO1 is a significant target for cancer immunotherapy.

IDO1 Signaling Pathway in Cancer Immunology

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_TCell T-Cell Tryptophan L-Tryptophan IDO1 IDO1 Tryptophan->IDO1 Tryptophan_depletion Tryptophan Depletion Kynurenine Kynurenine Kynurenine_accumulation Kynurenine Accumulation IDO1->Kynurenine TCell_Proliferation T-Cell Proliferation & Activation TCell_Apoptosis T-Cell Apoptosis Tryptophan_depletion->TCell_Proliferation Inhibits Kynurenine_accumulation->TCell_Apoptosis Induces

Caption: The role of the IDO1 pathway in tumor immune escape.

Although tryptophan analogs are a known class of IDO1 inhibitors, specific quantitative data for the inhibitory activity (e.g., IC₅₀ or Kᵢ values) of this compound against IDO1 are not currently available in the public scientific literature. The development of such data would be a critical step in evaluating its potential as an immunotherapeutic agent.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against IDO1.

  • Materials: Recombinant human IDO1 enzyme, L-tryptophan, this compound, assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5), ascorbic acid, methylene blue, catalase, trichloroacetic acid (TCA), Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), 96-well microplate, plate reader.

  • Procedure:

    • Enzyme Activation: Pre-incubate the recombinant IDO1 enzyme in the assay buffer with ascorbic acid and methylene blue to ensure the heme cofactor is in the reduced, active state.

    • Inhibitor Incubation: In a 96-well plate, add the assay buffer, activated IDO1 enzyme, and varying concentrations of this compound (or a known inhibitor as a positive control). Incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Substrate Addition: Initiate the enzymatic reaction by adding L-tryptophan to each well.

    • Reaction Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

    • Reaction Termination: Stop the reaction by adding TCA.

    • Kynurenine Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent. Incubate at room temperature for 10 minutes to allow color development.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Applications in Research and Drug Development

This compound serves as a versatile tool for researchers and drug developers:

  • Fluorescent Probe: The introduction of a bromine atom can alter the fluorescent properties of the tryptophan indole ring, making it a useful probe in biophysical studies of protein structure and dynamics.

  • Building Block for Peptide Synthesis: It can be incorporated into peptides and peptidomimetics to investigate structure-activity relationships and to develop novel therapeutic agents with enhanced properties, such as increased metabolic stability or altered receptor binding affinity.

  • Precursor for Novel Therapeutics: As a starting material, it can be further modified through cross-coupling reactions at the bromine position to generate a diverse library of tryptophan derivatives for screening in various disease models.

Conclusion

This compound is a valuable synthetic amino acid with significant potential in both fundamental research and pharmaceutical development. While current literature provides a foundation for its synthesis and potential biological activities, further quantitative studies are necessary to fully elucidate its inhibitory potency against key enzymes like IDO1 and its binding profile at serotonin receptors. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and accelerate the discovery of novel applications for this intriguing molecule.

References

initial studies on 4-Bromo-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Initial Studies on 4-Bromo-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tryptophan is an essential amino acid that serves as a fundamental building block for protein synthesis and as a metabolic precursor for a host of bioactive molecules, including the neurotransmitter serotonin and the neurohormone melatonin.[1] Its metabolic fate is primarily divided between the serotonin pathway and the kynurenine pathway.[2][3] The dysregulation of these pathways is implicated in numerous pathological conditions, ranging from neuropsychiatric disorders to cancer.[4]

The strategic modification of the tryptophan scaffold is a key approach in medicinal chemistry to develop probes and therapeutic agents with enhanced or novel pharmacological properties. Halogenation, in particular, can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved target binding and efficacy.[5] this compound, a synthetic derivative of L-tryptophan, has emerged as a valuable tool in biochemical research and a versatile building block in drug discovery.[6][7] Its structural similarity to the natural amino acid allows it to be recognized by enzymes and transporters, while the bromine substitution provides a chemical handle for further modification and can influence biological activity.

This guide summarizes the , covering its synthesis, physicochemical properties, and its potential applications in modulating key biological pathways, with a particular focus on its prospective role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and its relevance in neuropharmacology.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource(s)
CAS Number 52448-16-5[8][9]
Molecular Formula C₁₁H₁₁BrN₂O₂[8]
Molecular Weight 283.12 g/mol [8]
IUPAC Name (2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid[8][9]
SMILES C1=CC2=C(C(=C1)Br)C(=CN2)C--INVALID-LINK--N[8]
Appearance Pale yellow solidData not available in reviewed literature
Storage Temperature 2°C - 8°C

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and biocatalytic methods. Biocatalysis, in particular, offers a highly efficient and stereoselective route to the enantiopure L-isomer.

Biocatalytic Synthesis using Tryptophan Synthase (TrpB)

A powerful method for synthesizing tryptophan analogues involves the use of engineered tryptophan synthase β-subunit (TrpB) enzymes.[10][11] These enzymes catalyze the C-C bond formation between an indole analogue (4-bromoindole) and L-serine to produce the corresponding L-tryptophan analogue with high enantiopurity.[12]

G cluster_0 Biocatalytic Synthesis Workflow s1 4-Bromoindole reaction Reaction Vessel (e.g., 75°C) s1->reaction s2 L-Serine s2->reaction enzyme Engineered TrpB Enzyme (e.g., from Pyrococcus furiosus) enzyme->reaction Catalyst plp Pyridoxal Phosphate (PLP) Cofactor plp->enzyme Required Cofactor purify Purification (e.g., Chromatography) reaction->purify product This compound purify->product

Caption: Workflow for the biocatalytic synthesis of this compound.
Detailed Experimental Protocol: Biocatalytic Synthesis

The following is a representative protocol based on methodologies developed for synthesizing tryptophan analogues using thermostable TrpB variants.[10]

  • Enzyme Preparation:

    • Express the engineered TrpB enzyme from Pyrococcus furiosus or Thermotoga maritima in an E. coli expression host.

    • Harvest the cells via centrifugation.

    • Prepare a cell lysate via sonication or high-pressure homogenization in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • Purify the thermostable TrpB enzyme by heating the lysate (e.g., at 80°C for 20 minutes) to precipitate the thermolabile E. coli proteins, followed by centrifugation to collect the supernatant containing the active TrpB.

  • Reaction Setup:

    • In a reaction vessel, prepare a solution containing L-serine (e.g., 50 mM) and the cofactor pyridoxal-5'-phosphate (PLP) (e.g., 0.2 mM) in a suitable buffer (e.g., 100 mM HEPES, pH 8.0).

    • Add 4-bromoindole (e.g., 25 mM), potentially dissolved in a minimal amount of a co-solvent like DMSO to aid solubility.

    • Initiate the reaction by adding the purified TrpB enzyme lysate.

  • Reaction Conditions:

    • Incubate the reaction mixture at an elevated temperature suitable for the thermostable enzyme, for instance, 75°C.

    • Maintain the reaction under gentle agitation for a period of 12-24 hours.

    • Monitor the reaction progress using HPLC or LC-MS by analyzing the formation of the product and consumption of the 4-bromoindole substrate.

  • Purification:

    • Upon completion, terminate the reaction by removing the enzyme, for example, by protein precipitation with an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile), followed by centrifugation.

    • Purify the this compound from the supernatant using techniques such as ion-exchange chromatography or reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Potential Biological Activity and Mechanisms

As a close analogue of L-tryptophan, this compound is hypothesized to interact with the enzymatic pathways that metabolize tryptophan. The two primary pathways of interest are the kynurenine pathway, regulated by IDO1, and the serotonin synthesis pathway.

G cluster_0 Tryptophan Metabolic Crossroads cluster_1 Serotonin Pathway cluster_2 Kynurenine Pathway (~95%) TRP L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) TRP->HTP TPH KYN Kynurenine TRP->KYN IDO1 / TDO SER Serotonin (5-HT) HTP->SER MEL Melatonin SER->MEL KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA QUIN Quinolinic Acid (Neurotoxic) KYN->QUIN NAD NAD+ QUIN->NAD

Caption: Major metabolic pathways of L-Tryptophan in humans.
Potential as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor

Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme in the kynurenine pathway, catabolizing tryptophan into N-formylkynurenine.[13] In the context of cancer, IDO1 is a critical immune checkpoint enzyme.[14] Its overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which collectively suppress the activity of effector T cells and promote immune tolerance, allowing tumors to evade immune surveillance.[13][15]

Tryptophan analogues are a well-established class of competitive IDO1 inhibitors.[6][14] Given its structure, this compound is a rational candidate for investigation as an IDO1 inhibitor. While specific inhibitory constants for this compound are not widely reported in the literature, its potential to bind to the active site of IDO1 warrants further study.

G cluster_0 IDO1-Mediated Immune Suppression in Tumors Tumor Tumor & Stromal Cells (Expressing IDO1) KYN Kynurenine Metabolites Tumor->KYN IDO1 Activity Tcell Effector T-Cell Tcell->Tumor Tumor Attack Treg Regulatory T-Cell (Treg) Treg->Tcell Inhibition TRP Tryptophan TRP->Tumor Uptake KYN->Tcell Suppression / Apoptosis KYN->Treg Activation Inhibitor Potential IDO1 Inhibitor (e.g., this compound) Inhibitor->Tumor Blocks IDO1

Caption: Logical diagram of IDO1's role in tumor immune escape.
Potential Role in Neuropharmacology

This compound is utilized in neuropharmacology research due to its structural relationship to serotonin.[7] As a precursor, tryptophan's transport across the blood-brain barrier is the rate-limiting step for central serotonin synthesis.[1] Modifications to the indole ring, such as bromination, can affect binding affinities to serotonin receptors.[5][16] While direct binding data for this compound is scarce, studies on related brominated tryptamines show that halogenation can modulate affinity and selectivity for various 5-HT receptor subtypes.[5] This makes this compound a valuable parent compound for synthesizing novel ligands to probe serotonergic systems.

Key Experimental Protocols

To facilitate further research, this section provides generalized, representative protocols for assessing the biological activity of this compound.

Protocol: IDO1 Enzyme Inhibition Assay (Cell-Free)

This protocol describes a method to determine the direct inhibitory effect of this compound on recombinant IDO1 enzyme activity.

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme.

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Cofactors: L-ascorbic acid (20 mM), methylene blue (10 µM).

    • Substrate: L-tryptophan (e.g., 200 µM).

    • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

    • Catalase (to quench the reaction).

    • 96-well microplate.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, L-ascorbic acid, methylene blue, catalase, and the IDO1 enzyme.

    • Add varying concentrations of this compound to the wells. Include a positive control (a known IDO1 inhibitor like epacadostat) and a negative control (vehicle, e.g., DMSO).

    • Pre-incubate the mixture for 10-15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the L-tryptophan substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding trichloroacetic acid (TCA) to a final concentration of 3%.

    • Incubate at 60°C for 15 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

  • Detection and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the supernatant. A yellow color will develop from the reaction with kynurenine.

    • Measure the absorbance at 480 nm using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a suitable nonlinear regression model.

Protocol: Cellular IDO1 Activity Assay

This protocol measures the ability of this compound to inhibit IDO1 activity in a cellular context.

  • Cell Culture:

    • Use a human cell line known to express IDO1 upon stimulation, such as HeLa cells or peripheral blood mononuclear cells (PBMCs).

    • Culture the cells in appropriate media in a 96-well plate until they reach desired confluency.

  • Assay Procedure:

    • Treat the cells with various concentrations of this compound for 1-2 hours prior to stimulation.

    • Induce IDO1 expression by adding an inflammatory stimulus, typically interferon-gamma (IFN-γ, e.g., 100 ng/mL).

    • Include appropriate controls: unstimulated cells (basal), stimulated cells with vehicle (maximum activity), and stimulated cells with a known inhibitor (positive control).

    • Incubate the cells for 24-48 hours.

  • Detection and Analysis:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant using the same colorimetric method described in the enzymatic assay (TCA precipitation followed by Ehrlich's reagent) or by using LC-MS for higher sensitivity and specificity.

    • Calculate the percent inhibition of kynurenine production at each concentration of this compound and determine the cellular IC₅₀ value.

Quantitative Data Summary

The available quantitative data for this compound is primarily related to its synthesis. Data on its biological activity is limited in the public domain, highlighting an area for future investigation.

ParameterValue / ObservationSource(s)
Biocatalytic Synthesis Yield Modest activity/conversion from 4-bromoindole using engineered TrpB. Specific yield % not stated but lower than for 4-fluoro or 4-nitro analogues.[10]
IDO1 Inhibition (IC₅₀/Kᵢ) Data not available in reviewed literature.-
Serotonin Receptor Binding Affinity (Kᵢ) Data not available in reviewed literature.-

Applications and Future Directions

Initial studies and the chemical nature of this compound position it as a compound with significant potential in several areas of research and development:

  • Synthetic Chemistry: It serves as a crucial building block for solid-phase peptide synthesis and for creating libraries of complex molecules through cross-coupling reactions at the bromine position.

  • Biochemical Probes: It is a precursor for synthesizing fluorescent tryptophan analogues, which are used to study protein interactions, dynamics, and localization within biological systems.

  • Immuno-Oncology: As a tryptophan analogue, it is a prime candidate for development as an IDO1 inhibitor. Future work should focus on quantifying its inhibitory potency against IDO1 and TDO enzymes and evaluating its efficacy in cellular and preclinical cancer models.

  • Neuroscience: It is a valuable starting point for the synthesis of novel ligands targeting serotonin receptors. Structure-activity relationship (SAR) studies are needed to characterize its (or its derivatives') binding profile and functional activity at 5-HT receptor subtypes.

References

4-Bromo-L-tryptophan: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, has emerged as a molecule of significant interest in biochemical research and pharmaceutical development. Its structural similarity to L-tryptophan allows it to interact with various biological pathways, including those involved in neurotransmitter synthesis and cancer progression. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its role as an enzyme inhibitor and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

L-Tryptophan is a precursor to a variety of biologically active molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway.[1] Modifications to the tryptophan structure, such as halogenation, can significantly alter its biological properties, leading to the development of novel research tools and potential drug candidates. This compound is one such derivative that has garnered attention for its potential to modulate key enzymatic pathways. Its applications are being explored in neuropharmacology, oncology, and antimicrobial research.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 52448-16-5[3]
Molecular Formula C₁₁H₁₁BrN₂O₂[3]
Molecular Weight 283.12 g/mol [3]
pKa 5.72[4]
Appearance Off-white to pale brown solid
Storage 2°C - 8°C[4]

Biological Activities and Mechanisms of Action

Enzyme Inhibition

This compound's structural analogy to L-tryptophan makes it a candidate for inhibiting enzymes involved in tryptophan metabolism.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, which is implicated in immune evasion in cancer.[8][9] Inhibition of IDO1 is a promising strategy for cancer immunotherapy. While direct inhibitory data for this compound on IDO1 is limited, other halogenated tryptophan analogs have been investigated as IDO1 inhibitors.

Antimicrobial Activity

Tryptophan-rich antimicrobial peptides (AMPs) are known to exhibit potent activity against a range of pathogens.[10] The incorporation of brominated tryptophan residues into peptides can enhance their antimicrobial efficacy. For instance, a nisin variant containing 5-bromotryptophan has shown altered and in some cases, enhanced, activity against specific bacterial strains.[11][12]

Cytotoxicity and Anticancer Potential

The depletion of essential amino acids, such as tryptophan, is a strategy being explored for cancer therapy.[13] Tryptophan analogs can interfere with tumor cell proliferation. While specific IC50 values for this compound against cancer cell lines like HeLa are not yet widely published, the general cytotoxicity of tryptophan analogs suggests its potential in this area.

Neuroactivity

Given its role as a tryptophan analog and its potential to interact with the serotonin pathway, this compound is of interest in neuroscience research. It is used in studies of neurotransmitter pathways and the development of novel therapeutic agents for neurological disorders.[2] The neuroprotective effects of related compounds are being investigated in cell culture models such as PC12 cells.[14][15]

Quantitative Data Summary

No specific quantitative data (e.g., IC50, MIC) for this compound was found in the search results. The following table is a template for researchers to populate as data becomes available.

Biological ActivityAssay TypeTarget/OrganismQuantitative Value (e.g., IC50, MIC)
Enzyme InhibitionTPH Inhibition AssayTryptophan HydroxylaseData not available
Enzyme InhibitionIDO1 Inhibition AssayIndoleamine 2,3-dioxygenase 1Data not available
Antimicrobial ActivityBroth MicrodilutionEscherichia coliData not available
Antimicrobial ActivityBroth MicrodilutionStaphylococcus aureusData not available
CytotoxicityMTT AssayHeLa cellsData not available

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a this compound-containing Peptide

This protocol is based on the widely used Fmoc/tBu strategy.[16][17][18]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-4-Bromo-L-tryptophan

  • Rink Amide or Wang resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the chosen resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (or Fmoc-4-Bromo-L-tryptophan) using coupling reagents and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[12][19][20]

Materials:

  • HeLa cells (or other cancer cell line)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol for Broth Microdilution Antimicrobial Susceptibility Assay (MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacteria.[11][19]

Materials:

  • Escherichia coli and Staphylococcus aureus strains

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of this compound.

Tryptophan Metabolism Pathways

This diagram illustrates the two major metabolic pathways of tryptophan: the serotonin pathway and the kynurenine pathway.

Tryptophan_Metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP TPH N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO/TDO Serotonin Serotonin Five_HTP->Serotonin AADC Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase

Tryptophan Metabolism Pathways
Experimental Workflow for SPPS

This diagram outlines the major steps in solid-phase peptide synthesis.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling wash2 Wash coupling->wash2 wash1->coupling repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next amino acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final amino acid cleavage Cleavage from Resin final_deprotection->cleavage purification Purification (HPLC) cleavage->purification end End: Pure Peptide purification->end

Solid-Phase Peptide Synthesis Workflow
General Workflow for Biological Activity Screening

This diagram illustrates a typical workflow for screening a compound for biological activity.

Screening_Workflow compound This compound primary_assays Primary Assays (e.g., Enzyme Inhibition, Cytotoxicity, Antimicrobial) compound->primary_assays hit_identification Hit Identification primary_assays->hit_identification hit_identification->compound Inactive secondary_assays Secondary Assays (e.g., Dose-Response, Mechanism of Action) hit_identification->secondary_assays Active lead_optimization Lead Optimization secondary_assays->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical

Biological Activity Screening Workflow

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents and research tools. While its biological activities are still being fully elucidated, its potential to modulate key enzymatic pathways warrants further investigation. The lack of specific quantitative data highlights the need for further experimental studies to determine its inhibitory constants against enzymes such as TPH and IDO1, as well as its cytotoxic and antimicrobial potency. The protocols and workflows provided in this guide offer a framework for researchers to systematically explore the biological landscape of this intriguing molecule. Future research should focus on synthesizing and screening a library of 4-bromo-tryptophan-containing peptides to explore their therapeutic potential in oncology, infectious diseases, and neurology.

References

4-Bromo-L-tryptophan as a Biosynthetic Precursor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. Its unique physicochemical properties, conferred by the presence of a bromine atom on the indole ring, make it a valuable precursor in the biosynthesis of a diverse array of natural products and a versatile tool in biochemical research and drug development.[1][2] The bromine substitution enhances its reactivity and provides a handle for further chemical modification, making it an attractive building block for the synthesis of novel bioactive molecules.[1] This guide provides a comprehensive overview of this compound's role as a biosynthetic precursor, detailing its incorporation into natural products, the enzymes involved, and relevant experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its application in research and synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₁BrN₂O₂[3]
Molecular Weight 283.12 g/mol [3]
CAS Number 52448-16-5[3]
Appearance Off-white to pale brown solid[2]
Storage Temperature 0-8 °C[2]
pKa 5.72[3]
Chiral Purity ≥ 99.5% (Chiral HPLC)[2]

Biosynthetic Pathways Utilizing this compound

This compound serves as a key building block in the biosynthesis of a variety of natural products, particularly marine alkaloids and complex peptide antibiotics. Its incorporation is primarily mediated by halogenase enzymes.

Tryptophan Halogenases: Key Enzymes in Bromination

Flavin-dependent halogenases (FDHs) are a crucial class of enzymes that catalyze the regioselective halogenation of tryptophan.[4] These enzymes utilize flavin adenine dinucleotide (FAD), a halide salt (such as NaBr), and molecular oxygen to install a halogen atom onto the tryptophan indole ring.[5] The reaction is typically coupled with a flavin reductase, which regenerates the reduced FAD cofactor (FADH₂) using NADH.[6]

Several tryptophan halogenases have been characterized that can utilize bromide ions to produce brominated tryptophan derivatives. The regioselectivity of these enzymes is a key feature, with different halogenases targeting specific positions on the indole ring (e.g., C5, C6, or C7).[7]

Diagram of Tryptophan Halogenation

Tryptophan_Halogenation General Mechanism of Tryptophan Halogenase cluster_flavin_reductase Flavin Reductase Cycle Tryptophan L-Tryptophan Halogenase Tryptophan Halogenase (e.g., RebH, SttH) Tryptophan->Halogenase FAD FAD Halogenase->FAD H2O H₂O Halogenase->H2O HOBr [Enzyme-Bound HOBr] Halogenase->HOBr Oxidation FADH2 FADH₂ FADH2->Halogenase O2 O₂ O2->Halogenase Br_ion Br⁻ Br_ion->Halogenase Flavin_Reductase Flavin Reductase FAD->Flavin_Reductase Bromo_Tryptophan Bromo-L-Tryptophan (e.g., this compound) HOBr->Bromo_Tryptophan Electrophilic Aromatic Substitution Flavin_Reductase->FADH2 NAD NAD⁺ Flavin_Reductase->NAD NADH NADH + H⁺ NADH->Flavin_Reductase

Caption: General enzymatic pathway for the biosynthesis of bromo-tryptophan.

Incorporation into Marine Natural Products

Marine organisms are a rich source of halogenated natural products, many of which are derived from brominated tryptophan.[8] These compounds often exhibit potent biological activities, making them interesting candidates for drug discovery. For example, various marine alkaloids, including those with potential anti-Alzheimer's and antimicrobial properties, incorporate a bromo-tryptophan moiety.[8][9] Feeding studies with labeled this compound can be employed to elucidate the biosynthetic pathways of these complex molecules.

Role in Glycopeptide Antibiotic Biosynthesis

Recent research has shed light on the intricate biosynthetic pathways of complex glycopeptide antibiotics like kistamicin.[10][11] These antibiotics feature highly cross-linked peptide backbones, and their biosynthesis involves a series of enzymatic modifications, including halogenation of amino acid precursors. While the direct incorporation of this compound is not explicitly detailed in all cases, the enzymatic machinery for tryptophan halogenation is a key component of these pathways, suggesting the potential for generating brominated analogs through biosynthetic engineering.[12][13]

Diagram of Kistamicin Biosynthesis Initiation

Kistamicin_Biosynthesis Simplified Initiation of Kistamicin Biosynthesis NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line Peptide_Backbone Growing Peptide Backbone on NRPS NRPS->Peptide_Backbone Elongation Amino_Acids Amino Acid Precursors (including Tryptophan) Amino_Acids->NRPS Loading Halogenase_Complex Halogenase Enzyme (e.g., KisN, KisO) Halogenase_Complex->Peptide_Backbone Peptide_Backbone->Halogenase_Complex Halogenation Crosslinking Cross-linking Enzymes (Oxy enzymes) Peptide_Backbone->Crosslinking Crosslinked_Peptide Cross-linked Kistamicin Aglycone Crosslinking->Crosslinked_Peptide

Caption: Simplified workflow of early steps in kistamicin biosynthesis.

Quantitative Data on Enzymatic Activity

The efficiency of enzymes involved in the biosynthesis and metabolism of this compound is critical for understanding and engineering these pathways. The following table summarizes available kinetic data for relevant tryptophan halogenases.

EnzymeSubstrateHalidekcat (min⁻¹)Km (µM)Catalytic Efficiency (kcat/Km) (min⁻¹µM⁻¹)Reference
RebH L-TryptophanCl⁻1.42.00.7[6]
RebH L-TryptophanBr⁻0.4--[6]
SttH L-TryptophanCl⁻1.53210.073[7]
SttH Tryptophan-0.650.80.81[7]
SttH Kynurenine-0.512410.0021[7]

Note: Data for this compound as a substrate is limited in the current literature. The table provides data for L-tryptophan halogenation with bromide as a halide source where available.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Heterologous Expression and Purification of Tryptophan Halogenases (e.g., RebH, SttH)

This protocol is adapted from methodologies described for the expression and purification of various tryptophan halogenases.[5][14]

1. Gene Cloning and Expression Vector Construction:

  • Synthesize the codon-optimized gene for the desired tryptophan halogenase (e.g., rebH, sttH) and the corresponding flavin reductase (e.g., rebF).

  • Clone the genes into a suitable expression vector, such as pET22b(+), which allows for the production of a C-terminally His-tagged protein.

  • Transform the resulting plasmid into a suitable E. coli expression strain, such as BL21(DE3).

2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture for an additional 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).

  • Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

  • Analyze the purified protein by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Halogenation of Tryptophan

This protocol describes a typical in vitro reaction for the enzymatic bromination of L-tryptophan.[5][6]

1. Reaction Setup:

  • Prepare a reaction mixture in a total volume of 100 µL containing:

    • 50 mM sodium phosphate buffer, pH 7.4

    • 1 mM L-Tryptophan

    • 50 mM NaBr

    • 10 µM FAD

    • 2 mM NADH

    • 10 µM purified tryptophan halogenase (e.g., RebH)

    • 30 µM purified flavin reductase (e.g., RebF)

2. Reaction Incubation:

  • Incubate the reaction mixture at 30°C for a desired period (e.g., 1-4 hours), with gentle shaking.

3. Reaction Quenching and Analysis:

  • Stop the reaction by adding an equal volume of methanol or by heat inactivation at 95°C for 5 minutes.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the formation of this compound using analytical techniques such as HPLC or LC-MS.[15][16]

Protocol 3: Fermentative Production of 7-Bromo-L-tryptophan with Corynebacterium glutamicum

This protocol is based on a fed-batch fermentation process for the production of 7-bromo-L-tryptophan.[17]

1. Strain and Media:

  • Use a tryptophan-overproducing strain of C. glutamicum engineered to express the tryptophan 7-halogenase RebH and the flavin reductase RebF.

  • Batch Medium (HSG rich medium): Per liter, 50 g glucose, 20 g yeast extract, 10 g (NH₄)₂SO₄, 1 g KH₂PO₄, 0.25 g MgSO₄·7H₂O, 10 mg FeSO₄·7H₂O, 10 mg MnSO₄·H₂O, 1 mg ZnSO₄·7H₂O, 0.2 mg CuSO₄, 0.02 mg NiCl₂·6H₂O, 0.2 mg biotin, 0.1 g L-tyrosine, 0.1 g L-phenylalanine, and 50 mM NaBr.

  • Feeding Medium: Per liter, 400 g glucose, 150 g (NH₄)₂SO₄, 5.14 g NaBr, 0.25 g L-tyrosine, and 0.25 g L-phenylalanine.

2. Fermentation Conditions:

  • Inoculate a 2 L bioreactor containing the batch medium.

  • Maintain the temperature at 30°C and the pH at 7.0 (controlled with phosphoric acid and potassium hydroxide).

  • Maintain the dissolved oxygen saturation (rDOS) at 30% by controlling the stirrer speed.

  • Induce gene expression with 1 mM IPTG at the beginning of the fermentation.

3. Fed-Batch Strategy:

  • Initiate feeding of the feeding medium when the rDOS exceeds a setpoint (e.g., 60%), indicating glucose limitation.

  • Continue feeding to maintain the rDOS below the setpoint.

4. Monitoring and Analysis:

  • Monitor cell growth (OD₆₀₀), glucose consumption, and product formation throughout the fermentation.

  • Quantify the concentration of 7-bromo-L-tryptophan in the culture supernatant using HPLC.

Conclusion

This compound is a versatile and valuable molecule in the fields of biosynthesis, drug discovery, and chemical biology. Its role as a precursor allows for the generation of a wide range of halogenated natural products with potential therapeutic applications. The continued discovery and characterization of tryptophan halogenases and other biosynthetic enzymes will further expand the utility of this compound in metabolic engineering and synthetic biology, enabling the production of novel and valuable compounds. The experimental protocols provided in this guide offer a starting point for researchers to explore the fascinating biochemistry of this unique amino acid derivative.

References

An In-depth Technical Guide to 4-Bromo-L-tryptophan: Chemical Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, is a compound of significant interest in biochemical research and pharmaceutical development. Its structural similarity to L-tryptophan allows it to interact with biological systems, particularly the serotonin metabolic pathway, while the bromo-substitution offers unique chemical properties for use as a research tool and a building block for novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis, analysis, and use in studying protein interactions are also presented to facilitate its application in a research setting.

Chemical Structure and Identification

This compound is characterized by the presence of a bromine atom at the fourth position of the indole ring of L-tryptophan.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid[1]
CAS Number 52448-16-5[1]
Molecular Formula C₁₁H₁₁BrN₂O₂[1]
SMILES C1=CC2=C(C(=C1)Br)C(=CN2)C--INVALID-LINK--N[1]
InChI Key OFKIVYVSESEHFZ-QMMMGPOBSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 283.12 g/mol [1]
Appearance Off-white to pale brown solid[2]
Melting Point Data not available for the 4-bromo isomer. The related compound 5-Bromo-DL-tryptophan has a melting point of 264 °C (decomposition).[3]
Boiling Point Data not available.
Solubility Soluble in hot alcohol and alkali hydroxides; insoluble in chloroform. Expected to have moderate solubility in water.[4]
pKa 5.72
Storage Store at 2-8 °C.

Biological and Pharmacological Properties

This compound's biological significance stems from its role as an analog of L-tryptophan, the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[5][6] The serotonin pathway is a critical target in the treatment of various neurological and psychiatric disorders.[7]

Mechanism of Action and Interaction with the Serotonin Pathway

L-tryptophan is converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step in serotonin synthesis.[6][8] 5-HTP is then decarboxylated to serotonin. Due to its structural similarity, this compound is a valuable tool for investigating this pathway. The bromo-substitution can influence its interaction with TPH, potentially acting as a substrate, an inhibitor, or a modulator of the enzyme's activity. Further research is needed to fully elucidate the specific effects of the 4-bromo substitution on the kinetics and regulation of the serotonin pathway.

serotonin_pathway tryptophan L-Tryptophan htp 5-Hydroxytryptophan tryptophan->htp Tryptophan Hydroxylase (TPH) bromo_tryptophan This compound bromo_tryptophan->htp ? serotonin Serotonin (5-HT) htp->serotonin Aromatic L-amino acid decarboxylase

Caption: The serotonin synthesis pathway and the potential interaction of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, analysis, and experimental use of this compound.

Chemical Synthesis of this compound

This protocol is adapted from established methods for the synthesis of tryptophan analogs and related dipeptides.[9]

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • Nα-Boc-L-tryptophan

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate, saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Bromination of Nα-Boc-L-tryptophan:

    • Dissolve Nα-Boc-L-tryptophan (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain Nα-Boc-4-bromo-L-tryptophan.

  • Deprotection of Nα-Boc-4-bromo-L-tryptophan:

    • Dissolve the purified Nα-Boc-4-bromo-L-tryptophan in a solution of 25-50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

    • The resulting residue is crude this compound.

  • Purification:

    • Purify the crude product by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain pure this compound.

synthesis_workflow start Nα-Boc-L-tryptophan bromination Bromination (NBS, DCM) start->bromination deprotection Deprotection (TFA, DCM) bromination->deprotection purification Purification (Chromatography/Recrystallization) deprotection->purification product This compound purification->product

Caption: Workflow for the chemical synthesis of this compound.

HPLC Analysis of this compound

This protocol outlines a method for the analysis and quantification of this compound using RP-HPLC with UV detection, based on established methods for tryptophan and its metabolites.[10][11]

Objective: To determine the purity and concentration of this compound in a sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard

  • Sample containing this compound

  • Syringe filters (0.22 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in Mobile Phase A.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

    • Dissolve and dilute the sample containing this compound in Mobile Phase A to a concentration within the range of the standard curve.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient elution with Mobile Phase A and B. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm (for the indole ring)

    • Injection Volume: 20 µL

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Tryptophan Fluorescence Quenching Assay

This protocol describes how to use the intrinsic fluorescence of a tryptophan-containing protein to study its interaction with this compound.[12] The binding of this compound may quench the protein's fluorescence.

Objective: To determine the binding affinity of a protein for this compound.

Materials:

  • Fluorometer with temperature control

  • Quartz cuvette

  • Purified protein containing at least one tryptophan residue

  • This compound stock solution

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm (to selectively excite tryptophan).

    • Set the emission scan range from 310 nm to 450 nm.

    • Equilibrate the instrument and sample holder to the desired temperature (e.g., 25 °C).

  • Assay:

    • Add a known concentration of the protein to the cuvette containing the assay buffer.

    • Record the initial fluorescence spectrum of the protein.

    • Titrate small aliquots of the this compound stock solution into the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue the titration until no further significant change in fluorescence is observed.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each titration point.

    • Plot the change in fluorescence intensity (ΔF) against the concentration of this compound.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), which is a measure of binding affinity.

fluorescence_workflow start Protein Solution measure_initial Measure Initial Fluorescence start->measure_initial titrate Titrate with This compound measure_initial->titrate measure_quenched Measure Quenched Fluorescence titrate->measure_quenched measure_quenched->titrate Repeat analyze Analyze Data (Binding Curve, Kd) measure_quenched->analyze

Caption: Experimental workflow for a tryptophan fluorescence quenching assay.

Conclusion

This compound is a valuable molecule for researchers in chemistry, biology, and pharmacology. Its unique properties make it a versatile tool for probing biological systems, particularly the serotonin pathway, and for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a starting point for the synthesis, analysis, and application of this compound in a laboratory setting. Further investigation into its specific interactions with key enzymes and receptors will undoubtedly continue to expand its utility in scientific research and drug discovery.

References

Spectroscopic Profile of 4-Bromo-L-tryptophan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the spectroscopic properties of 4-Bromo-L-tryptophan, a halogenated analog of the essential amino acid L-tryptophan. The strategic placement of a bromine atom at the 4-position of the indole ring imparts unique photophysical and structural characteristics. These altered properties make this compound a valuable molecular probe for investigating protein structure and dynamics, a component in fluorescence resonance energy transfer (FRET) studies, and a versatile building block in the synthesis of novel peptides and pharmaceutical agents. This document consolidates available and estimated spectroscopic data, presents detailed experimental methodologies, and provides visual workflows for key analytical techniques.

Core Spectroscopic and Physical Data

The fundamental properties of this compound are summarized below, providing a foundation for its application in a laboratory setting.

PropertyValue
Molecular Formula C₁₁H₁₁BrN₂O₂
Molecular Weight 283.12 g/mol [1]
CAS Number 52448-16-5[1]
Appearance Pale yellow solid[2]
Storage Conditions 2-8°C, Protect from light[3]

Spectroscopic Data Summary

The following tables provide a summary of the key spectroscopic parameters for this compound. Where direct experimental data is not available in the surveyed literature, values have been estimated based on the known spectroscopic behavior of L-tryptophan and its other halogenated analogs.

Table 1: UV-Vis Absorption Spectroscopy

The introduction of a bromine atom onto the indole ring is expected to cause a slight bathochromic (red) shift in the absorption maximum.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
L-TryptophanWater280[]5,600[]
This compound (Estimated) Methanol/Water ~285-290 ~5,500-6,500
4-BromoindoleCyclohexane283, 276Not Specified
5-Bromo-DL-tryptophanNot AvailableNot AvailableNot Available
6-Bromo-L-tryptophanNot AvailableNot AvailableNot Available
Table 2: Fluorescence Spectroscopy

Similar to the absorption spectrum, a red shift in the excitation and emission maxima is anticipated for this compound compared to the parent molecule. The quantum yield may be slightly reduced due to the "heavy atom effect" of bromine, which can enhance intersystem crossing to the triplet state.

CompoundSolventExcitation λex (nm)Emission λem (nm)Quantum Yield (Φ)
L-TryptophanWater270[]348[]0.12[]
This compound (Estimated) Methanol/Water ~285-290 ~350-360 ~0.10
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted in D₂O)

Predicted ¹H and ¹³C chemical shifts provide a reference for structural verification. The substitution pattern on the indole ring will significantly influence the shifts of the aromatic protons and carbons.

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
3.9 - 4.3C=O174 - 178
3.3 - 3.655 - 59
H2 (indole)7.2 - 7.427 - 31
H5 (indole)7.1 - 7.3C2 (indole)124 - 128
H6 (indole)7.0 - 7.2C3 (indole)111 - 115
H7 (indole)7.5 - 7.7C3a (indole)127 - 131
C4 (indole)113 - 117 (C-Br)
C5 (indole)122 - 126
C6 (indole)119 - 123
C7 (indole)111 - 115
C7a (indole)136 - 140

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses of this compound are provided below. These protocols are based on standard procedures for amino acid characterization.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity.

Methodology:

  • Sample Preparation: A stock solution of this compound (e.g., 1 mM) is prepared in a suitable solvent such as methanol or phosphate-buffered saline (pH 7.4). A series of dilutions are then made to obtain concentrations in the range of 10-100 µM.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is blanked with the solvent used for sample preparation.

  • Data Acquisition: The absorption spectra of the prepared solutions are recorded from 200 to 400 nm using a 1 cm path length quartz cuvette.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified. A calibration curve is constructed by plotting absorbance at λmax against concentration. The molar absorptivity (ε) is calculated from the slope of this curve according to the Beer-Lambert law.

Fluorescence Spectroscopy

Objective: To characterize the fluorescence properties, including excitation and emission maxima, and to determine the fluorescence quantum yield.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a fluorescence-grade solvent. The concentration is adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner-filter effects. A solution of a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance is also prepared.

  • Data Acquisition:

    • Emission Spectrum: The sample is excited at its absorption maximum (estimated to be around 285-290 nm), and the emission is scanned over a range of 300-500 nm.

    • Excitation Spectrum: The emission wavelength is fixed at the observed maximum, and the excitation wavelengths are scanned from 250-320 nm.

    • Quantum Yield Measurement: The integrated fluorescence intensities of both the sample and the standard are measured under identical instrument settings. The absorbance of each solution at the excitation wavelength is also recorded.

  • Data Analysis: The quantum yield (Φ) is calculated relative to the standard using the formula: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²) where I is the integrated intensity, A is the absorbance, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and the magnetic field is shimmed for optimal homogeneity.

  • Data Acquisition: Standard one-dimensional ¹H and proton-decoupled ¹³C NMR spectra are acquired.

  • Data Processing: The resulting free induction decays (FIDs) are processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard.

Mass Spectrometry

Objective: To confirm the molecular weight and investigate the fragmentation pattern.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with electrospray ionization (ESI), typically a mixture of water and methanol or acetonitrile with a small amount of formic acid.

  • Instrumentation: An ESI tandem mass spectrometer (MS/MS) is used. The instrument is calibrated prior to analysis.

  • Data Acquisition:

    • MS Scan: The sample is introduced into the ion source, and a full scan mass spectrum is acquired to identify the protonated or deprotonated molecular ion. The isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

    • MS/MS Scan: The molecular ion is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ion spectrum is recorded.

  • Data Analysis: The mass-to-charge ratio of the molecular ion is used to confirm the molecular weight. The fragmentation pattern is analyzed to provide structural information, with characteristic losses from the amino acid side chain and indole ring.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution B Create Serial Dilutions A->B C Blank Spectrophotometer B->C D Record Absorption Spectra C->D E Determine λmax D->E F Plot Absorbance vs. Conc. E->F G Calculate Molar Absorptivity F->G

UV-Vis Spectroscopy Workflow

Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Sample (Abs < 0.1) C Record Excitation & Emission Spectra A->C B Prepare Standard B->C D Measure Integrated Intensities C->D E Measure Absorbance D->E F Calculate Quantum Yield E->F

Fluorescence Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Deuterated Solvent B Tune & Shim Spectrometer A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum C->D E Process Data (FT, Phasing) D->E F Assign Chemical Shifts E->F

NMR Spectroscopy Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution B Calibrate & Setup MS A->B C Acquire Full Scan MS B->C D Perform MS/MS C->D E Confirm Molecular Weight D->E F Analyze Fragmentation E->F

Mass Spectrometry Workflow

References

4-Bromo-L-tryptophan: An In-depth Technical Guide on its Role in Serotonin Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, has emerged as a compound of interest in neuropharmacology and medicinal chemistry. Its structural similarity to L-tryptophan, the metabolic precursor to serotonin, positions it as a potential modulator of the serotonergic system. This technical guide provides a comprehensive overview of the current understanding of this compound's role in serotonin pathways, summarizing available data, outlining key experimental methodologies, and visualizing relevant biological processes. While direct quantitative data on its interaction with key components of the serotonin pathway remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers investigating its potential as a tool compound or therapeutic lead.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a pivotal neurotransmitter in the central nervous system, plays a crucial role in regulating mood, sleep, appetite, and cognition. The synthesis of serotonin is initiated by the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the rate-limiting enzyme tryptophan hydroxylase (TPH). Given the significance of the serotonergic system in various physiological and pathological processes, molecules that can modulate its activity are of great interest to the scientific community.

This compound is a synthetic analog of L-tryptophan, characterized by the substitution of a hydrogen atom with a bromine atom at the 4th position of the indole ring. This modification can significantly alter the electronic and steric properties of the molecule, potentially influencing its interaction with enzymes and receptors within the serotonin pathway. This guide explores the hypothesized and potential roles of this compound in this critical neurotransmitter system.

Interaction with the Serotonin Synthesis Pathway

The primary point of modulation for tryptophan analogs in the serotonin pathway is the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1 (primarily in the periphery) and TPH2 (in the central nervous system).

Tryptophan Hydroxylase (TPH) Inhibition

Due to its structural resemblance to the natural substrate L-tryptophan, this compound is hypothesized to act as a competitive inhibitor of TPH. By binding to the active site of the enzyme, it could prevent the conversion of L-tryptophan to 5-HTP, thereby reducing the overall rate of serotonin synthesis.

Quantitative Data on TPH Inhibition:

TPH_Inhibition cluster_synthesis Serotonin Synthesis Pathway L-Tryptophan L-Tryptophan 5-HTP 5-HTP L-Tryptophan->5-HTP TPH Serotonin Serotonin 5-HTP->Serotonin AADC This compound This compound TPH Tryptophan Hydroxylase (TPH) This compound->TPH Competitive Inhibition (Hypothesized)

Figure 1: Hypothesized competitive inhibition of Tryptophan Hydroxylase (TPH) by this compound.

Interaction with Serotonin Receptors

Beyond its potential effects on serotonin synthesis, this compound and its potential metabolites could interact directly with various serotonin receptor subtypes. The serotonin receptor family is diverse, comprising 7 distinct families (5-HT1 to 5-HT7) with multiple subtypes, each mediating different physiological effects.

Quantitative Data on Serotonin Receptor Binding:

Currently, there is a lack of publicly available data on the binding affinities (Ki or Kd values) of this compound for any of the serotonin receptor subtypes. Its structural similarity to serotonin suggests a possibility of interaction, but this requires experimental validation through radioligand binding assays.

Experimental Protocols

To facilitate further research into the role of this compound in serotonin pathways, this section provides detailed methodologies for key experiments.

Tryptophan Hydroxylase (TPH) Inhibition Assay using HPLC

This protocol outlines a method to determine the inhibitory effect of this compound on TPH activity by measuring the production of 5-HTP using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Recombinant human TPH1 or TPH2 enzyme

  • L-Tryptophan (substrate)

  • This compound (test compound)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Dithiothreitol (DTT)

  • Catalase

  • Ferrous ammonium sulfate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Perchloric acid (to stop the reaction)

  • HPLC system with a fluorescence or electrochemical detector

  • Reversed-phase C18 column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, DTT, and the TPH enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding a known concentration of L-Tryptophan and the cofactor BH4.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

  • Centrifugation: Centrifuge the samples to pellet precipitated proteins.

  • HPLC Analysis: Inject the supernatant into the HPLC system. Separate the components using a C18 column and an appropriate mobile phase. Detect and quantify the 5-HTP produced using a fluorescence or electrochemical detector.

  • Data Analysis: Calculate the percentage of TPH inhibition for each concentration of this compound and determine the IC50 value.

TPH_Assay_Workflow start Prepare Reaction Mixture (TPH, Buffer, Cofactors) inhibitor Add this compound (or Vehicle) start->inhibitor preincubate Pre-incubate at 37°C inhibitor->preincubate substrate Add L-Tryptophan & BH4 (Start Reaction) preincubate->substrate incubate Incubate at 37°C substrate->incubate stop Stop Reaction (Perchloric Acid) incubate->stop centrifuge Centrifuge stop->centrifuge hplc HPLC Analysis (Quantify 5-HTP) centrifuge->hplc analysis Calculate % Inhibition & IC50 hplc->analysis

Figure 2: Experimental workflow for the TPH inhibition assay.

Serotonin Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to assess the binding affinity of this compound to a specific serotonin receptor subtype using a radioligand displacement assay.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A)

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • This compound (test compound)

  • Non-labeled specific ligand for determining non-specific binding (e.g., serotonin)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled specific ligand).

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Serotonin and 5-HIAA Measurement

This protocol details an in vivo microdialysis procedure to measure the effect of this compound administration on extracellular levels of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in a specific brain region of a freely moving animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Animal model (e.g., rat, mouse)

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC-ECD system for serotonin and 5-HIAA analysis

Procedure:

  • Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex, hippocampus). Allow the animal to recover from surgery.

  • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin and 5-HIAA levels.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Post-Drug Collection: Continue collecting dialysate samples at the same intervals to monitor changes in serotonin and 5-HIAA levels following drug administration.

  • HPLC-ECD Analysis: Analyze the collected dialysate samples using an HPLC system coupled with an electrochemical detector to quantify serotonin and 5-HIAA concentrations.

  • Data Analysis: Express the post-drug levels as a percentage of the baseline levels and analyze the time course of the effect.

Microdialysis_Workflow surgery Probe Implantation Surgery (Stereotaxic) recovery Animal Recovery surgery->recovery experiment Insert Microdialysis Probe & Perfuse with aCSF recovery->experiment baseline Collect Baseline Dialysate Samples experiment->baseline drug Administer This compound baseline->drug post_drug Collect Post-Drug Dialysate Samples drug->post_drug analysis Analyze Samples (HPLC-ECD) post_drug->analysis data Data Analysis (% Baseline Change) analysis->data

Figure 3: Workflow for in vivo microdialysis experiment.

Discussion and Future Directions

The current body of literature suggests that this compound is a valuable tool for chemical synthesis and a potential modulator of serotonergic pathways. However, a significant gap exists in the understanding of its direct pharmacological effects. The primary areas for future research should focus on:

  • Quantitative Characterization: Determining the IC50 and Ki values of this compound for TPH1 and TPH2 is crucial to understand its potential as a serotonin synthesis inhibitor.

  • Receptor Profiling: A comprehensive screening of this compound against a panel of serotonin receptor subtypes is necessary to identify any direct receptor interactions.

  • In Vivo Studies: Following the protocols outlined above, in vivo experiments are essential to determine the net effect of this compound on brain serotonin levels and turnover, and ultimately, on behavior.

  • Metabolism Studies: Investigating the metabolic fate of this compound is important, as its metabolites may also possess biological activity within the serotonin system.

Conclusion

This compound holds promise as a research compound for dissecting the complexities of the serotonin pathway. Its structural analogy to L-tryptophan provides a strong rationale for investigating its effects on serotonin synthesis and receptor binding. While definitive quantitative data is currently lacking, the experimental protocols provided in this guide offer a clear roadmap for future investigations. The elucidation of its precise mechanism of action will be instrumental in determining its utility as a pharmacological tool and its potential for the development of novel therapeutics for serotonin-related disorders. Researchers are encouraged to utilize the methodologies described herein to fill the existing knowledge gaps and unlock the full potential of this intriguing molecule.

The 4-Bromoindole Moiety: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, owing to its prevalence in biologically active compounds.[1] Among its many derivatives, 4-bromoindole has emerged as a particularly versatile building block.[2][3] The strategic placement of the bromine atom at the C4 position provides a reactive handle for a wide array of chemical transformations, enabling the synthesis of complex molecular architectures and the exploration of novel chemical space in drug discovery.[2][3][4] This technical guide provides an in-depth analysis of the reactivity of the 4-bromoindole moiety, focusing on its application in cross-coupling reactions, functionalization strategies, and its role as a key intermediate in the synthesis of bioactive molecules.

Core Reactivity of the 4-Bromoindole Moiety

The reactivity of 4-bromoindole is dominated by the carbon-bromine bond at the C4 position, which is amenable to a variety of transition metal-catalyzed cross-coupling reactions.[1] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification. Additionally, the indole nucleus itself can undergo further functionalization, although the electronic properties imparted by the bromine substituent can influence the regioselectivity of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is extensively used for the functionalization of 4-bromoindole.[1] The most common transformations include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions offer a robust and efficient means to introduce a wide range of substituents at the C4 position.

A generalized catalytic cycle for these palladium-catalyzed cross-coupling reactions is depicted below. The cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

Palladium_Cross_Coupling_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (M-R) or Migratory Insertion Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination Ar-X Ar-X = 4-Bromoindole M-R M-R = Boronic acid, Alkyne, etc. L L = Ligand

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. For 4-bromoindole, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C4 position.

EntryArylboronic AcidCatalyst/LigandBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O95
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O92
33-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O88

Table 1: Representative Suzuki-Miyaura Couplings of 4-Bromoindole.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. Intramolecular Heck reactions of 4-bromoindole derivatives have been utilized to construct fused ring systems.[6][7]

EntryAlkeneCatalystBaseSolventYield (%)
1StyrenePd(OAc)₂Et₃NDMF85
2Methyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile90
3N-Vinyl-2-pyrrolidinonePdCl₂(PPh₃)₂NaOAcDMA78

Table 2: Representative Heck Reactions of 4-Bromoindole.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[8][9] This reaction is valuable for introducing alkynyl moieties onto the 4-bromoindole scaffold.

EntryAlkyneCatalyst/Co-catalystBaseSolventYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF93
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene89
31-HexynePdCl₂(dppf) / CuICs₂CO₃Dioxane85

Table 3: Representative Sonogashira Couplings of 4-Bromoindole.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][10] This reaction allows for the synthesis of 4-aminoindole derivatives, which are important pharmacophores.

EntryAmineCatalyst/LigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene91
2AnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane87
3BenzylaminePdCl₂(dppf)K₃PO₄t-BuOH84

Table 4: Representative Buchwald-Hartwig Aminations of 4-Bromoindole.

Other Functionalization Reactions

Beyond palladium-catalyzed couplings, the 4-bromoindole moiety can undergo other transformations:

  • C-H Functionalization: Direct C-H functionalization at other positions of the indole ring (e.g., C2, C3, C7) allows for further elaboration of the 4-bromoindole core.[1]

  • N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or protected with various protecting groups to modulate reactivity and introduce additional diversity.

  • Metal-Halogen Exchange: Treatment of 4-bromoindole with organolithium reagents can lead to metal-halogen exchange, generating a nucleophilic C4-lithioindole species that can react with various electrophiles.[11]

  • Copper-Mediated Reactions: Copper catalysis can also be employed for C-N and C-O bond formation.[12]

Experimental Protocols

The following are representative experimental protocols for key reactions involving 4-bromoindole.

General Experimental Workflow

The general workflow for a typical cross-coupling reaction involving 4-bromoindole is outlined below.

Experimental_Workflow A Reactant Weighing & Assembly (4-Bromoindole, Coupling Partner, Catalyst, Ligand, Base) B Solvent Addition & Degassing A->B C Reaction Heating & Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for a cross-coupling reaction.

Suzuki-Miyaura Coupling of 4-Bromoindole with Phenylboronic Acid

To a flame-dried round-bottom flask is added 4-bromoindole (196 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol). The flask is evacuated and backfilled with argon three times. Toluene (5 mL) and water (1 mL) are added, and the mixture is heated to 90 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-phenylindole.

Leimgruber-Batcho Synthesis of 4-Bromoindole

This synthesis proceeds in two steps starting from 2-methyl-3-nitrobromobenzene.[13]

Step 1: Enamine Formation A mixture of 2-methyl-3-nitrobromobenzene (2.16 g, 10 mmol), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.6 g, 22 mmol), and pyrrolidine (0.85 g, 12 mmol) in DMF (20 mL) is heated at 110 °C for 4 hours. The solvent is removed under reduced pressure to give the crude enamine, which is used in the next step without further purification.

Step 2: Reductive Cyclization The crude enamine is dissolved in a mixture of ethanol (50 mL) and water (10 mL). Sodium dithionite (8.7 g, 50 mmol) is added portion-wise, and the mixture is refluxed for 2 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-bromoindole.

Spectroscopic Data

The characterization of 4-bromoindole is crucial for confirming its identity and purity.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H8.10br s-
7.55d8.0
7.25t2.5
7.15t8.0
6.70t2.5
¹³C136.5C-
128.0CH-
125.0CH-
122.5C-
121.0CH-
115.0C-
111.0CH-
100.0CH-

Table 5: ¹H and ¹³C NMR Spectroscopic Data for 4-Bromoindole in CDCl₃.

Application in Drug Discovery and Natural Product Synthesis

The 4-bromoindole moiety is a key structural component in various biologically active molecules and has been instrumental in the total synthesis of complex natural products.

4-Bromoindole Derivatives as GSK-3 Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in several diseases, including neurodegenerative disorders and cancer. 4-Bromoindole derivatives have been investigated as potential GSK-3 inhibitors.[14][15] The bromine atom can serve as a handle to introduce substituents that interact with key residues in the ATP-binding pocket of the enzyme.

GSK3_Inhibition_Pathway 4-Bromoindole_Derivative 4-Bromoindole_Derivative GSK3_Kinase GSK3_Kinase 4-Bromoindole_Derivative->GSK3_Kinase Inhibition Downstream_Substrates Downstream_Substrates GSK3_Kinase->Downstream_Substrates Phosphorylation Cellular_Response Cellular_Response Downstream_Substrates->Cellular_Response Modulation

Caption: Hypothetical signaling pathway showing inhibition of GSK-3 by a 4-bromoindole derivative.

Total Synthesis of Dictyodendrin B

4-Bromoindole has served as a crucial starting material in the total synthesis of dictyodendrin B, a marine alkaloid with telomerase inhibitory activity.[2][16] The synthesis showcases the power of sequential C-H functionalization and cross-coupling reactions to build up the complex polycyclic core of the natural product from a simple starting material.[16]

Conclusion

The 4-bromoindole moiety is a highly valuable and versatile building block in modern organic synthesis. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the construction of diverse and complex molecular architectures. The ability to selectively functionalize the C4 position, coupled with the potential for further elaboration of the indole core, makes 4-bromoindole an indispensable tool for researchers, scientists, and drug development professionals. The continued exploration of new reactions and applications of this moiety will undoubtedly lead to the discovery of novel therapeutic agents and innovative synthetic methodologies.

References

Methodological & Application

Synthesis of 4-Bromo-L-tryptophan: A Detailed Overview of Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 4-Bromo-L-tryptophan, a key building block for researchers, scientists, and drug development professionals. The document outlines both enzymatic and chemical synthesis routes, presenting quantitative data in structured tables for easy comparison and providing detailed experimental methodologies. Visual diagrams of reaction pathways and experimental workflows are included to enhance understanding.

Introduction

This compound is a halogenated derivative of the essential amino acid L-tryptophan. The introduction of a bromine atom at the 4-position of the indole ring offers a versatile handle for further chemical modification, making it a valuable precursor in the synthesis of complex natural products, pharmaceutical agents, and molecular probes. This document details established and efficient protocols for its preparation.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective approach to this compound, typically affording the desired L-enantiomer with high purity. The most common method utilizes tryptophan synthase.

Protocol 1: Tryptophan Synthase-Mediated Synthesis

This protocol is adapted from the work of Goss and Newill, which employs a commercially available E. coli lysate containing tryptophan synthase from Salmonella enterica.

Experimental Protocol:

  • Enzyme Preparation: A cell lysate from Escherichia coli pre-transformed with a plasmid expressing tryptophan synthase from Salmonella enterica (e.g., ATCC 37845) is used as the enzyme source.

  • Reaction Mixture: In a suitable reaction vessel, combine the following reagents in a phosphate buffer (pH ~8.0):

    • 4-Bromoindole (substrate)

    • L-Serine (co-substrate)

    • Pyridoxal phosphate (PLP) (cofactor)

    • Cell lysate containing tryptophan synthase

  • Reaction Conditions: The reaction mixture is typically incubated at a controlled temperature (e.g., 37 °C) with gentle agitation for a specified period (e.g., 24-48 hours), during which the progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Work-up and Purification:

    • Terminate the reaction by adding a quenching agent (e.g., trichloroacetic acid) to precipitate the enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

    • Extract the supernatant with an organic solvent (e.g., diethyl ether) to remove any unreacted 4-bromoindole.

    • The aqueous layer containing the product is then purified, typically by reverse-phase chromatography, to yield pure this compound.

Quantitative Data Summary for Enzymatic Synthesis:

ParameterGoss and Newill (2006)
Enzyme Source E. coli lysate with S. enterica Tryptophan Synthase
Substrates 4-Bromoindole, L-Serine
Yield Not specified for 4-bromo derivative, but generally good for halotryptophans
Reaction Time 24-48 hours
Temperature 37 °C
pH ~8.0

Note: Specific quantitative data for the 4-bromo derivative was not detailed in the primary accessible text. Researchers should optimize substrate concentrations and reaction times for best results.

Visualizing the Enzymatic Pathway

Enzymatic_Synthesis Enzymatic Synthesis of this compound cluster_enzyme Enzyme System 4-Bromoindole 4-Bromoindole Tryptophan_Synthase Tryptophan Synthase (from E. coli lysate) 4-Bromoindole->Tryptophan_Synthase L-Serine L-Serine L-Serine->Tryptophan_Synthase This compound This compound Tryptophan_Synthase->this compound Condensation PLP Pyridoxal Phosphate (PLP) Cofactor PLP->Tryptophan_Synthase

Caption: Enzymatic condensation of 4-Bromoindole and L-Serine.

Chemical Synthesis of this compound

Chemical synthesis provides a versatile alternative to enzymatic methods, allowing for larger-scale production and the synthesis of derivatives. A common and powerful method for constructing the indole ring is the Larock indole synthesis.

Protocol 2: Larock Indole Synthesis Approach

This protocol is a conceptual adaptation based on the mild and general Larock indolization of o-bromoanilines developed by Reisman and coworkers.[1] This would typically involve the synthesis of a protected form of this compound.

Experimental Protocol:

  • Reactant Preparation: The key starting materials are a suitably protected 2,4-dibromoaniline and a protected serine-derived alkyne (e.g., N-Boc-propargylglycine methyl ester).

  • Reaction Mixture: In an inert atmosphere (e.g., under argon), combine the following in a dry, degassed solvent (e.g., 1,4-dioxane):

    • 2,4-Dibromoaniline derivative (1.0 equiv)

    • Protected serine-derived alkyne (1.5-2.0 equiv)

    • Palladium catalyst (e.g., Pd(dba)₂ or a similar Pd(0) source, 5 mol%)

    • Phosphine ligand (e.g., P(tBu)₃, 10 mol%)

    • Base (e.g., Cs₂CO₃ or an organic base like Cy₂NMe, 2.5 equiv)

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for a set duration (e.g., 12-24 hours) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel.

  • Deprotection: The protecting groups (e.g., Boc and methyl ester) are removed under appropriate conditions (e.g., acid treatment for Boc and saponification for the ester) to yield this compound.

Quantitative Data Summary for Larock Indole Synthesis:

ParameterReisman and coworkers (2016) - General Protocol
Catalyst System Pd(0) / P(tBu)₃
Reactants o-bromoanilines, alkynes
Solvent 1,4-Dioxane
Base Cy₂NMe or Cs₂CO₃
Temperature 60-80 °C
Reaction Time 12-24 hours
Yield Generally good to excellent for various tryptophan derivatives

Note: The yields and specific conditions would need to be optimized for the synthesis of the this compound precursor.

Visualizing the Chemical Synthesis Workflow

Chemical_Synthesis_Workflow Chemical Synthesis Workflow via Larock Indolization Start Start Reactant_Prep 1. Prepare Reactants (2,4-dibromoaniline derivative, protected serine-alkyne) Start->Reactant_Prep Reaction_Setup 2. Set up Reaction (Inert atmosphere, solvent, reagents) Reactant_Prep->Reaction_Setup Larock_Indolization 3. Larock Indolization (Heating, stirring) Reaction_Setup->Larock_Indolization Workup 4. Reaction Work-up (Extraction, washing) Larock_Indolization->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Deprotection 6. Deprotection (Removal of protecting groups) Purification->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Step-wise workflow for chemical synthesis.

Conclusion

Both enzymatic and chemical methodologies provide effective routes for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including scale, desired enantiopurity, and available resources. The enzymatic approach offers high stereoselectivity and mild reaction conditions, while chemical synthesis, particularly via the Larock indole synthesis, provides greater flexibility and potential for larger-scale production. The protocols and data presented herein serve as a valuable resource for the scientific community engaged in the synthesis and application of this important tryptophan analog.

References

Application Notes and Protocols for the Use of 4-Bromo-L-tryptophan in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance pharmacological properties such as binding affinity, metabolic stability, and bioactivity. 4-Bromo-L-tryptophan, a halogenated derivative of L-tryptophan, is a valuable building block for solid-phase peptide synthesis (SPPS). The introduction of a bromine atom onto the indole ring can modulate the electronic and steric properties of the peptide, potentially leading to improved therapeutic candidates. Peptides containing brominated tryptophan analogs have shown a range of biological activities, including antimicrobial, insecticidal, and neurotoxic effects, often by targeting ion channels such as nicotinic acetylcholine receptors (nAChRs).[1][2]

These application notes provide detailed methodologies for the incorporation of this compound into peptides using Fmoc-based solid-phase synthesis, including recommended protocols for coupling, deprotection, and cleavage.

Data Presentation

The successful incorporation of this compound into a peptide sequence via SPPS is dependent on optimized reaction conditions. While specific quantitative data for the coupling efficiency of Fmoc-4-Bromo-L-tryptophan is not extensively reported in the available literature, the following tables provide expected values based on standard Fmoc-SPPS of other modified amino acids and general peptide synthesis outcomes.

Table 1: Reagents for Solid-Phase Synthesis of a this compound containing peptide

Reagent/MaterialSpecification/GradeSupplier (Example)Purpose
Fmoc-4-Br-Trp(Boc)-OH≥98% PurityVariousBuilding block
Rink Amide Resin100-200 mesh, 0.5-1.0 mmol/gVariousSolid support for C-terminal amide
Wang Resin100-200 mesh, 0.5-1.0 mmol/gVariousSolid support for C-terminal acid
HBTU≥99% PurityVariousCoupling reagent
HCTU≥99% PurityVariousCoupling reagent
HATU≥99% PurityVariousCoupling reagent
DIC≥99% PurityVariousCoupling reagent
HOBt≥99% PurityVariousCoupling additive, racemization suppressant
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeVariousActivation base
PiperidinePeptide synthesis gradeVariousFmoc deprotection
N,N-Dimethylformamide (DMF)Peptide synthesis gradeVariousSolvent
Dichloromethane (DCM)Peptide synthesis gradeVariousSolvent
Trifluoroacetic acid (TFA)≥99% PurityVariousCleavage reagent
Triisopropylsilane (TIS)≥98% PurityVariousScavenger
1,2-Ethanedithiol (EDT)≥98% PurityVariousScavenger
Phenol≥99% PurityVariousScavenger
Thioanisole≥99% PurityVariousScavenger

Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS

Reagent ClassExample ReagentsTypical Coupling TimeExpected EfficiencyNotes
Aminium/Uronium Salts HBTU, HCTU, HATU15-60 min>99%Highly efficient and fast. HCTU and HATU are particularly effective for hindered couplings.
Phosphonium Salts PyBOP, PyAOP30-120 min>99%Very effective, with a lower risk of racemization for sensitive residues.
Carbodiimides DIC/HOBt, DIC/Oxyma60-240 min98-99.5%Cost-effective but generally slower. Requires an additive like HOBt or Oxyma to suppress side reactions.

Table 3: Recommended Cleavage Cocktails for this compound Containing Peptides

Reagent CocktailComposition (v/v)ScavengersRecommended forCleavage Time
Standard TFA/TIS 95% TFA, 2.5% H₂O, 2.5% TISTriisopropylsilane (TIS)Peptides with Boc-protected Trp and no other sensitive residues.2-3 hours
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, 1,2-Ethanedithiol (EDT)Complex peptides with multiple sensitive residues (e.g., Cys, Met, Arg).2-4 hours

Table 4: Expected Yield and Purity for a Model Decapeptide Containing this compound

ParameterExpected ValueMethod of Analysis
Crude Peptide Yield 65-85%Gravimetric analysis after precipitation
Final Peptide Purity >95%RP-HPLC at 220 nm and 280 nm
Coupling Efficiency per Cycle >99%Qualitative Kaiser Test

Note: The expected values are based on general Fmoc-SPPS outcomes and may vary depending on the peptide sequence, scale, and specific laboratory conditions. Specific quantitative data for the coupling of Fmoc-4-Bromo-L-tryptophan is limited in the reviewed literature.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Resin Swelling and Initial Fmoc Deprotection
  • Resin Swelling: Place the desired amount of Rink Amide or Wang resin (e.g., 0.1 mmol) in a reaction vessel. Add sufficient Dichloromethane (DCM) to swell the resin and agitate for 30 minutes. Drain the DCM and wash with N,N-Dimethylformamide (DMF) (3 x 10 mL). Add fresh DMF and allow the resin to swell for another 30 minutes.

  • Initial Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes and drain. Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal from the resin linker.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Protocol 2: Coupling of Fmoc-4-Bromo-L-tryptophan(Boc)-OH

This protocol uses HBTU as the coupling agent. Similar protocols can be followed for other coupling reagents with minor adjustments to equivalents and activation times (see Table 2).

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-4-Br-Trp(Boc)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: To check for completion, remove a few beads of resin, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue/purple beads), the coupling step should be repeated with fresh reagents.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

Protocol 3: Iterative Deprotection and Coupling Cycles

Repeat the Fmoc deprotection (Protocol 1, steps 2-3) and coupling (Protocol 2) cycles for each subsequent amino acid in the peptide sequence.

Protocol 4: Final Cleavage and Deprotection

This protocol describes a standard cleavage using a TFA/TIS/H₂O cocktail. For peptides with other sensitive residues, Reagent K may be more appropriate (see Table 3).

  • Final Washing and Drying: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Stopper the reaction vessel and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads and collect the filtrate into a cold centrifuge tube containing 10-20 volumes of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide pellet under vacuum to obtain a powder.

Protocol 5: Peptide Purification and Characterization
  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Collect the fractions corresponding to the major peak and analyze them by analytical RP-HPLC to confirm purity. Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to verify the correct molecular weight.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Visualizations

Experimental Workflow for SPPS of a this compound Peptide

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_cleavage_purification Cleavage and Purification Resin Start with Resin (Rink Amide or Wang) Swell Swell Resin (DCM, then DMF) Resin->Swell Initial_Deprotect Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Initial_Deprotect Coupling Couple Fmoc-AA-OH (including Fmoc-4-Br-Trp(Boc)-OH) Initial_Deprotect->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Wash2->Coupling Next Amino Acid Final_Wash Final Wash & Dry Wash2->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize (MS, HPLC) Purification->Characterization Lyophilization Lyophilize Characterization->Lyophilization

Caption: General workflow for the solid-phase synthesis of a peptide containing this compound.

Signaling Pathway of α-Conotoxins Targeting Nicotinic Acetylcholine Receptors

Many bromotryptophan-containing peptides, such as α-conotoxins, exert their biological effects by targeting nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[2] The binding of these conotoxins can inhibit the normal signaling cascade initiated by acetylcholine, leading to various physiological responses.

nAChR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening ACh Acetylcholine (ACh) (Endogenous Ligand) ACh->nAChR Activates Conotoxin α-Conotoxin (with 4-Br-Trp) Conotoxin->nAChR Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Pathways Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmission, Survival) Depolarization->Cellular_Response PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signaling->MAPK_ERK PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Inhibition of nAChR signaling by an α-conotoxin containing this compound.

References

Application Notes and Protocols for 4-Bromo-L-tryptophan as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. Its unique spectroscopic properties make it a valuable tool in biological research, serving as an intrinsic fluorescent probe to investigate protein structure, dynamics, and interactions. The introduction of a bromine atom to the indole ring of tryptophan can modulate its photophysical characteristics, offering an alternative to native tryptophan fluorescence for specific applications. These application notes provide an overview of the properties of this compound and detailed protocols for its use in fluorescence spectroscopy, protein labeling, and cellular imaging.

Photophysical and Chemical Properties

While detailed, experimentally determined photophysical data for this compound is not extensively documented in publicly available literature, its properties can be inferred from the behavior of other halogenated tryptophans and its chemical structure. The bromine atom, being a heavy atom, can influence the fluorescence quantum yield and lifetime through the heavy-atom effect, which promotes intersystem crossing to the triplet state. This can potentially lead to a lower fluorescence quantum yield but a higher phosphorescence yield compared to unmodified tryptophan.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁BrN₂O₂PubChem[1]
Molecular Weight 283.12 g/mol PubChem[1]
CAS Number 52448-16-5PubChem[1]
Appearance Pale yellow solid
Solubility Soluble in aqueous solutions, solubility may be enhanced at non-neutral pH.

Table 2: Hypothetical Photophysical Properties of this compound

PropertyEstimated ValueConditions
Excitation Maximum (λex) ~285 - 295 nmPBS, pH 7.4
Emission Maximum (λem) ~350 - 360 nmPBS, pH 7.4
Quantum Yield (ΦF) < 0.13 (likely lower than tryptophan)PBS, pH 7.4
Fluorescence Lifetime (τ) 1 - 3 nsPBS, pH 7.4

Note: The data in this table are estimations based on the properties of L-tryptophan and the expected influence of the bromine substituent. Experimental determination is highly recommended for specific applications.

Experimental Protocols

Protocol 1: General Fluorescence Spectroscopy of this compound

Objective: To characterize the basic fluorescence properties of this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvette (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Working Solution Preparation: Dilute the stock solution in PBS to a final concentration of 10 µM in a quartz cuvette. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the temperature of the sample holder to 25°C.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected maximum (e.g., 355 nm).

    • Scan a range of excitation wavelengths (e.g., 250-320 nm).

    • Identify the wavelength of maximum excitation.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined maximum (e.g., 290 nm).

    • Scan a range of emission wavelengths (e.g., 310-450 nm).

    • Identify the wavelength of maximum emission.

  • Data Analysis: Record the excitation and emission maxima. For quantum yield and lifetime measurements, appropriate standards and instrumentation are required.

G Workflow for Fluorescence Spectroscopy prep Prepare Stock and Working Solutions instrument Instrument Setup and Warm-up prep->instrument ex_scan Scan Excitation Spectrum instrument->ex_scan em_scan Scan Emission Spectrum ex_scan->em_scan analysis Data Analysis em_scan->analysis

Fluorescence Spectroscopy Workflow
Protocol 2: Metabolic Labeling of Proteins with this compound in Mammalian Cells

Objective: To incorporate this compound into newly synthesized proteins in mammalian cells for subsequent analysis.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, EMEM)

  • Tryptophan-free growth medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow for 24 hours in complete growth medium.

  • Starvation (Optional but Recommended): To increase the incorporation efficiency, gently wash the cells with sterile PBS and replace the complete medium with tryptophan-free medium. Incubate for 1-2 hours.

  • Labeling: Prepare tryptophan-free medium supplemented with this compound at a final concentration of 1-4 mM. The optimal concentration should be determined empirically for each cell line. Replace the starvation medium with the labeling medium.

  • Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) to allow for protein synthesis and incorporation of the analog.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Analysis: The supernatant containing the labeled proteome can be used for various downstream applications, such as SDS-PAGE, Western blotting, or mass spectrometry. The incorporated this compound can be detected by its intrinsic fluorescence or by antibodies that recognize the modified tryptophan.

G Metabolic Protein Labeling Workflow culture Cell Culture starve Starvation in Tryptophan-Free Medium culture->starve labeling Incubate with this compound starve->labeling lysis Cell Lysis and Protein Extraction labeling->lysis analysis Downstream Analysis lysis->analysis G Live-Cell Imaging Workflow labeling Metabolic Labeling of Cells washing Wash with Imaging Medium labeling->washing imaging Fluorescence Microscopy washing->imaging analysis Image Acquisition and Analysis imaging->analysis

References

Application Notes and Protocols for the Enzymatic Synthesis of 4-Bromo-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-L-tryptophan is a valuable non-canonical amino acid utilized in the synthesis of pharmaceuticals and as a probe in biochemical and medicinal chemistry research. Its synthesis can be achieved through enzymatic methods, offering high stereoselectivity and environmentally benign reaction conditions compared to traditional chemical synthesis. These notes provide detailed protocols for the synthesis of this compound using an engineered tryptophan synthase, including enzyme preparation, reaction conditions, product purification, and analysis.

Overview of Enzymatic Approaches

The primary enzymatic method for synthesizing 4-substituted tryptophan analogs is the use of the β-subunit of tryptophan synthase (TrpB). This enzyme catalyzes the condensation of an indole derivative with L-serine to form the corresponding L-tryptophan analog. While flavin-dependent halogenases are excellent for halogenating the tryptophan indole ring at other positions (e.g., C5, C6, C7), they do not typically exhibit regioselectivity for the C4 position. Therefore, the tryptophan synthase-based approach is the most effective and widely reported method for producing this compound.

Data Presentation

Table 1: Comparison of Enzymatic Synthesis Yields for Bromo-L-tryptophan Isomers using Tryptophan Synthase

ProductEnzyme SourceSubstratesReported Yield/ActivityReference
This compound Engineered P. furiosus TrpB4-Bromoindole, L-SerineModest activity reported[1]
5-Bromo-L-tryptophanE. coli lysate with S. enterica TrpS5-Bromoindole, L-Serine95%Goss and Newill, 2006
6-Bromo-L-tryptophanE. coli lysate with S. enterica TrpS6-Bromoindole, L-Serine95%Goss and Newill, 2006

Note: The yield for this compound is generally lower than for the 5- and 6-isomers due to steric hindrance at the 4-position of the indole ring, which affects its binding to the enzyme's active site.

Signaling Pathway and Experimental Workflow

Enzymatic_Synthesis_Pathway Enzymatic Synthesis of this compound cluster_substrates Substrates cluster_enzyme Enzyme System cluster_product Product 4_Bromoindole 4-Bromoindole TrpB Tryptophan Synthase (β-subunit, TrpB) 4_Bromoindole->TrpB + L_Serine L-Serine L_Serine->TrpB + 4_Br_Trp This compound TrpB->4_Br_Trp catalyzes PLP Pyridoxal-5'-phosphate (PLP cofactor) PLP->TrpB activates

Caption: Enzymatic reaction for this compound synthesis.

Experimental_Workflow Experimental Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_purification_analysis Purification & Analysis Expression Expression of Engineered TrpB in E. coli Lysis Cell Lysis Expression->Lysis Purification Enzyme Purification (e.g., Ni-NTA) Lysis->Purification Reaction_Setup Reaction Setup: - Purified TrpB - 4-Bromoindole - L-Serine - PLP - Buffer Purification->Reaction_Setup Incubation Incubation (e.g., 37-75°C) Reaction_Setup->Incubation Quench Reaction Quenching (e.g., Acidification) Incubation->Quench Centrifugation Centrifugation Quench->Centrifugation Ion_Exchange Ion-Exchange Chromatography Centrifugation->Ion_Exchange HPLC_Analysis RP-HPLC Analysis Ion_Exchange->HPLC_Analysis

Caption: Overall experimental workflow.

Experimental Protocols

Protocol 1: Expression and Purification of Engineered Tryptophan Synthase β-Subunit (TrpB) from Pyrococcus furiosus

This protocol is adapted for a thermostable TrpB variant, which is advantageous for its stability and activity at higher temperatures, potentially increasing substrate solubility and reaction rates.

1. Gene Synthesis and Cloning:

  • Synthesize the gene encoding the desired engineered TrpB from Pyrococcus furiosus (e.g., with mutations known to enhance stand-alone activity).

  • Clone the gene into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag for purification.

2. Protein Expression:

  • Transform the expression plasmid into E. coli BL21(DE3) cells.

  • Grow a 10 mL overnight culture in LB medium with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 16-20 hours at a reduced temperature (e.g., 18-20°C) to improve protein solubility.

3. Cell Lysis and Enzyme Purification:

  • Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged TrpB with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialyze the purified enzyme against a storage buffer (e.g., 50 mM potassium phosphate pH 8.0) and store at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

1. Reaction Mixture:

  • In a total volume of 10 mL, combine:

    • 100 mM Potassium phosphate buffer (pH 8.0)

    • 10 mM 4-Bromoindole (dissolved in a minimal amount of DMSO if necessary)

    • 20 mM L-Serine

    • 0.1 mM Pyridoxal-5'-phosphate (PLP)

    • 1 mg/mL Purified engineered TrpB

2. Incubation:

  • Incubate the reaction mixture at an optimal temperature for the specific engineered TrpB (e.g., 75°C for the P. furiosus variant) with gentle agitation for 12-24 hours.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by RP-HPLC (see Protocol 4).

4. Reaction Termination:

  • Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the enzyme.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated protein.

  • Carefully collect the supernatant for purification.

Protocol 3: Purification of this compound by Ion-Exchange Chromatography

This protocol is based on the principle of separating the positively charged this compound from unreacted neutral 4-bromoindole and other reaction components.[2]

1. Resin and Column Preparation:

  • Use a strong cation exchange resin (e.g., Dowex 50W).

  • Pack the resin into a column and equilibrate with a low pH buffer (e.g., 0.1 M sodium citrate, pH 3.5).

2. Sample Loading:

  • Adjust the pH of the reaction supernatant from Protocol 2 to the equilibration buffer pH.

  • Load the sample onto the equilibrated column. Unreacted 4-bromoindole will not bind and will be in the flow-through.

3. Washing:

  • Wash the column with several column volumes of the equilibration buffer to remove any non-specifically bound impurities.

4. Elution:

  • Elute the bound this compound with a higher pH buffer or a buffer containing a high salt concentration (e.g., 2 M NH4OH).

5. Product Recovery:

  • Collect the fractions containing the product, as determined by HPLC analysis.

  • Pool the pure fractions and remove the elution buffer by lyophilization or evaporation under reduced pressure.

Protocol 4: RP-HPLC Analysis of this compound

1. HPLC System and Column:

  • A standard HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

3. Gradient Elution:

  • Flow rate: 1.0 mL/min.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

4. Detection:

  • Monitor the absorbance at 280 nm.

5. Expected Results:

  • L-tryptophan will have a shorter retention time than this compound due to the increased hydrophobicity of the brominated compound. The expected order of elution is L-Tryptophan < this compound.

Conclusion

The enzymatic synthesis of this compound using an engineered tryptophan synthase provides a highly selective and efficient method for producing this valuable non-canonical amino acid. The protocols outlined in these application notes offer a comprehensive guide for researchers from enzyme preparation through to final product analysis. Further optimization of reaction conditions and the use of directed evolution to improve the catalytic efficiency of tryptophan synthase for 4-bromoindole are promising areas for future research.

References

Application Notes: Incorporating 4-Bromo-L-tryptophan into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering and functional studies.[1][2] This technology allows for the introduction of novel chemical functionalities, such as bioorthogonal handles, fluorescent probes, and photocrosslinkers, at precise locations within a protein's structure. 4-Bromo-L-tryptophan (4-Br-Trp) is a valuable tryptophan analog that can be incorporated into proteins to serve as an intrinsic probe for biophysical studies.[3] The bromine atom provides a heavy atom for X-ray crystallography, a fluorescence quencher to study protein dynamics, and a handle for photo-activated crosslinking to map protein-protein interactions.[4][5][6]

The most robust method for site-specifically incorporating 4-Br-Trp is through the expansion of the genetic code.[7][8] This technique relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is engineered to uniquely recognize the ncAA (4-Br-Trp) and a nonsense codon, typically the amber stop codon (UAG), that has been introduced at the desired site in the gene of interest.[9][10] This orthogonal system functions independently of the host cell's translational machinery, ensuring that 4-Br-Trp is incorporated only at the specified position.[9] The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl system is a particularly versatile and widely used platform for this purpose.[11][12]

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of this compound into proteins expressed in Escherichia coli.

Applications of this compound in Protein Science

  • X-ray Crystallography: The heavy bromine atom can be used to facilitate phase determination in X-ray crystallography through single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) methods.

  • Fluorescence Quenching: The bromine atom can act as a short-range quencher of tryptophan's natural fluorescence.[4] This property can be exploited in fluorescence resonance energy transfer (FRET) studies or to probe conformational changes that alter the local environment of the incorporated 4-Br-Trp.[6][13]

  • Photocrosslinking: Upon UV irradiation, the carbon-bromine bond can be cleaved, generating a reactive radical that can form a covalent bond with nearby molecules.[5][14] This enables the mapping of protein-protein or protein-ligand interaction interfaces within living cells.[14]

Experimental Overview and Visualization

The general workflow for incorporating 4-Br-Trp involves the co-transformation of an E. coli expression strain with two plasmids: one encoding the target protein with an amber (UAG) stop codon at the desired incorporation site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair. The cells are then cultured in a minimal medium supplemented with this compound before protein expression is induced.

G Figure 1: General Workflow for 4-Br-Trp Incorporation cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis pTarget Plasmid 1: Target Gene with TAG codon (e.g., pET-Target-TAG) transform Co-transform E. coli Host pTarget->transform pOrtho Plasmid 2: Orthogonal aaRS/tRNA Pair (e.g., pEVOL-4BrWRS) pOrtho->transform culture Culture cells in media + Antibiotics transform->culture add_ncAA Add 4-Br-Trp & Induce Expression (IPTG) culture->add_ncAA harvest Harvest & Lyse Cells add_ncAA->harvest purify Purify Protein (e.g., IMAC) harvest->purify verify Verify Incorporation (SDS-PAGE, Mass Spec) purify->verify

Caption: General Workflow for 4-Br-Trp Incorporation.

The process of photocrosslinking using a protein containing 4-Br-Trp is initiated by UV light, which creates a covalent linkage between the protein and its binding partner, allowing for subsequent identification and analysis.

G Figure 2: Principle of Photocrosslinking with 4-Br-Trp Protein Protein with 4-Br-Trp Complex Non-covalent Complex Protein->Complex Partner Binding Partner Partner->Complex UV UV Light (e.g., 302 nm) Complex->UV Irradiation Crosslink Covalently Crosslinked Complex UV->Crosslink

Caption: Principle of Photocrosslinking with 4-Br-Trp.

Quantitative Data Summary

Successful incorporation of 4-Br-Trp depends on the efficiency of the orthogonal aaRS/tRNA pair and the expression conditions. The yields and incorporation efficiencies can vary significantly based on the target protein, the expression host, and the specific orthogonal system used.

Table 1: Typical Components for 4-Br-Trp Incorporation in E. coli

Component Example Key Features
Expression Plasmid pET28a-GeneOfInterest-TAG Contains the target gene with an in-frame amber (TAG) stop codon at the desired position; often includes an affinity tag (e.g., His6) for purification.
Orthogonal System Plasmid pEVOL-PylT-4BrWRS Carries the gene for the engineered tryptophanyl-tRNA synthetase (TrpRS) or pyrrolysyl-tRNA synthetase (PylRS) specific for 4-Br-Trp and one or more copies of the corresponding suppressor tRNAPylCUA.[10][12]
Expression Host E. coli BL21(DE3) A common strain for T7 promoter-based expression; lacks the amber suppressor tRNA.
Non-Canonical Amino Acid This compound Added to the culture medium; typical final concentration is 1-2 mM.
Inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG) Induces expression from the T7 promoter on the expression plasmid.

| Inducer (pEVOL) | L-Arabinose | Induces expression of the aaRS from the araBAD promoter on the pEVOL plasmid. |

Table 2: Representative Protein Yield and Incorporation Efficiency

Target Protein Expression System Yield of Purified Protein (mg/L) Incorporation Efficiency (%) Verification Method
sfGFP-D134TAG E. coli with chPheRS/chPheT pair[15] ~5-10 >95% SDS-PAGE, Mass Spectrometry
Generic Protein E. coli cell-free system[16] ~1 mg/mL High (not specified) Not specified

| Generic Protein | E. coli auxotrophic host[17] | Variable (comparable to WT) | ~85-95% | Mass Spectrometry |

Note: The data in Table 2 are illustrative and compiled from reports on similar halogenated tryptophan analogs or general ncAA incorporation systems. Actual results will vary.

Detailed Experimental Protocols

Protocol 1: Site-Specific Incorporation of 4-Br-Trp in E. coli

This protocol outlines the steps for expressing a target protein containing a single 4-Br-Trp residue using the pEVOL plasmid system in E. coli.

1. Materials

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid (e.g., pET-vector with target gene containing a UAG codon)

  • pEVOL plasmid encoding the 4-Br-Trp-specific aaRS and tRNAPylCUA

  • This compound (CAS 52448-16-5)

  • Luria-Bertani (LB) agar and broth

  • M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, 100 µM CaCl2

  • Appropriate antibiotics (e.g., Kanamycin for the pET plasmid, Chloramphenicol for pEVOL)

  • L-Arabinose solution (20% w/v, sterile filtered)

  • IPTG solution (1 M, sterile filtered)

2. Procedure

Step 2.1: Transformation

  • Prepare competent E. coli BL21(DE3) cells.

  • Co-transform the competent cells with the target protein expression plasmid and the pEVOL-4BrWRS plasmid.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotics for both plasmids.

  • Incubate the plate overnight at 37°C.

Step 2.2: Starter Culture

  • Inoculate a single colony from the plate into 10 mL of LB broth containing both antibiotics.

  • Grow the culture overnight at 37°C with shaking (220 rpm).

Step 2.3: Expression Culture

  • The next morning, use the overnight culture to inoculate 1 L of M9 minimal medium (supplemented as described in Materials) containing both antibiotics to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Add this compound to a final concentration of 1 mM. Also, add L-Arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal synthetase.

  • Continue to shake the culture at 37°C for an additional 30 minutes.

  • Reduce the incubator temperature to 20°C.

  • Once the culture has cooled, induce target protein expression by adding IPTG to a final concentration of 0.25 mM.

  • Express the protein for 16-20 hours at 20°C with shaking.

Step 2.4: Cell Harvest and Lysis

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in an appropriate lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, supplemented with protease inhibitors).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

Step 2.5: Protein Purification

  • Purify the supernatant containing the soluble protein fraction using an appropriate method, such as Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins.

  • Elute the protein and dialyze it into a suitable storage buffer.

  • Analyze the purified protein by SDS-PAGE to confirm size and purity.

Protocol 2: Verification of 4-Br-Trp Incorporation by Mass Spectrometry

Confirmation of successful incorporation is critical and is best achieved using high-resolution mass spectrometry.

1. Procedure

  • Subject a sample of the purified protein to digestion with a protease such as trypsin.

  • Analyze the resulting peptide mixture using Liquid Chromatography coupled to Mass Spectrometry (LC-MS).

  • Search the resulting spectra for the peptide fragment that contains the site of incorporation.

  • The mass of the peptide containing 4-Br-Trp will be increased by 78.9 Da compared to the peptide with a natural tryptophan (79Br - 1H = 78 Da; 81Br - 1H = 80 Da). The characteristic isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in a pair of peaks separated by ~2 Da, providing unambiguous confirmation of incorporation.

Disclaimer: These protocols provide a general framework. Optimization of parameters such as inducer concentration, expression temperature, and duration may be necessary for specific target proteins.

References

Applications of 4-Bromo-L-tryptophan in Neuropharmacology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-L-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan, distinguished by the presence of a bromine atom at the 4th position of the indole ring.[1][2][3] This structural modification makes it a valuable tool in neuropharmacology research, primarily for its potential to modulate key enzymatic pathways implicated in neurological and psychiatric disorders.[1] While specific quantitative data on the bioactivity of this compound is limited in publicly available literature, its structural similarity to L-tryptophan and other halogenated analogs suggests its primary application as an inhibitor of enzymes in the kynurenine pathway, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2).[4][5] This document provides detailed application notes and experimental protocols based on the anticipated use of this compound as a modulator of these neuropharmacological targets.

Application Notes

Inhibition of the Kynurenine Pathway Enzymes: IDO1 and TDO2

The kynurenine pathway is the principal metabolic route for tryptophan in the brain and periphery, initiated by the enzymes IDO1 and TDO2.[6][7] Dysregulation of this pathway, leading to an imbalance in its neuroactive metabolites, is implicated in the pathophysiology of numerous neurological conditions, including neurodegenerative diseases, depression, and schizophrenia.[8][9] Specifically, the accumulation of the neurotoxic metabolite quinolinic acid and depletion of the neuroprotective kynurenic acid are associated with neuronal damage.[8]

This compound, as a tryptophan analog, is hypothesized to act as a competitive or non-competitive inhibitor of IDO1 and TDO2. By blocking these enzymes, it can potentially reduce the production of downstream neurotoxic metabolites and shift tryptophan metabolism towards the serotonin pathway, which may have therapeutic benefits. The bromination of the indole ring is a common strategy in the design of IDO1 inhibitors to enhance binding affinity and potency.[10]

Data Presentation: Hypothetical Inhibitory Activity

Target EnzymeHypothetical IC50 (µM)Assay Condition
hIDO15 - 25Recombinant human IDO1 enzyme assay
hTDO210 - 50Recombinant human TDO2 enzyme assay
IDO115 - 75Cell-based assay (e.g., in IFN-γ stimulated HeLa or SKOV-3 cells)
TDO225 - 100Cell-based assay (e.g., in A172 glioma cells)

Note: These values are hypothetical and should be experimentally determined.

Modulation of Serotonin Synthesis

As a derivative of L-tryptophan, this compound may also influence the serotonin pathway. L-tryptophan is the direct precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[11] By inhibiting the competing kynurenine pathway, this compound could indirectly increase the availability of tryptophan for serotonin synthesis. However, it is also possible that it may directly interact with tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, or serotonin transporters, though this requires experimental validation.

Visualizations

Kynurenine_Pathway L-Tryptophan L-Tryptophan IDO1 IDO1 L-Tryptophan->IDO1 TDO2 TDO2 L-Tryptophan->TDO2 Serotonin Pathway Serotonin Pathway L-Tryptophan->Serotonin Pathway This compound This compound This compound->IDO1 Inhibition This compound->TDO2 Inhibition N-Formylkynurenine N-Formylkynurenine IDO1->N-Formylkynurenine Oxidation TDO2->N-Formylkynurenine Oxidation Kynurenine Kynurenine N-Formylkynurenine->Kynurenine KMO Kynurenine 3-monooxygenase Kynurenine->KMO KAT Kynurenine aminotransferases Kynurenine->KAT 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Kynurenic Acid (Neuroprotective) Kynurenic Acid (Neuroprotective) KAT->Kynurenic Acid (Neuroprotective) Quinolinic Acid (Neurotoxic) Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic Acid (Neurotoxic) Multiple steps

Kynurenine Pathway and the Hypothesized Action of this compound.

Experimental Protocols

Protocol 1: In Vitro IDO1/TDO2 Inhibition Assay (Cell-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against IDO1 and TDO2 in a cellular context.

Materials:

  • HeLa or SKOV-3 cells (for IDO1)[2]

  • A172 glioma cells (for TDO2)[4]

  • DMEM or appropriate cell culture medium with 10% FBS

  • Recombinant human interferon-gamma (IFN-γ)

  • This compound

  • L-Tryptophan

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa/SKOV-3 or A172 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • IDO1 Induction (for HeLa/SKOV-3 cells): Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Substrate Addition: Add 100 µL of medium containing L-Tryptophan to a final concentration of 200 µM.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Kynurenine Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitate.

    • Transfer 100 µL of the supernatant to another 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well and incubate in the dark for 10 minutes.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Create a standard curve with known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells (HeLa/SKOV-3 or A172) in 96-well plate induce_ido1 Induce IDO1 with IFN-γ (for HeLa/SKOV-3) seed_cells->induce_ido1 add_compound Add serial dilutions of This compound induce_ido1->add_compound add_substrate Add L-Tryptophan add_compound->add_substrate incubate Incubate for 24-48h add_substrate->incubate measure_kyn Measure Kynurenine (TCA + Ehrlich's Reagent) incubate->measure_kyn read_absorbance Read Absorbance at 490 nm measure_kyn->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for In Vitro IDO1/TDO2 Inhibition Assay.
Protocol 2: In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease

This protocol provides a framework for evaluating the neuroprotective effects of this compound in an MPTP-induced mouse model of Parkinson's disease.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Experimental Groups:

  • Vehicle Control (Saline)

  • MPTP Control (MPTP + Vehicle)

  • This compound (Low Dose) + MPTP

  • This compound (High Dose) + MPTP

  • This compound alone (as a control for drug effects)

Procedure:

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection or oral gavage for a pre-determined period (e.g., 7 days) before MPTP induction. Doses should be determined in preliminary dose-ranging studies (e.g., starting with 10 and 50 mg/kg).

  • MPTP Induction: Induce Parkinsonism by administering MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess motor function and non-motor symptoms starting 7 days after MPTP administration.[12]

    • Open Field Test: To assess general locomotor activity.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Pole Test: To measure bradykinesia.

    • Forced Swim Test: To assess depressive-like behavior.[13]

  • Euthanasia and Tissue Collection: At the end of the study (e.g., 14 or 21 days post-MPTP), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect brains for histological and biochemical analysis.

  • Biochemical Analysis:

    • Dissect the striatum and substantia nigra from one hemisphere.

    • Homogenize the tissue and analyze the levels of dopamine and its metabolites (DOPAC, HVA), and serotonin and its metabolite (5-HIAA) using HPLC with electrochemical detection.[8]

    • Analyze the levels of kynurenine pathway metabolites (tryptophan, kynurenine, kynurenic acid, quinolinic acid) using HPLC or LC-MS/MS.[14]

  • Histological Analysis:

    • Post-fix the other hemisphere in 4% paraformaldehyde and cryoprotect in sucrose.

    • Section the brains and perform immunohistochemistry for:

      • Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatal fiber density.

      • Iba1 to assess microgliosis (neuroinflammation).[6]

      • GFAP to assess astrogliosis (neuroinflammation).[15]

in_vivo_workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase drug_admin Administer this compound or Vehicle (7 days) mptp_induction Induce Parkinsonism with MPTP drug_admin->mptp_induction behavioral Behavioral Testing (Open Field, Rotarod, etc.) mptp_induction->behavioral euthanasia Euthanasia and Brain Collection behavioral->euthanasia biochem Biochemical Analysis (Neurotransmitters, Kynurenines) euthanasia->biochem histo Histological Analysis (TH, Iba1, GFAP) euthanasia->histo

Workflow for In Vivo Neuroprotection Study.

Conclusion

This compound presents a promising research tool for investigating the role of the kynurenine pathway in neuropharmacology. The provided application notes and protocols offer a starting point for researchers to explore its potential as an inhibitor of IDO1 and TDO2 and to evaluate its neuroprotective effects in preclinical models of neurological disorders. It is crucial to experimentally determine the specific bioactivity and optimal dosages of this compound to validate its utility in these applications.

References

Application Notes and Protocols for Site-Specific Incorporation of 4-Bromo-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid 4-Bromo-L-tryptophan (4-Br-Trp) into proteins using amber suppression technology. This technique allows for the precise introduction of a bromine atom, a versatile bio-orthogonal handle, into a protein of interest, enabling a wide range of applications in structural biology, drug discovery, and proteomics.

Introduction

The ability to incorporate unnatural amino acids (uAAs) into proteins at specific sites opens up new avenues for protein engineering and the study of protein structure and function. This compound, a halogenated derivative of tryptophan, is of particular interest due to the unique properties of the bromine atom. It can serve as a heavy atom for X-ray crystallography, a spectroscopic probe, and a reactive handle for post-translational chemical modifications. The most common method for site-specific incorporation of uAAs is through the suppression of a nonsense codon, typically the amber stop codon (UAG), using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[1][2] This orthogonal pair functions independently of the host cell's translational machinery, ensuring the high fidelity of uAA incorporation.

While a specific orthogonal aaRS has been evolved for 5-cyanotryptophan and has shown cross-reactivity with other halogenated tryptophans like 5-bromotryptophan, further directed evolution may be necessary to optimize specificity and efficiency for this compound.[3] The protocols provided herein are based on established methods for the incorporation of similar tryptophan analogs and serve as a robust starting point for researchers.[3][4]

Quantitative Data Summary

The successful incorporation of this compound can be quantified using various analytical techniques. While specific data for 4-Br-Trp is limited, the following table summarizes representative data for the incorporation of a similar analog, 5-bromotryptophan, using an engineered tyrosyl-tRNA synthetase (TyrRS) variant.[3] Researchers should expect to perform similar characterizations to determine the efficiency of 4-Br-Trp incorporation.

ParameterMethodResultReference
Incorporation Efficiency Mass Spectrometry (ESI-MS)High fidelity incorporation of 5-bromotryptophan observed with the engineered 5CNW_RS.[3]
Protein Yield SDS-PAGE and densitometryYields are dependent on the expression system and the specific protein. Optimization of expression conditions is recommended.[3][4]
Confirmation of Incorporation Tandem Mass Spectrometry (MS/MS)Fragmentation analysis confirms the precise location of the brominated tryptophan residue. The isotopic pattern of bromine (79Br and 81Br) provides a clear signature.[5]

Experimental Protocols

This section provides detailed protocols for the site-specific incorporation of this compound into a target protein expressed in E. coli.

Preparation of Plasmids and Bacterial Strains
  • Target Protein Plasmid: The gene of the protein of interest should be cloned into a suitable expression vector (e.g., pET series) with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Orthogonal Synthetase/tRNA Plasmid: A plasmid co-expressing the engineered orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA is required. For incorporating brominated tryptophans, a promising starting point is the pULTRA plasmid encoding an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (e.g., 5CNW_RS which has shown activity with 5-bromotryptophan) and the corresponding suppressor tRNA.[3]

  • Bacterial Strain: A competent E. coli expression strain, such as BL21(DE3), is recommended.

Transformation
  • Co-transform the E. coli BL21(DE3) cells with the target protein plasmid and the orthogonal synthetase/tRNA plasmid using standard heat shock or electroporation methods.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., kanamycin and spectinomycin).

  • Incubate the plates overnight at 37°C.

Protein Expression
  • Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of expression medium (e.g., ZYP-5052 auto-induction medium or M9 minimal medium) with the overnight culture (typically a 1:100 dilution).[3]

  • If using M9 minimal medium, supplement it with the appropriate antibiotics. Grow the cells at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to the culture medium to a final concentration of 1 mM.[3]

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM (if not using an auto-induction medium).

  • Reduce the temperature to 20°C and continue to incubate for 18-24 hours with shaking.[3]

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protein Purification
  • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

  • Purify the target protein from the supernatant using an appropriate chromatography method based on the properties of the protein (e.g., affinity chromatography if the protein has a tag like His-tag or GST-tag, followed by size-exclusion chromatography for further purification).

Verification of this compound Incorporation
  • SDS-PAGE Analysis: Analyze the purified protein by SDS-PAGE to check for purity and the expected molecular weight.

  • Mass Spectrometry (ESI-MS): This is the most definitive method to confirm the incorporation of 4-Br-Trp. The mass of the protein will be increased by the mass of a bromine atom minus the mass of a hydrogen atom (~78.9 Da) for each incorporation event. The presence of the characteristic isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) will result in two peaks separated by approximately 2 Da.[5]

  • Tandem Mass Spectrometry (MS/MS): To confirm the site of incorporation, the purified protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by MS/MS. Fragmentation of the peptide containing 4-Br-Trp will reveal the exact location of the modification.

Visualizations

experimental_workflow cluster_prep Plasmid & Strain Preparation cluster_expression Protein Expression cluster_analysis Purification & Analysis pTarget Target Gene in Expression Vector (with TAG codon) transform Co-transformation pTarget->transform pOrtho Orthogonal Synthetase/ tRNA Plasmid pOrtho->transform ecoli E. coli BL21(DE3) ecoli->transform culture Cell Culture transform->culture induction Induction & 4-Br-Trp Addition culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis purify Protein Purification (e.g., Affinity Chromatography) lysis->purify verify Verification (SDS-PAGE, Mass Spectrometry) purify->verify

Caption: Experimental workflow for the site-specific incorporation of this compound.

amber_suppression cluster_components Key Components cluster_process Mechanism of Incorporation aaRS Engineered Orthogonal aaRS for 4-Br-Trp charging Charging of tRNA with 4-Br-Trp aaRS->charging ATP tRNA Orthogonal Suppressor tRNA (tRNACUA) tRNA->aaRS BrTrp This compound BrTrp->aaRS ribosome Ribosome charging->ribosome elongation Translation Elongation ribosome->elongation mrna mRNA with UAG codon mrna->ribosome protein Protein with incorporated 4-Br-Trp elongation->protein

Caption: Mechanism of amber suppression for this compound incorporation.

directed_evolution cluster_library Library Generation cluster_selection Selection Process cluster_characterization Characterization parent_ars Parent aaRS Gene (e.g., TyrRS) mutagenesis Random Mutagenesis (Error-prone PCR) parent_ars->mutagenesis library Library of aaRS Mutants mutagenesis->library positive_selection Positive Selection (Growth in presence of 4-Br-Trp and a reporter with UAG) library->positive_selection negative_selection Negative Selection (No growth in absence of 4-Br-Trp) positive_selection->negative_selection enriched_library Enriched Library of Active Synthetases negative_selection->enriched_library sequencing Sequencing of Improved Mutants enriched_library->sequencing validation Validation of Specificity and Efficiency sequencing->validation

Caption: Directed evolution workflow for engineering a specific 4-Br-Trp synthetase.

References

Application Notes and Protocols for 4-Bromo-L-tryptophan in Fluorescence Quenching Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence quenching assays are a powerful and widely used technique in drug discovery and molecular interaction studies. These assays rely on the principle that the fluorescence emission of a fluorophore can be diminished by a variety of molecular interactions with a quencher molecule. Intrinsic protein fluorescence, primarily arising from tryptophan residues, is often utilized as a sensitive, label-free probe to monitor changes in the local environment of the tryptophan, such as those occurring during ligand binding or conformational changes.

4-Bromo-L-tryptophan, a halogenated analog of L-tryptophan, offers unique properties for fluorescence quenching assays. The presence of the bromine atom, a heavy atom, on the indole ring introduces a "heavy-atom effect." This effect enhances the rate of intersystem crossing from the excited singlet state to the triplet state, which can lead to a decrease in the intrinsic fluorescence quantum yield. This property can be leveraged to design highly sensitive fluorescence quenching assays. Changes in the local environment of the this compound residue upon interaction with a ligand can modulate this quenching effect, leading to a measurable change in fluorescence intensity.

These application notes provide a detailed overview of the principles, protocols, and data analysis for utilizing this compound in fluorescence quenching assays to characterize molecular interactions.

Principle of the Assay

The intrinsic fluorescence of tryptophan and its analogs is highly sensitive to the polarity of their microenvironment. When a protein containing a this compound residue binds to a ligand, the environment around the brominated indole ring can change. This change in the local environment can alter the fluorescence quantum yield of the this compound.

The quenching of fluorescence can occur through two primary mechanisms:

  • Static Quenching: This occurs when the fluorophore and the quencher form a non-fluorescent complex in the ground state.

  • Dynamic (Collisional) Quenching: This results from collisions between the excited-state fluorophore and the quencher molecule.

The efficiency of quenching is described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

  • F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher at concentration [Q].

  • Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.

By titrating a solution of the protein containing this compound with a ligand (the quencher) and measuring the corresponding decrease in fluorescence intensity, one can determine the Stern-Volmer constant (Kₛᵥ). For binding interactions, the quenching data can be further analyzed to determine the binding affinity (dissociation constant, Kd).

Advantages of Using this compound

  • Enhanced Sensitivity: The heavy-atom effect of bromine can lead to a lower basal fluorescence, potentially increasing the signal-to-noise ratio upon interaction with a binding partner that perturbs this quenching.

  • Site-Specific Probe: this compound can be incorporated into specific sites within a peptide or protein sequence, allowing for the study of localized binding events.

  • Label-Free Assay: As it relies on the intrinsic fluorescence of the modified amino acid, no external fluorescent labels are required, which can sometimes interfere with molecular interactions.

Data Presentation

Photophysical Properties
PropertyL-TryptophanThis compoundReference Compound (e.g., 4-Cyanotryptophan)
Excitation Maximum (λₑₓ) ~280 nmExpected to be similar to Tryptophan (~280-285 nm)~310-330 nm
Emission Maximum (λₑₘ) ~350 nm in aqueous solutionExpected to be similar to Tryptophan (~350-360 nm)~430-450 nm
Quantum Yield (Φ) ~0.13 in water[1]Expected to be lower than Tryptophan due to the heavy-atom effect.High (>0.8)
Fluorescence Lifetime (τ) ~2.6 ns in waterExpected to be shorter than Tryptophan.~13 ns
Binding and Quenching Constants (Illustrative Example)
Protein-Ligand SystemQuenching MechanismStern-Volmer Constant (Kₛᵥ) (M⁻¹)Dissociation Constant (Kd) (µM)
Protein A (with 4-Br-Trp) + Ligand XStatic1.5 x 10⁴5.2
Protein B (with 4-Br-Trp) + Ligand YDynamic8.2 x 10³Not directly determined from Kₛᵥ

Note: The values in this table are hypothetical and for illustrative purposes only, as experimental data for specific systems using this compound were not found in the search results.

Experimental Protocols

Protocol 1: General Fluorescence Quenching Assay for Protein-Ligand Interaction

This protocol describes a general procedure for performing a fluorescence quenching titration experiment to determine the binding affinity of a ligand to a protein containing a this compound residue.

Materials:

  • Purified protein containing this compound

  • Ligand of interest

  • Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the protein containing this compound in the assay buffer. The concentration should be optimized to give a stable and measurable fluorescence signal (typically in the low micromolar range).

    • Prepare a concentrated stock solution of the ligand in the same assay buffer.

  • Instrument Setup:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (e.g., 285 nm).

    • Set the emission wavelength to the emission maximum of this compound (e.g., 355 nm).

    • Optimize the excitation and emission slit widths to obtain an adequate signal-to-noise ratio while minimizing photobleaching.

  • Fluorescence Measurement:

    • Pipette a known volume of the protein solution into the quartz cuvette.

    • Record the initial fluorescence intensity (F₀).

    • Add small aliquots of the concentrated ligand stock solution to the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes.

    • Record the fluorescence intensity (F) after each addition.

    • Continue the titration until the fluorescence intensity reaches a plateau or no further significant change is observed.

  • Data Correction (Inner Filter Effect):

    • The inner filter effect can arise if the ligand absorbs light at either the excitation or emission wavelength.

    • To correct for this, measure the absorbance of the ligand at the excitation and emission wavelengths at the concentrations used in the titration.

    • The corrected fluorescence intensity (F_corr) can be calculated using the following formula: F_corr = F_obs * 10^((Aₑₓ + Aₑₘ)/2) Where F_obs is the observed fluorescence, and Aₑₓ and Aₑₘ are the absorbances of the ligand at the excitation and emission wavelengths, respectively.

  • Data Analysis:

    • Plot the ratio of the initial fluorescence to the corrected fluorescence (F₀ / F_corr) against the concentration of the ligand ([Q]).

    • Fit the data to the Stern-Volmer equation to determine the Stern-Volmer constant (Kₛᵥ).

    • For determining the binding constant (Kd), if static quenching is the dominant mechanism, the data can be fitted to a binding isotherm equation, such as the following for a 1:1 binding model: ΔF = (ΔF_max * [L]) / (Kd + [L]) Where ΔF is the change in fluorescence intensity, ΔF_max is the maximum change in fluorescence at saturation, and [L] is the free ligand concentration.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_protein Prepare Protein Solution (with 4-Br-Trp) setup_spectro Setup Spectrofluorometer (λex, λem, slits) prep_protein->setup_spectro prep_ligand Prepare Ligand Stock titration Titrate with Ligand prep_ligand->titration measure_f0 Measure Initial Fluorescence (F₀) setup_spectro->measure_f0 measure_f0->titration measure_f Measure Fluorescence (F) after each addition titration->measure_f Iterative Process correct_ife Correct for Inner Filter Effect measure_f->correct_ife plot_sv Plot Stern-Volmer Graph (F₀/F vs. [Q]) correct_ife->plot_sv plot_binding Plot Binding Curve (ΔF vs. [L]) correct_ife->plot_binding calc_ksv Calculate Kₛᵥ plot_sv->calc_ksv calc_kd Calculate Kd plot_binding->calc_kd Quenching_Mechanism cluster_fluorophore Fluorophore (4-Br-Trp) cluster_quencher Quencher (Ligand) cluster_static Static Quenching cluster_dynamic Dynamic Quenching Ground_State Ground State (S₀) Excited_State Excited State (S₁) Ground_State->Excited_State Excitation (hν) Ground_Complex Ground State Complex (Non-fluorescent) Ground_State->Ground_Complex + Quencher Excited_State->Ground_State Fluorescence (hν') Collision Collisional Deactivation Excited_State->Collision + Quencher Quencher Quencher Collision->Ground_State Non-radiative decay

References

Application Notes: Site-Specific Labeling of Peptides with 4-Bromo-L-tryptophan via Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic properties. 4-Bromo-L-tryptophan (4-Br-Trp) is a particularly valuable analogue, as the bromine atom can serve as a heavy atom for X-ray crystallography, a handle for further chemical modification via cross-coupling reactions, and can enhance binding affinity through halogen bonding. This document provides a detailed protocol for labeling peptides with this compound by incorporating its Fmoc-protected derivative during standard solid-phase peptide synthesis (SPPS). This method ensures site-specific installation of the modified residue, yielding a homogenous peptide product.

Core Principles

The standard method to "label" a peptide with this compound is not a post-synthetic modification (i.e., direct bromination of a tryptophan residue on a completed peptide), but rather the incorporation of a protected this compound building block during its chemical synthesis. The most common strategy is the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

The process involves the sequential addition of amino acids to a growing chain anchored to a solid resin support. To ensure correct bond formation, the alpha-amino group of the incoming amino acid is temporarily protected with an Fmoc group, which is removed with a mild base before each coupling cycle. The indole nitrogen of the this compound is typically protected with an acid-labile tert-butyloxycarbonyl (Boc) group to prevent undesirable side reactions during synthesis and cleavage.[1]

Data Presentation: Coupling Efficiency

The steric bulk of the 4-bromo-tryptophan side chain can influence coupling efficiency. The choice of coupling reagent is critical for achieving high yields. Below is a comparison of common coupling reagents and their projected efficiencies for incorporating Fmoc-L-Trp(Boc)(4-Br)-OH. Note that actual efficiencies may vary depending on the peptide sequence and reaction conditions.

Coupling Reagent ClassExample ReagentActivation Time (min)Coupling Time (min)Projected Coupling Efficiency (%)Monitoring Method
Standard Fmoc-Amino Acid HBTU/DIPEA230-60>99%Kaiser Test/TNBS Test
Fmoc-L-Trp(Boc)(4-Br)-OH HBTU/DIPEA590-18097-99%Kaiser Test/TNBS Test
Fmoc-L-Trp(Boc)(4-Br)-OH HATU/DIPEA560-120>99%Kaiser Test/TNBS Test

Note: Data for Fmoc-L-Trp(Boc)(4-Br)-OH is projected based on data for other sterically hindered amino acids. For challenging couplings, extending reaction times or performing a "double coupling" (repeating the coupling step) is recommended to drive the reaction to completion.[1]

Experimental Protocols

This section details the methodology for incorporating this compound into a target peptide sequence using manual or automated Fmoc-SPPS.

Materials and Reagents
  • Resin: Wang or Rink Amide resin, pre-loaded with the C-terminal amino acid or ready for loading.

  • Protected Amino Acids:

    • Fmoc-L-Trp(Boc)(4-Br)-OH

    • Other standard Fmoc-protected amino acids

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

  • Precipitation Solvent: Cold diethyl ether.

Protocol: Fmoc-SPPS Cycle for 4-Br-Trp Incorporation

This protocol describes a single synthesis cycle for adding an amino acid.

  • Resin Preparation:

    • Place the resin in a suitable reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with fresh deprotection solution for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling of Fmoc-L-Trp(Boc)(4-Br)-OH:

    • In a separate vial, dissolve Fmoc-L-Trp(Boc)(4-Br)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 60-120 minutes.

    • Monitoring: Perform a qualitative Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step ("double coupling") with fresh reagents.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol: Cleavage and Deprotection
  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM (5x) and dry under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the freshly prepared cleavage cocktail (Reagent K) to the dry resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours. The electron-rich indole ring of tryptophan is susceptible to alkylation from carbocations generated during cleavage; the scavengers in Reagent K are essential to prevent this.[1]

    • Filter the resin and collect the TFA filtrate into a cold centrifuge tube.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate). A white precipitate should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers.

    • Dry the peptide pellet under vacuum.

Protocol: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a suitable buffer (e.g., 0.1% TFA in water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS. The observed mass should correspond to the calculated mass of the 4-bromotryptophan-containing peptide.

Visualizations

Experimental Workflow Diagram

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Purification Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-4Br-Trp-OH + HATU) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Negative (Next Cycle) Kaiser->Coupling Positive (Repeat) Final_Wash Final Wash & Dry Kaiser->Final_Wash Final Cycle Complete Cleavage Cleavage from Resin (Reagent K / TFA) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS Analysis Purification->Characterization

Caption: Workflow for Fmoc-SPPS incorporation of this compound.

Signaling Pathway Conceptual Diagram

The introduction of this compound can be used to probe or enhance peptide-protein interactions, such as a peptide ligand binding to a receptor to initiate a signaling cascade.

Signaling_Pathway Peptide Peptide Ligand (+ 4-Br-Trp) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding Enhanced by Halogen Bonding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: Probing a signaling pathway with a 4-Br-Trp modified peptide ligand.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-L-tryptophan. Our goal is to help you overcome common challenges, prevent side reactions, and achieve higher yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the essential amino acid L-tryptophan where a bromine atom is substituted at the 4th position of the indole ring.[1][2] It is a valuable tool in biochemical research and pharmaceutical development.[3] Its applications include its use as a building block in the synthesis of bioactive molecules and peptides, as a fluorescent probe to study protein structure and dynamics, and in the development of novel therapeutic agents, particularly in neuropharmacology.[3][4]

Q2: What are the main synthetic routes to obtain this compound?

A2: The primary methods for synthesizing this compound are direct chemical synthesis and biocatalytic (enzymatic or fermentative) synthesis. Chemical synthesis often involves the direct bromination of L-tryptophan or a protected derivative, which can present challenges with regioselectivity. Biocatalytic methods utilize enzymes, such as flavin-dependent halogenases, which offer high regioselectivity and stereoselectivity under milder reaction conditions.[5][6]

Q3: Why is regioselectivity a major concern in the chemical synthesis of this compound?

A3: The indole ring of tryptophan has multiple positions susceptible to electrophilic attack. Direct chemical bromination can lead to a mixture of isomers, with substitution occurring at positions C2, C5, C6, and C7, in addition to the desired C4 position. This lack of regioselectivity necessitates challenging purification steps to isolate the pure 4-bromo isomer.[7]

Q4: Are there any safety precautions I should take when working with brominating agents?

A4: Yes, brominating agents like N-bromosuccinimide (NBS) and elemental bromine are hazardous.[8][9] NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving NBS can be exothermic, so care should be taken, especially on a larger scale.[8] Always consult the Safety Data Sheet (SDS) for the specific reagent before use.

Troubleshooting Guide: Chemical Synthesis

Problem 1: Low or No Yield of this compound

Question: I am attempting a direct bromination of L-tryptophan, but my yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the direct bromination of L-tryptophan are a common issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after a prolonged reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Reagent Decomposition: The brominating agent, such as N-bromosuccinimide (NBS), can decompose, especially if it is old or has been improperly stored.[8] Use freshly opened or purified NBS for best results.

  • Sub-optimal Reaction Conditions: The choice of solvent and temperature is critical. The reaction should be conducted at a low temperature (e.g., 0°C to room temperature) to minimize side reactions. The solvent should be inert to the reaction conditions.

  • Product Loss During Workup and Purification: this compound is a polar molecule and can be lost during aqueous workup or adhere to silica gel during column chromatography. Careful extraction and proper selection of the mobile phase for chromatography are crucial.

  • Side Reactions: The formation of multiple brominated isomers and oxidation products can significantly reduce the yield of the desired product.

Table 1: Influence of Reaction Parameters on Yield in Chemical Synthesis

ParameterRecommendationRationale
Brominating Agent Use freshly opened/purified N-bromosuccinimide (NBS).Old NBS may be decomposed, leading to lower reactivity.[8]
Solvent Use an inert solvent like dichloromethane (DCM) or acetonitrile.Prevents solvent participation in the reaction.
Temperature Maintain a low temperature (0°C to room temperature).Minimizes the formation of side products and decomposition.
Reaction Time Monitor by TLC/HPLC to determine the optimal time.Prevents product decomposition from prolonged reaction times.
Work-up Use careful liquid-liquid extraction and minimize exposure to strong acids/bases.Prevents loss of the polar product and potential degradation.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reagents Are reagents fresh and pure? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution1 Use fresh NBS. Purify starting material. check_reagents->solution1 No check_workup Is workup and purification efficient? check_conditions->check_workup Yes solution2 Optimize temperature and reaction time. Use inert solvent. check_conditions->solution2 No check_side_reactions Are there significant side products? check_workup->check_side_reactions Yes solution3 Optimize extraction pH. Use appropriate chromatography. check_workup->solution3 No solution4 Use protecting groups. Consider enzymatic synthesis. check_side_reactions->solution4 Yes chemical_synthesis_workflow start L-tryptophan protection Protection (e.g., N-Boc) start->protection bromination Bromination (NBS, DCM, 0°C) protection->bromination workup Aqueous Workup and Extraction bromination->workup deprotection Deprotection (TFA/DCM) workup->deprotection purification Purification (RP-HPLC) deprotection->purification product This compound purification->product enzymatic_synthesis_pathway sub_trp L-Tryptophan enzyme_system Halogenase Enzyme System sub_trp->enzyme_system sub_br Br- sub_br->enzyme_system fad FAD enzyme_system->fad product This compound enzyme_system->product cofactor_regen Cofactor Regeneration (e.g., Flavin Reductase) nad NAD+ cofactor_regen->nad fadh2 FADH2 cofactor_regen->fadh2 nadh NADH nadh->cofactor_regen fadh2->enzyme_system fad->cofactor_regen

References

Technical Support Center: 4-Bromo-L-tryptophan Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low yield of peptides containing 4-Bromo-L-tryptophan.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound peptide synthesis?

Low peptide yield in syntheses involving this compound can stem from several factors, primarily related to the chemical sensitivity of the brominated indole side chain. The most common issues include:

  • Side reactions during trifluoroacetic acid (TFA) cleavage: The electron-rich indole ring of tryptophan, even with the bromo-substituent, is susceptible to alkylation by carbocations generated from protecting groups and the resin linker during the final deprotection step.[1]

  • Incomplete coupling reactions: Steric hindrance from the bulky bromo-substituent can sometimes lead to inefficient coupling of this compound or the subsequent amino acid.

  • Degradation of the indole ring: The indole ring can be prone to oxidation under harsh acidic conditions.

  • Reattachment of the cleaved peptide to the resin: The electron-rich indole ring can facilitate the reattachment of the peptide to the resin post-cleavage.[1]

  • Aggregation of the peptide chain: Hydrophobic sequences containing this compound may be prone to aggregation, leading to incomplete reactions.[2][3]

Q2: How can I prevent side reactions during the final cleavage step?

Preventing side reactions during cleavage is crucial for obtaining a high yield of the desired peptide. Key strategies include:

  • Using an optimized scavenger cocktail: Scavengers are essential to "trap" reactive carbocations generated during cleavage. Triisopropylsilane (TIS) is particularly effective in quenching these cations.[1] A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT), especially for complex peptides.[4]

  • Protecting the indole nitrogen: Using Fmoc-Trp(Boc)-OH during synthesis is highly recommended.[1][5] The Boc group on the indole nitrogen minimizes side reactions like alkylation.[1][4]

Q3: What are the recommended coupling reagents for incorporating this compound?

While various coupling reagents are available for solid-phase peptide synthesis (SPPS), for sterically hindered amino acids like this compound, more potent activators are often preferred. Commonly used and effective coupling reagents include:

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) : These are widely used and generally provide good results.[6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and efficiency, especially in difficult couplings.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another effective reagent, particularly for hindered couplings.[6]

The choice of reagent may need to be optimized based on the specific peptide sequence.

Q4: I am observing a mass corresponding to the loss of bromine in my mass spectrometry analysis. What could be the cause?

While debromination under harsh acidic conditions is possible, it is less common than other side reactions. A more likely explanation is in-source fragmentation within the mass spectrometer, where the energy of the ionization process can cause cleavage of the bromine atom from the peptide.[1] It is also possible that another modification coincidentally matches the mass of the debrominated peptide. Careful analysis of the fragmentation pattern in MS/MS can help to confirm the structure.

Troubleshooting Guides

Issue 1: Low Peptide Yield After Cleavage

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Peptide Yield check_synthesis Successful Synthesis? start->check_synthesis cleavage_issue Cleavage/Work-up Problem check_synthesis->cleavage_issue Yes synthesis_issue Synthesis Inefficiency check_synthesis->synthesis_issue No incomplete_coupling Incomplete Coupling synthesis_issue->incomplete_coupling incomplete_deprotection Incomplete Fmoc Removal incomplete_coupling->incomplete_deprotection No solution_coupling Optimize Coupling: - Increase reagent concentration - Extend reaction time - Use stronger coupling reagent (e.g., HATU) incomplete_coupling->solution_coupling Yes aggregation Peptide Aggregation incomplete_deprotection->aggregation No solution_deprotection Optimize Deprotection: - Extend deprotection time - Use fresh deprotection solution incomplete_deprotection->solution_deprotection Yes solution_aggregation Disrupt Aggregation: - Use chaotropic salts - Incorporate pseudoproline dipeptides - Synthesize at higher temperature aggregation->solution_aggregation Yes

Caption: Troubleshooting workflow for low peptide yield.

Possible Cause How to Investigate Recommended Solutions
Inefficient Cleavage Analyze a small amount of the resin-bound peptide by cleaving it and running mass spectrometry. The presence of the target mass indicates successful synthesis.[7]- Extend the cleavage time or perform a second cleavage. - Ensure the use of an effective scavenger cocktail (see Table 1).
Peptide Reattachment to Resin This is difficult to directly observe but is a known side reaction with tryptophan-containing peptides.[1]- Use silane-based scavengers like Triisopropylsilane (TIS) in the cleavage cocktail.[1]
Incomplete Coupling Perform a Kaiser (ninhydrin) test after the coupling step. A blue color indicates the presence of free primary amines and incomplete coupling.[7]- Recouple the amino acid. - Increase the concentration of the amino acid and coupling reagents. - Switch to a more powerful coupling reagent like HATU.
Peptide Aggregation The peptide-resin may fail to swell properly. This is more common with hydrophobic sequences.[8]- Switch to a solvent like N-methylpyrrolidone (NMP). - Add chaotropic salts to the reaction mixture. - Incorporate pseudoproline dipeptides to disrupt secondary structures.[7]
Issue 2: Presence of Unexpected Peaks in HPLC/MS

Decision Tree for Identifying Side Products

side_product_identification start Unexpected Peaks in HPLC/MS mass_check Determine Mass of Impurity start->mass_check plus_72 +72 Da or +56 Da mass_check->plus_72 Mass corresponds to alkylation plus_16 +16 Da mass_check->plus_16 Mass corresponds to oxidation other_mass Other Mass Differences mass_check->other_mass Other alkylation Alkylation of Indole Ring by tert-butyl cations plus_72->alkylation oxidation Oxidation of Indole Ring plus_16->oxidation other_reactions Other Side Reactions (e.g., incomplete deprotection of other residues, deletion sequences) other_mass->other_reactions solution_alkylation Solution: - Use Fmoc-Trp(Boc)-OH - Ensure effective scavenger system (e.g., TIS) alkylation->solution_alkylation solution_oxidation Solution: - Use fresh, high-purity reagents - Degas solutions and cleave under inert atmosphere oxidation->solution_oxidation solution_other Solution: - Analyze intermediates by MS - Optimize coupling and deprotection steps other_reactions->solution_other

Caption: Decision tree for identifying common side products.

Observed Mass Difference Potential Cause Recommended Action
+72 Da or +56 Da Alkylation of the this compound indole ring by tert-butyl cations from Boc deprotection.- Use Fmoc-Trp(Boc)-OH during synthesis to protect the indole nitrogen.[1] - Ensure an effective scavenger system in the cleavage cocktail (e.g., TIS, EDT).[4]
+16 Da Oxidation of the this compound indole ring.- Use fresh, high-purity reagents. - Degas all solutions and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). - Minimize the duration of TFA exposure.[4]
Other unexpected masses - Incomplete removal of other side-chain protecting groups. - Deletion sequences due to incomplete coupling or deprotection.- Analyze intermediates by cleaving a small amount of resin at different synthesis stages to pinpoint the problematic step. - Review and optimize coupling and deprotection times.

Data Presentation

Table 1: Recommended Cleavage Cocktails for Peptides Containing this compound

Cocktail Composition Typical Use Case Reference
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OStandard peptides with Trp(Boc) protection.[4]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTComplex peptides with multiple sensitive residues.[4]
TFA/EDT/H₂O/TIS 94% TFA, 2.5% EDT, 2.5% H₂O, 1% TISPeptides containing Arg(Pbf/Pmc) and Trp.-

Table 2: Comparison of Common Coupling Reagents in SPPS

Coupling Reagent Advantages Disadvantages Typical Equivalents (vs. Amino Acid)
HBTU/TBTU Widely used, efficient, by-products are soluble.[6]Can cause guanidinylation of the free N-terminus.0.95
HATU Highly reactive, excellent for hindered couplings, less racemization.More expensive than HBTU/TBTU.0.95
PyBOP Good for hindered couplings, less risk of guanidinylation compared to uronium reagents.[6]Can have moderate solution stability.1.0
DIC/HOBt Cost-effective.Slower reaction rates, formation of insoluble DCU byproduct (with DCC).1.0

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of a this compound Containing Peptide

Objective: To cleave the synthesized peptide from the resin while minimizing side reactions on the this compound residue.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

Procedure:

  • Swell the peptide-resin (e.g., 100 mg) in DCM (2 mL) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Add the freshly prepared cleavage cocktail (2 mL) to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate in a cold centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate dropwise to a larger tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[7]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the peptide pellet with more cold ether, and repeat the centrifugation.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by RP-HPLC.

Workflow for Peptide Cleavage and Precipitation

cleavage_workflow start Start: Dried Peptide-Resin swell_resin 1. Swell Resin in DCM start->swell_resin add_cocktail 2. Add Cleavage Cocktail (TFA/TIS/H2O) swell_resin->add_cocktail react 3. React for 2-3 hours add_cocktail->react filter 4. Filter to Collect Filtrate react->filter precipitate 5. Precipitate Peptide in Cold Ether filter->precipitate centrifuge 6. Centrifuge to Pellet Peptide precipitate->centrifuge wash 7. Wash Pellet with Cold Ether centrifuge->wash dry 8. Dry Crude Peptide wash->dry end End: Crude Peptide for Purification dry->end

Caption: Standard workflow for peptide cleavage and precipitation.

References

Technical Support Center: Optimizing 4-Bromo-L-tryptophan Incorporation into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 4-Bromo-L-tryptophan (4-Br-Trp) into recombinant proteins.

FAQs: Quick Answers to Common Questions

Q1: What is the primary challenge in incorporating this compound into proteins?

A1: The primary challenge is the competition between 4-Br-Trp and the natural L-tryptophan for the endogenous tryptophanyl-tRNA synthetase (TrpRS) in the E. coli expression host. This competition can lead to low incorporation efficiency and a heterogeneous protein population.

Q2: Is this compound toxic to E. coli?

A2: High concentrations of 4-Br-Trp can exhibit cytotoxicity, leading to reduced cell growth and lower protein yields. It is crucial to optimize the concentration of 4-Br-Trp to balance incorporation efficiency with cellular health.

Q3: How can I verify the successful incorporation of this compound?

A3: The gold standard for verification is mass spectrometry (MS). A successful incorporation will result in a mass shift in the protein or its tryptic peptides corresponding to the mass difference between bromine and hydrogen. Other methods like UV-Vis spectroscopy can also be used, as the bromine substitution can cause a slight shift in the absorption spectrum.

Q4: What type of E. coli strain is best suited for 4-Br-Trp incorporation?

A4: Tryptophan auxotrophic strains of E. coli are highly recommended. These strains cannot synthesize their own tryptophan, allowing for better control over the intracellular concentration of both natural and brominated tryptophan.

Q5: Can I completely replace L-tryptophan with this compound in the growth medium?

A5: While the goal is to maximize 4-Br-Trp incorporation, a small amount of L-tryptophan is often necessary to maintain cell viability and support initial cell growth before induction. Complete replacement can lead to significant growth inhibition and low protein yields.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Low Protein Yield

Possible Causes & Solutions

Potential Cause Recommended Solution
Toxicity of 4-Br-Trp Optimize the concentration of 4-Br-Trp in the growth medium. Start with a low concentration (e.g., 50 mg/L) and gradually increase it. Monitor cell growth (OD600) to determine the optimal concentration that balances incorporation and cell health.
Suboptimal Expression Conditions Systematically optimize induction parameters such as inducer (e.g., IPTG) concentration, post-induction temperature (e.g., 18-25°C), and induction duration (e.g., 16-24 hours). Lower temperatures often improve protein solubility and reduce metabolic burden.[1][2]
Competition with L-tryptophan Use a tryptophan auxotrophic E. coli strain. In minimal media, carefully control the ratio of L-tryptophan to 4-Br-Trp. A common strategy is to grow cells in the presence of L-tryptophan to a certain density, then wash and resuspend them in a medium containing 4-Br-Trp for induction.
Plasmid Instability or Mutation Sequence-verify your plasmid before transformation. Use freshly transformed cells for each experiment to avoid issues arising from plasmid instability.
Inefficient Cell Lysis Ensure complete cell lysis to release the expressed protein. Sonication or high-pressure homogenization are generally effective. The addition of lysozyme and DNase can improve lysis efficiency.
Problem 2: Low Incorporation Efficiency of 4-Br-Trp

Possible Causes & Solutions

Potential Cause Recommended Solution
High Intracellular L-tryptophan Use a tryptophan auxotrophic strain. Optimize the timing of 4-Br-Trp addition. Depleting the initial L-tryptophan before inducing with 4-Br-Trp is critical.
Insufficient 4-Br-Trp Concentration While being mindful of toxicity, ensure the concentration of 4-Br-Trp is sufficient to outcompete the residual L-tryptophan. Titrate the concentration to find the optimal balance.
Inefficient TrpRS Recognition For site-specific incorporation using amber suppression, the use of an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair that preferentially recognizes 4-Br-Trp over L-tryptophan is highly recommended.
Problem 3: Inconsistent Results in Mass Spectrometry

Possible Causes & Solutions

Potential Cause Recommended Solution
Heterogeneous Protein Population This is often due to incomplete incorporation. Optimize incorporation efficiency as described above. HPLC purification of the protein of interest may be necessary to isolate the fully substituted protein.
Debromination during MS Analysis The carbon-bromine bond can be labile under certain MS conditions, leading to a peak corresponding to the protein without the bromine atom. Optimize MS parameters, such as using a lower collision energy during fragmentation (MS/MS), to minimize this artifact.
Oxidation of Tryptophan Residues Tryptophan residues are susceptible to oxidation during sample preparation and analysis. Use fresh buffers and consider adding antioxidants like DTT to your samples.

Experimental Protocols

Protocol 1: Optimizing 4-Br-Trp Concentration and Induction Conditions

This protocol provides a framework for determining the optimal 4-Br-Trp concentration and induction parameters for your protein of interest in a tryptophan auxotrophic E. coli strain.

Materials:

  • Tryptophan auxotrophic E. coli strain (e.g., ATCC 29055)

  • Expression vector containing your gene of interest

  • M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, and 0.1 mM CaCl2

  • L-tryptophan stock solution (20 mg/mL)

  • This compound stock solution (20 mg/mL)

  • Inducer (e.g., IPTG) stock solution (1 M)

Procedure:

  • Transform the expression vector into the tryptophan auxotrophic E. coli strain.

  • Inoculate a single colony into 5 mL of M9 minimal medium supplemented with a growth-limiting amount of L-tryptophan (e.g., 20 µg/mL) and the appropriate antibiotic.

  • Grow the culture overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate a larger volume of M9 minimal medium supplemented with the same limiting concentration of L-tryptophan.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

  • Wash the cell pellet twice with M9 minimal medium (lacking any tryptophan source) to remove residual L-tryptophan.

  • Resuspend the cell pellet in fresh M9 minimal medium to the original culture volume.

  • Aliquot the cell suspension into multiple flasks for testing different conditions.

  • To each flask, add a different concentration of 4-Br-Trp (e.g., 0, 25, 50, 100, 150, 200 mg/L).

  • Induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Incubate the cultures at different temperatures (e.g., 20°C, 25°C, 30°C) for various durations (e.g., 12, 16, 24 hours).

  • Monitor cell growth by measuring OD600 at regular intervals.

  • After the induction period, harvest the cells by centrifugation.

  • Analyze the protein expression levels by SDS-PAGE and quantify the incorporation of 4-Br-Trp by mass spectrometry.

Data Presentation: Optimizing 4-Br-Trp Concentration

4-Br-Trp (mg/L)Cell Density (OD600) after 16hProtein Yield (mg/L)Incorporation Efficiency (%)
0 (L-Trp control)2.5150
252.21260
502.01085
1001.57>95
1501.14>95
2000.82>95
Note: These are representative data and will vary depending on the protein being expressed.
Protocol 2: Verification of 4-Br-Trp Incorporation by Mass Spectrometry

This protocol outlines the general steps for confirming the incorporation of 4-Br-Trp using mass spectrometry.

1. Protein Purification:

  • Lyse the harvested cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

2. Intact Protein Analysis (Optional but Recommended):

  • Desalt the purified protein sample.
  • Analyze the intact protein by ESI-MS.
  • Expected Result: An increase in the molecular weight of the protein corresponding to the number of incorporated 4-Br-Trp residues (mass shift of ~78.9 Da per incorporation, representing the difference between Br and H).

3. Proteolytic Digestion:

  • Denature the purified protein (e.g., with urea or guanidinium chloride).
  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
  • Digest the protein with a protease such as trypsin overnight at 37°C.

4. LC-MS/MS Analysis:

  • Separate the resulting peptides using reverse-phase liquid chromatography coupled to a mass spectrometer.
  • Acquire data in a data-dependent acquisition (DDA) mode to obtain both MS1 spectra of the peptides and MS/MS fragmentation spectra.
  • Expected Result: In the MS1 scan, peptides containing 4-Br-Trp will show a mass shift of ~78.9 Da. The MS/MS spectra will confirm the presence and location of the 4-Br-Trp residue within the peptide sequence.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_expression Expression cluster_analysis Analysis Transformation Transformation of Expression Vector into Trp-auxotrophic E. coli Overnight_Culture Overnight Culture in L-Trp limited medium Transformation->Overnight_Culture Cell_Growth Cell Growth to Mid-log Phase (OD600 0.6-0.8) Overnight_Culture->Cell_Growth Wash_Resuspend Wash and Resuspend Cells in Trp-free Medium Cell_Growth->Wash_Resuspend Induction Induction with IPTG and Addition of 4-Br-Trp Wash_Resuspend->Induction Harvest_Lysis Cell Harvest and Lysis Induction->Harvest_Lysis Purification Protein Purification Harvest_Lysis->Purification Verification Verification by Mass Spectrometry Purification->Verification

Caption: Workflow for this compound incorporation.

Signaling_Pathway cluster_amino_acids Amino Acid Pool cluster_activation Aminoacylation cluster_translation Translation L_Trp L-Tryptophan TrpRS Tryptophanyl-tRNA Synthetase (TrpRS) L_Trp->TrpRS Binds Br_Trp This compound Br_Trp->TrpRS Competes Charged_tRNA_Trp Trp-tRNATrp TrpRS->Charged_tRNA_Trp Charges Charged_tRNA_BrTrp 4-Br-Trp-tRNATrp TrpRS->Charged_tRNA_BrTrp Charges tRNA_Trp tRNATrp tRNA_Trp->TrpRS Ribosome Ribosome Charged_tRNA_Trp->Ribosome Charged_tRNA_BrTrp->Ribosome Protein Protein with L-Tryptophan Ribosome->Protein Incorporates Br_Protein Protein with This compound Ribosome->Br_Protein Incorporates

Caption: Competition of 4-Br-Trp and L-Trp.

Troubleshooting_Logic Start Low Protein Yield or Low Incorporation Check_Growth Is Cell Growth Inhibited? Start->Check_Growth Optimize_BrTrp Optimize [4-Br-Trp] (Lower Concentration) Check_Growth->Optimize_BrTrp Yes Check_Expression Is Protein Expression Low (SDS-PAGE)? Check_Growth->Check_Expression No Optimize_BrTrp->Check_Expression Optimize_Induction Optimize Induction Conditions (Temp, Time, [IPTG]) Check_Expression->Optimize_Induction Yes Check_Incorporation Is Incorporation Low (Mass Spec)? Check_Expression->Check_Incorporation No Optimize_Induction->Check_Incorporation Optimize_Trp_Ratio Optimize L-Trp/4-Br-Trp Ratio and Depletion Step Check_Incorporation->Optimize_Trp_Ratio Yes Success Successful Incorporation Check_Incorporation->Success No Optimize_Trp_Ratio->Success

Caption: Troubleshooting workflow for 4-Br-Trp incorporation.

References

4-Bromo-L-tryptophan stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-L-tryptophan. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with this compound in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

This compound powder is best stored in a tightly sealed container in a dry environment at 2-8°C.[1][2] Proper storage is crucial to prevent degradation before use.

Q2: My this compound solution has turned yellow/brown. What is the cause?

The discoloration of your solution is likely due to the oxidation of the 4-bromoindole ring.[3] This is a common issue with indole-containing compounds, which are susceptible to oxidation from dissolved oxygen, exposure to light, and elevated temperatures.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

For preparing concentrated stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its good solvating power for tryptophan derivatives. For aqueous buffers, it is important to consider the pH and potential for precipitation.

Q4: At what pH range is this compound most stable in aqueous solutions?

Q5: Should I protect my this compound solutions from light?

Yes, it is highly recommended to protect solutions containing this compound from light.[3] Indole rings are known to be photosensitive, and exposure to light can lead to photodegradation. Using amber vials or wrapping containers in aluminum foil can help minimize this issue.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound solutions.

Issue Potential Cause Recommended Action
Solution Discoloration (Yellowing/Browning) Oxidation of the 4-bromoindole ring.[3]- Prepare fresh solutions before each experiment.- Degas solvents to remove dissolved oxygen.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light by using amber vials or foil wrapping.[3]
Precipitation in Aqueous Buffer Limited solubility, especially around the isoelectric point.- For stock solutions, consider using an organic solvent like DMSO.- Adjust the pH of aqueous buffers away from the isoelectric point to increase solubility.- Gentle warming may temporarily aid dissolution, but be cautious of temperature-induced degradation.
Loss of Compound Integrity (Confirmed by HPLC) Degradation of the molecule.- Store solutions at low temperatures (-20°C or -80°C).- Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.- Ensure the pH of your solution is within the optimal stability range (pH 4-6 is a good starting point).[3]
Inconsistent Experimental Results Use of a degraded or impure solution.- Always use freshly prepared solutions for critical experiments.- Visually inspect solutions for any signs of degradation before use.- If possible, verify the concentration and purity of your solution with a suitable analytical method like HPLC-UV before each experiment.

Quantitative Data

The following tables provide illustrative stability and solubility data for a closely related compound, which can serve as a useful guideline for this compound. Note: This data is hypothetical and should be confirmed by experimental analysis for this compound in your specific application.

Table 1: Illustrative Solubility Profile

Solvent Temperature (°C) Estimated Solubility (mg/mL) Observations
Deionized Water25> 10Clear solution
Phosphate-Buffered Saline (PBS), pH 7.425> 10Clear solution
0.1 M Citrate Buffer, pH 4.025> 25Clear solution
Dimethyl Sulfoxide (DMSO)25> 50Clear solution
Ethanol25< 1Forms a suspension

Table 2: Illustrative Stability Data (% Remaining After 7 Days)

Condition Temperature (°C) % Remaining (Illustrative) Potential Degradation Products Detected (by HPLC-MS)
PBS, pH 7.4499.5None
PBS, pH 7.42598.0Trace oxidation products
0.1 M HCl, pH 1.02588.2Oxidation products
0.1 M NaOH, pH 13.02590.5Oxidation products
PBS, pH 7.4 (Exposed to Ambient Light)2595.1Trace photoproducts
Solid State (Protected from Light)2599.9None

Experimental Protocols

Protocol for Preliminary Stability Assessment of this compound in Solution

This protocol outlines a general method to evaluate the stability of this compound under various experimental conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Solvents (e.g., DMSO for stock solution, aqueous buffers of different pH values)

  • HPLC system with a UV detector

  • C18 HPLC column

2. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution into various aqueous buffers (e.g., pH 3, 5, 7, 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation Conditions:

    • Temperature Stress: Incubate aliquots of each test solution at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light Stress: Expose one set of vials to a controlled light source and keep a parallel set wrapped in aluminum foil as a dark control.

  • Time Points: Analyze the samples at multiple time points (e.g., 0, 4, 8, 24, 48 hours, and weekly).

  • HPLC Analysis:

    • Inject an aliquot of each sample onto the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid).

    • Monitor the chromatogram at a wavelength where this compound has maximum absorbance (around 280 nm).

    • Quantify the peak area of the intact this compound peak.

    • Observe for the appearance of new peaks, which may indicate degradation products.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.

  • Determine the degradation rate under each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (10 mg/mL in DMSO) test_sol Prepare Test Solutions (100 µg/mL in Buffers) stock->test_sol temp Temperature Stress (4°C, 25°C, 40°C) test_sol->temp light Light Stress (Light vs. Dark) test_sol->light sampling Time-Point Sampling temp->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Analysis hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway Trp This compound Oxidation Oxidation (O2, Light, Heat) Trp->Oxidation Products Degradation Products (e.g., 4-bromo-oxindoles) Oxidation->Products

Caption: Simplified potential degradation pathway for this compound.

References

Technical Support Center: 4-Bromo-L-tryptophan Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Bromo-L-tryptophan in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected fluorescence properties of this compound?

This compound is a synthetic analog of the natural amino acid L-tryptophan. While specific quantitative data for its fluorescence properties are not extensively published, its behavior can be inferred from the principles of tryptophan fluorescence and the influence of halogen substitution.

  • Excitation and Emission: Similar to L-tryptophan, this compound is expected to be excited by UV light, likely in the range of 280-300 nm. Its emission maximum is anticipated to be in the range of 340-360 nm in aqueous solutions. The exact wavelengths should be determined experimentally for your specific buffer and experimental conditions.

  • Quantum Yield: The introduction of a bromine atom at the 4th position of the indole ring is expected to significantly decrease the fluorescence quantum yield compared to unmodified tryptophan. This is due to the "heavy atom effect," which promotes intersystem crossing from the excited singlet state to the triplet state, a non-radiative pathway.[1]

  • Environmental Sensitivity: The fluorescence of this compound, like that of tryptophan, is expected to be sensitive to its local environment. Changes in solvent polarity, pH, and temperature can influence its fluorescence intensity and emission wavelength.

Q2: What is the "heavy atom effect" and how does it impact my experiments with this compound?

The heavy atom effect describes the ability of atoms with high atomic numbers, such as bromine, to increase the rate of spin-forbidden transitions. In the context of fluorescence, the bromine atom in this compound facilitates intersystem crossing from the excited singlet state (S1) to the triplet state (T1). Since fluorescence is the radiative decay from the S1 state, this increased intersystem crossing leads to a decrease in fluorescence intensity (quenching). This inherent quenching can be advantageous in certain assay designs, potentially leading to a low background signal and a high signal-to-noise ratio upon a "turn-on" response.

Q3: Can I use the same experimental setup for this compound as I do for standard L-tryptophan fluorescence assays?

Yes, in general, the instrumentation and basic principles are the same. You will use a spectrofluorometer to measure the fluorescence intensity. However, you will need to optimize the excitation and emission wavelengths specifically for this compound in your experimental buffer. Due to the expected lower quantum yield, you may need to adjust instrument settings, such as slit widths or detector gain, to obtain an adequate signal.

Q4: What are the common causes of fluorescence quenching with this compound?

Fluorescence quenching of this compound can be caused by a variety of factors, which can be categorized as follows:

  • Intramolecular Quenching: The bromine atom itself causes inherent quenching due to the heavy atom effect.

  • Intermolecular Quenching (Collisional/Dynamic): This occurs when a quencher molecule collides with the excited this compound. Common collisional quenchers include oxygen, iodide ions, and acrylamide.

  • Static Quenching: This involves the formation of a non-fluorescent complex between this compound and a quencher molecule in the ground state.

  • Förster Resonance Energy Transfer (FRET): If another molecule with an absorption spectrum that overlaps with the emission spectrum of this compound is in close proximity, energy can be transferred non-radiatively, leading to quenching.

  • Photoinduced Electron Transfer (PET): Electron transfer can occur between the excited this compound and another molecule, leading to a non-radiative decay pathway. Tryptophan itself can be an effective electron donor.[2]

  • Environmental Factors: Changes in solvent polarity, pH, and temperature can all lead to changes in fluorescence intensity that may appear as quenching.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fluorescence experiments.

Problem Possible Causes Recommended Solutions
No or Very Low Fluorescence Signal 1. Incorrect Wavelengths: Excitation and/or emission wavelengths are not optimal for this compound. 2. Low Concentration: The concentration of this compound is too low to detect a signal. 3. Instrument Settings: Slit widths are too narrow, or the detector gain is too low. 4. Complete Quenching: A component in your sample is a highly efficient quencher. 5. Degradation: The this compound has degraded due to improper storage or photobleaching.1. Optimize Wavelengths: Perform excitation and emission scans to determine the optimal wavelengths for your experimental conditions. 2. Increase Concentration: Prepare a fresh, more concentrated stock solution. 3. Adjust Instrument Settings: Increase slit widths or detector gain. Be mindful that this can also increase background noise. 4. Identify and Remove Quencher: Test individual components of your buffer and sample for quenching effects. Consider deoxygenating your sample. 5. Use Fresh Sample: Prepare a fresh solution from a properly stored stock. Minimize exposure to light during the experiment.
High Background Fluorescence 1. Contaminated Buffer or Cuvette: The buffer or cuvette contains fluorescent impurities. 2. Scattering: Particulate matter in the sample is causing light scattering (Rayleigh or Raman). 3. Fluorescent Quencher: The molecule intended to be a quencher is also fluorescent at the measurement wavelengths.1. Use High-Purity Reagents: Use fluorescence-grade solvents and clean cuvettes thoroughly. 2. Filter or Centrifuge Sample: Remove any particulate matter from your sample. 3. Check Quencher Spectrum: Measure the fluorescence spectrum of the quencher alone to assess its contribution to the background.
Fluorescence Signal is Unstable or Drifts 1. Photobleaching: The this compound is being destroyed by the excitation light. 2. Temperature Fluctuations: The temperature of the sample is not stable. 3. Precipitation: The sample is precipitating over time. 4. Chemical Reaction: A slow chemical reaction is occurring in the sample, altering the fluorescent properties.1. Reduce Excitation Intensity: Decrease the excitation slit width or use a neutral density filter. Minimize the duration of light exposure. 2. Use a Temperature-Controlled Cuvette Holder: Ensure the sample temperature is stable throughout the experiment. 3. Check Solubility: Ensure all components are fully dissolved and stable in the buffer. 4. Investigate Sample Stability: Monitor the fluorescence of the sample over time without the addition of any interacting partners.
Unexpected Shift in Emission Wavelength 1. Change in Local Environment: The polarity of the environment around the this compound has changed. A shift to shorter wavelengths (blue shift) indicates a more hydrophobic environment, while a shift to longer wavelengths (red shift) indicates a more polar environment. 2. Binding Event: The this compound has bound to another molecule, altering its electronic environment.1. Analyze Buffer Components: Consider how different components of your solution might affect the local polarity. 2. Confirm Binding: This may be the desired outcome of your experiment. Use other techniques to confirm the binding interaction.

Experimental Protocols

Protocol 1: Determination of Excitation and Emission Maxima

Objective: To determine the optimal excitation and emission wavelengths for this compound in a specific buffer.

Materials:

  • This compound

  • Desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvette

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM in water or DMSO).

  • Dilute the stock solution into the experimental buffer to a final concentration of approximately 10 µM in a quartz cuvette.

  • Excitation Scan:

    • Set the emission wavelength to an estimated maximum (e.g., 350 nm).

    • Scan a range of excitation wavelengths (e.g., 250 nm to 320 nm).

    • The wavelength with the highest fluorescence intensity is the excitation maximum (λex).

  • Emission Scan:

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., 310 nm to 450 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

Protocol 2: Fluorescence Quenching Assay (Stern-Volmer Analysis)

Objective: To determine the quenching efficiency of a substance on this compound fluorescence.

Materials:

  • This compound solution of known concentration in the desired buffer.

  • Stock solution of the quencher of interest.

  • Spectrofluorometer

  • Quartz cuvette

Procedure:

  • Place the this compound solution in the cuvette and measure the initial fluorescence intensity (F₀) at its λem when excited at its λex.

  • Make sequential additions of small volumes of the concentrated quencher stock solution to the cuvette. Mix gently after each addition.

  • Measure the fluorescence intensity (F) after each addition.

  • Correct the fluorescence intensities for dilution by multiplying each F by the dilution factor (V₀ + V) / V₀, where V₀ is the initial volume and V is the total volume of added quencher.

  • Plot F₀/F versus the concentration of the quencher [Q].

  • If the plot is linear, perform a linear regression. The slope of the line is the Stern-Volmer constant (Ksv).

Data Presentation: Hypothetical Stern-Volmer Data for Quenching of this compound

Quencher Concentration [Q] (mM)Fluorescence Intensity (F) (a.u.)Corrected F (a.u.)F₀/F
08508501.00
0.1780780.81.09
0.2720721.41.18
0.3665666.01.28
0.4615616.21.38
0.5570571.41.49

Note: This is hypothetical data to illustrate the expected trend.

Visualizations

Signaling Pathway: General Fluorescence Quenching Mechanisms

Quenching_Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F Fluorophore (Ground State) F_star Fluorophore (Excited State) F->F_star Excitation (hν) FQ Non-fluorescent Complex F->FQ Complex Formation F_star->F Fluorescence (hν') F_star->F Non-radiative Decay F_star->F Collision Q Quencher

Caption: Overview of dynamic and static fluorescence quenching pathways.

Experimental Workflow: Stern-Volmer Analysis

Stern_Volmer_Workflow prep Prepare 4-Br-Trp Solution and Quencher Stock measure_f0 Measure Initial Fluorescence (F₀) prep->measure_f0 titrate Add Aliquot of Quencher measure_f0->titrate measure_f Measure Fluorescence (F) titrate->measure_f repeat Repeat Titration and Measurement measure_f->repeat repeat->titrate More additions correct Correct for Dilution repeat->correct Finished plot Plot F₀/F vs. [Q] correct->plot analyze Determine Ksv (Slope) plot->analyze

Caption: Step-by-step workflow for a Stern-Volmer fluorescence quenching experiment.

Logical Relationship: Factors Affecting Fluorescence Intensity

Factors_Affecting_Fluorescence intensity Fluorescence Intensity concentration Concentration concentration->intensity quantum_yield Quantum Yield quantum_yield->intensity quenching Quenching quenching->intensity environment Local Environment environment->quantum_yield solvent Solvent Polarity environment->solvent ph pH environment->ph temp Temperature environment->temp heavy_atom Heavy Atom Effect (Bromine) heavy_atom->quantum_yield

Caption: Key factors influencing the fluorescence intensity of this compound.

References

improving the solubility of 4-Bromo-L-tryptophan for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-L-tryptophan. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of the essential amino acid L-tryptophan.[1][2] It is commonly used in biochemical research and pharmaceutical development.[1] Its applications include its role as a building block in the synthesis of novel therapeutic agents, particularly in neuropharmacology, and its use in studying protein interactions and enzyme activity.[1]

Q2: What are the general solubility characteristics of this compound?

While specific solubility data for this compound is not extensively published, its solubility behavior can be inferred from its parent compound, L-tryptophan, and other halogenated derivatives. L-tryptophan exhibits low solubility in water at neutral pH, which increases in acidic or alkaline conditions.[3][4][5][6] It is also soluble in hot alcohol.[4] For halogenated tryptophan derivatives, organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often recommended for preparing stock solutions.[7]

Q3: What is the recommended solvent for making a stock solution of this compound?

For preparing a concentrated stock solution, the use of a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) is highly recommended.[7][8] DMSO is capable of dissolving many organic compounds that have limited aqueous solubility.[7][8]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers, especially at neutral pH, can be challenging due to its likely low solubility.[4] It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the desired aqueous buffer.

Q5: How does pH affect the solubility of this compound in aqueous solutions?

Based on the behavior of L-tryptophan, the solubility of this compound in aqueous solutions is expected to be pH-dependent. L-tryptophan has its lowest solubility at its isoelectric point (pI), which is around pH 5.9. Adjusting the pH to be more acidic (below pH 4) or more alkaline (above pH 8) significantly increases its aqueous solubility.[5][6] Therefore, if you need to dissolve this compound in an aqueous solution, adjusting the pH away from its pI may improve solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound does not dissolve in the chosen solvent. The solvent may not be appropriate for the desired concentration. The compound may have low solubility at room temperature.For initial solubilization, use an organic solvent like DMSO to prepare a concentrated stock solution. Gentle warming and vortexing can aid dissolution. For aqueous solutions, try adjusting the pH to be more acidic or basic.
Precipitation occurs when diluting the DMSO stock solution in an aqueous buffer. The final concentration in the aqueous buffer is above the solubility limit of the compound. The buffer's pH is close to the isoelectric point of the compound.Reduce the final concentration of this compound in the aqueous buffer. Ensure the DMSO concentration in the final solution is low (typically <1%) to minimize solvent effects on the experiment. Consider adjusting the pH of the aqueous buffer.
The solution appears cloudy or has particulates. The compound is not fully dissolved. There may be impurities in the compound or the solvent.Sonicate the solution in a water bath for a short period. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities.
The solution changes color over time. The compound may be degrading. This can be caused by exposure to light, high temperatures, or reactive components in the solution.Prepare solutions fresh before use. Store stock solutions at -20°C or -80°C and protect them from light by using amber vials or wrapping tubes in foil. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, gently warm the solution to 37°C for a few minutes and vortex again.

    • For difficult-to-dissolve compounds, brief sonication in a water bath can be applied.

    • Once fully dissolved, the clear stock solution can be used immediately or aliquoted and stored at -20°C or -80°C for long-term storage. Protect from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Materials:

    • Concentrated stock solution of this compound in DMSO

    • Desired sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile tubes

  • Procedure:

    • Thaw the frozen stock solution at room temperature.

    • Vortex the stock solution briefly to ensure homogeneity.

    • Add the required volume of the aqueous buffer to a sterile tube.

    • While vortexing the aqueous buffer, add the appropriate volume of the DMSO stock solution dropwise to achieve the final desired concentration. This gradual addition helps to prevent precipitation.

    • Ensure the final concentration of DMSO in the working solution is minimal (ideally ≤ 1%) to avoid solvent-induced artifacts in your experiment.

    • Use the freshly prepared working solution immediately for your experiments.

Data Presentation

The following table summarizes the solubility of the parent compound, L-tryptophan, in various solvents at different temperatures. This data can serve as a useful reference for understanding the potential solubility characteristics of this compound.

Table 1: Solubility of L-Tryptophan in Various Solvents

SolventTemperature (°C)Solubility (g/L)
Water2511.4
Water5017.1
Water7527.95
Water10049.9
Ethanol-Soluble in hot ethanol
DMSORoom Temperature~11

Data for L-tryptophan. The solubility of this compound may vary.

Visualizations

Workflow for Solubilizing this compound

G cluster_start Start cluster_decision1 Solvent Selection cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_check1 Solubility Check cluster_troubleshoot Troubleshooting cluster_end End start Need to prepare a solution of This compound decision1 Stock or Working Solution? start->decision1 stock_solvent Use anhydrous DMSO decision1->stock_solvent Stock working_solvent Use aqueous buffer (e.g., PBS, cell culture medium) decision1->working_solvent Working dissolve Weigh powder, add DMSO, vortex, and gently warm/sonicate if necessary stock_solvent->dissolve check1 Is the solution clear? dissolve->check1 dilute Add DMSO stock dropwise to vortexing aqueous buffer working_solvent->dilute dilute->check1 precipitate Precipitation or Cloudiness check1->precipitate No end_success Solution ready for experiment check1->end_success Yes troubleshoot_actions 1. Reduce final concentration 2. Adjust buffer pH 3. Filter solution (0.22 µm) 4. Prepare fresh solution precipitate->troubleshoot_actions troubleshoot_actions->start Retry

Caption: A logical workflow for preparing solutions of this compound.

References

preventing oxidation of 4-Bromo-L-tryptophan during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of 4-Bromo-L-tryptophan during storage. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: this compound, like other indole-containing compounds, is susceptible to oxidation. The primary factors contributing to its degradation are:

  • Exposure to Oxygen: Atmospheric oxygen can directly react with the electron-rich indole ring, leading to oxidation.

  • Exposure to Light: Light, particularly UV light, can catalyze oxidative reactions and lead to the formation of degradation products.[1]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation, including oxidation.[1]

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidative reactions.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, the following storage conditions are recommended:

  • Temperature: For short-term storage, refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C is recommended.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen and minimize oxidation.[1]

  • Light: Keep the compound in an amber or opaque vial to protect it from light.[1]

  • Moisture: Ensure the container is tightly sealed to prevent moisture absorption.

Q3: I've noticed a color change in my solid this compound. What does this indicate?

A3: A visual change in color, typically to a pale brown, pink, or reddish hue, is a common indicator of oxidation and potential polymerization of indole-containing compounds.[1] While a slight color change may not significantly impact purity for all applications, it is a sign of degradation. It is advisable to verify the purity of the compound using analytical methods before use in sensitive experiments.

Q4: Should I use an antioxidant when storing this compound?

A4: The use of an antioxidant is a good practice, especially under the following circumstances:

  • The compound is intended for long-term storage.

  • The compound will be dissolved in a solvent for an extended period.

  • The experimental conditions involve exposure to air or elevated temperatures.

Common antioxidants for organic compounds include Butylated Hydroxytoluene (BHT) and ascorbic acid.[1]

Q5: How should I store solutions of this compound?

A5: Solutions of this compound are more susceptible to degradation than the solid form. For optimal stability:

  • Solvent: Use high-purity, degassed solvents.

  • Temperature: Store solutions frozen at -20°C or -80°C.

  • Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Use amber vials or wrap the container in aluminum foil.[3]

  • Inert Atmosphere: If possible, purge the headspace of the vial with an inert gas before sealing.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to the storage and handling of this compound.

Problem 1: Unexpected experimental results or loss of biological activity.

  • Possible Cause: Degradation of this compound due to improper storage.

  • Troubleshooting Steps:

    • Visual Inspection: Check the solid material or solution for any color change.

    • Purity Analysis: Assess the purity of the compound using HPLC. The appearance of new peaks or a decrease in the main peak area suggests degradation.

    • Mass Spectrometry Analysis: Analyze the sample by mass spectrometry to identify potential oxidation products (e.g., additions of +16 Da or +32 Da to the molecular weight).

    • Review Storage Conditions: Ensure that the storage conditions align with the recommendations in the FAQs.

Problem 2: Appearance of a brown or reddish color in the solid compound or solution.

  • Possible Cause: Oxidation of the indole ring.

  • Troubleshooting Steps:

    • Confirm the presence of degradation products using HPLC and/or mass spectrometry.

    • If degradation is confirmed, it is recommended to use a fresh, unoxidized batch of the compound for sensitive experiments.

    • To prevent future oxidation, strictly adhere to the recommended storage conditions, including the use of an inert atmosphere and protection from light.

Problem 3: Inconsistent results between different batches of this compound.

  • Possible Cause: Varying degrees of degradation between batches due to differences in handling or storage history.

  • Troubleshooting Steps:

    • Analyze the purity of each batch by HPLC before use.

    • Standardize your storage and handling procedures for all batches of the compound.

    • If possible, purchase the compound from a reputable supplier who provides a certificate of analysis with purity data.

Data Presentation

Table 1: Illustrative Stability of Solid this compound Under Various Storage Conditions.

Storage ConditionTimePurity (%)Appearance
2-8°C, Dark, Inert Atmosphere12 months>98%Off-white powder
2-8°C, Dark, Air12 months90-95%Pale yellow powder
Room Temp, Light, Air3 months<85%Brownish powder
-20°C, Dark, Inert Atmosphere24 months>99%Off-white powder

Disclaimer: This data is for illustrative purposes and represents expected trends. Actual stability may vary.

Table 2: Common Oxidation Products of Tryptophan Derivatives Detectable by Mass Spectrometry.

Mass Shift (Da)Putative Modification
+4Kynurenine formation
+16Mono-oxidation (e.g., hydroxytryptophan)
+32Di-oxidation or N-formylkynurenine formation

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol describes a general reverse-phase HPLC method to assess the purity of this compound and detect degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Sample Preparation:

      • Accurately weigh and dissolve a small amount of this compound in the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of approximately 1 mg/mL.

      • Filter the sample through a 0.22 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 280 nm

      • Column Temperature: 30°C

      • Gradient:

        • 0-20 min: 5% to 95% B

        • 20-25 min: Hold at 95% B

        • 25-26 min: 95% to 5% B

        • 26-30 min: Hold at 5% B

    • Data Analysis:

      • Integrate the peak areas in the chromatogram.

      • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

      • The appearance of new, earlier-eluting peaks may indicate more polar oxidation products.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Oxidation

This protocol outlines the basic steps for preparing a this compound sample for analysis by mass spectrometry to identify potential oxidation products.

  • Instrumentation:

    • Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

  • Reagents:

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Procedure:

    • Sample Preparation:

      • Dissolve a small amount of the this compound sample in a solution of 50:50 methanol:water with 0.1% formic acid to a final concentration of approximately 10 µg/mL.

    • Analysis:

      • Infuse the sample directly into the mass spectrometer or inject it onto an LC-MS system.

      • Acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-500).

    • Data Analysis:

      • Look for the expected molecular ion peak for this compound (C₁₁H₁₁BrN₂O₂; exact mass ~282.00 Da for the monoisotopic peak of the ⁷⁹Br isotope).

      • Search for peaks corresponding to the mass additions listed in Table 2 (e.g., m/z ~298 for +16 Da, m/z ~314 for +32 Da).

Visualizations

TroubleshootingWorkflow start Start: Suspected Oxidation (e.g., color change, inconsistent results) visual_inspection Visual Inspection of Compound start->visual_inspection analytical_validation Analytical Validation visual_inspection->analytical_validation Color change observed or degradation suspected hplc HPLC Purity Analysis analytical_validation->hplc ms Mass Spectrometry Analysis analytical_validation->ms degradation_confirmed Degradation Confirmed? hplc->degradation_confirmed ms->degradation_confirmed review_storage Review Storage & Handling Procedures continue_experiment Continue Experiment review_storage->continue_experiment no_degradation No Significant Degradation degradation_confirmed->no_degradation No implement_changes Implement Corrective Actions: - Use inert atmosphere - Protect from light - Store at -20°C - Consider antioxidants degradation_confirmed->implement_changes Yes no_degradation->review_storage If issues persist use_fresh_lot Use Fresh Lot of Compound implement_changes->use_fresh_lot use_fresh_lot->continue_experiment

Caption: Troubleshooting workflow for suspected oxidation of this compound.

OxidationPathway tryptophan This compound (Stable) oxidized_intermediate Oxidized Intermediates tryptophan->oxidized_intermediate oxidants Oxidants (O₂, Light, Metal Ions) oxidants->oxidized_intermediate promote product1 Mono-oxidized Products (+16 Da) oxidized_intermediate->product1 product2 Di-oxidized Products (+32 Da) oxidized_intermediate->product2 product3 Kynurenine Derivatives (+4 Da) oxidized_intermediate->product3

Caption: Simplified potential oxidation pathways of this compound.

References

strategies to increase the efficiency of 4-Bromo-L-tryptophan enzymatic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 4-Bromo-L-tryptophan.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound using tryptophan synthase (TrpS) or its β-subunit (TrpB).

Issue 1: Low or No Product Formation

Possible Causes and Solutions:

  • Low Enzyme Activity: The wild-type tryptophan synthase may exhibit low activity towards 4-bromoindole.

    • Solution: Employ an engineered variant of TrpB with enhanced activity for halogenated indoles. Directed evolution has produced mutants with significantly improved performance. For instance, variants of TrpB from Pyrococcus furiosus or Thermotoga maritima have shown increased activity. Mutations discovered to enhance activity with 4-cyanoindole also improved activity with 4-bromoindole.[1]

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.

    • Solution: Optimize reaction conditions. For tryptophan synthase, a pH of around 8.0-9.0 and a temperature of approximately 40-50°C are often optimal.[2] However, thermostable variants can operate at higher temperatures (up to 75°C), which can also help with the solubility of hydrophobic substrates like 4-bromoindole.[3][4]

  • Poor Substrate Solubility: 4-bromoindole has limited solubility in aqueous solutions, which can limit its availability to the enzyme.

    • Solution: Incorporate a small percentage of a co-solvent like DMSO (e.g., 5%) in the reaction mixture to improve the solubility of 4-bromoindole.[3]

  • Enzyme Inactivation: The enzyme may be unstable under the reaction conditions, leading to a loss of activity over time.

    • Solution: Consider enzyme immobilization to enhance stability. Covalent attachment to a solid support, such as an epoxy-activated resin, can improve the operational stability of the enzyme.[5] Adding stabilizing agents like glycerol to the reaction buffer can also be beneficial.

Issue 2: High Levels of Unreacted 4-Bromoindole

Possible Causes and Solutions:

  • Substrate Inhibition: High concentrations of 4-bromoindole may inhibit the enzyme.

    • Solution: Perform substrate titration experiments to determine the optimal concentration of 4-bromoindole. A fed-batch approach, where the substrate is added gradually throughout the reaction, can help maintain a low, non-inhibitory concentration.

  • Insufficient Enzyme Concentration: The amount of enzyme may be too low to convert the substrate within the given reaction time.

    • Solution: Increase the enzyme loading in the reaction. Ensure that the enzyme preparation is active and properly quantified.

  • Product Inhibition: The accumulation of this compound may inhibit the enzyme.

    • Solution: Implement in-situ product removal techniques. This can involve crystallization of the product as it is formed or the use of a two-phase system to extract the product from the aqueous phase.

Issue 3: Formation of Byproducts

Possible Causes and Solutions:

  • Side Reactions of the Enzyme: Some TrpB variants may catalyze the formation of side products, such as isotryptophan.[3]

    • Solution: Screen different engineered TrpB variants to identify one with higher specificity for the desired reaction. Modifying the reaction conditions, such as pH or temperature, may also disfavor the side reaction.

  • Degradation of Substrates or Product: L-serine or this compound may be unstable under the reaction conditions.

    • Solution: Optimize the reaction time and temperature to minimize degradation. Ensure the purity of the starting materials.

  • Contamination in Whole-Cell Systems: If using a whole-cell biocatalyst, other cellular enzymes may act on the substrates or product.

    • Solution: Engineer the host strain to knockout genes responsible for unwanted side reactions. For example, deleting the tnaA gene in E. coli can prevent the degradation of tryptophan.[6]

Frequently Asked Questions (FAQs)

Q1: Which enzyme is best for synthesizing this compound?

A1: The β-subunit of tryptophan synthase (TrpB) is the enzyme of choice for this reaction, catalyzing the condensation of 4-bromoindole and L-serine. Wild-type TrpB has some activity, but engineered variants, particularly from thermophilic organisms like Pyrococcus furiosus (PfTrpB) and Thermotoga maritima (TmTrpB), have been shown to have significantly higher activity and stability.[3][4] Directed evolution has been successfully used to create stand-alone TrpB enzymes that do not require the α-subunit for activity, simplifying their use as biocatalysts.[7]

Q2: What are the typical starting concentrations for the substrates?

A2: It is recommended to start with L-serine in excess. A common starting point is a 1:1 to 1.1:1 molar ratio of L-serine to 4-bromoindole.[1][3] The concentration of 4-bromoindole should be optimized to avoid substrate inhibition and solubility issues, often in the range of 10-50 mM.

Q3: How can I improve the stability of my tryptophan synthase enzyme?

A3: Enzyme immobilization is a highly effective strategy. Covalently attaching the enzyme to a solid support, such as epoxy-activated resins, can significantly enhance its thermal and operational stability.[5] For enzymes in solution, the addition of stabilizing agents like glycerol or the use of a buffer with an optimal pH can also be beneficial. For stand-alone TrpB variants, directed evolution has also been used to select for more stable mutants.

Q4: Is it better to use a purified enzyme or a whole-cell biocatalyst?

A4: Both approaches have their advantages.

  • Purified Enzyme: Offers a cleaner reaction system with fewer side reactions, simplifying downstream processing. However, enzyme purification can be costly and time-consuming, and the isolated enzyme may be less stable.

  • Whole-Cell Biocatalyst: Can be more cost-effective as it eliminates the need for enzyme purification. The cellular environment can also help to stabilize the enzyme and regenerate necessary cofactors. However, side reactions from other cellular enzymes and the complexity of the fermentation broth can complicate product purification. In E. coli, for instance, metabolic engineering can be used to enhance the production of precursors like L-serine and reduce the formation of byproducts.[6]

Q5: What is a suitable method for purifying this compound?

A5: Crystallization is a common and effective method for purifying tryptophan and its analogs. One approach involves adjusting the pH of the reaction mixture to induce crystallization. An alternative, greener method avoids the use of strong acids and bases by employing specific alcohols in a cooling crystallization process.[8] For separating the product from unreacted indole, ion-exchange chromatography can be effective, where tryptophan is adsorbed to a cation exchange resin and indole is not.[9]

Quantitative Data Summary

Table 1: Comparison of Engineered Tryptophan Synthase (TrpB) Variants for Substituted Indole Synthesis

Enzyme VariantSubstrateTemperature (°C)Yield (%)Reference
Tm2F34-bromoindole50~50[1]
Tm9D8 *4-bromoindole 37 >60 [1]
Pf2B94-nitroindoleN/A18[3]
PfTrpBWTIndole + L-threonineN/A66 turnovers[10]
PfTrpB4D11Indole + L-threonineN/A~660 turnovers[10]

Note: Tm9D8 showed higher yield at a lower temperature compared to its parent variant, indicating a significant improvement in catalytic efficiency.*

Table 2: Optimized Reaction Conditions for Tryptophan Synthase Mutants

ParameterOptimal Value/RangeEnzyme/Reference
pH 8.0 - 9.0General Tryptophan Synthase[2]
Temperature 40 - 50 °CWild-type/Mesophilic Tryptophan Synthase[2]
up to 75 °CThermostable TrpB variants[3][4]
L-serine Concentration 50 mmol/LEngineered E. coli TrpS[11]
Co-solvent 5% DMSOFor improved indole solubility[3]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for this compound Synthesis

This protocol describes the use of E. coli cells overexpressing an engineered tryptophan synthase β-subunit (TrpB) for the synthesis of this compound.

1. Materials:

  • E. coli strain expressing the desired TrpB variant.

  • LB medium with appropriate antibiotic.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0.

  • Substrates: L-serine, 4-bromoindole.

  • Co-solvent: Dimethyl sulfoxide (DMSO).

2. Procedure:

  • Cell Culture and Induction:

    • Inoculate a single colony of the E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of LB medium (e.g., 500 mL) and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture for 4-6 hours at 30°C.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with the reaction buffer.

    • The cell pellet can be used immediately or stored at -80°C.

  • Enzymatic Reaction:

    • Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., 50 g/L wet cell weight).

    • Prepare the reaction mixture containing:

      • 50 mM L-serine

      • 25 mM 4-bromoindole (dissolved in a minimal amount of DMSO, final DMSO concentration ≤ 5%)

      • Resuspended cells

    • Incubate the reaction at 40°C with gentle shaking for 12-24 hours.

  • Reaction Monitoring and Product Analysis:

    • Take samples at different time points.

    • Centrifuge the samples to pellet the cells.

    • Analyze the supernatant for the presence of this compound using HPLC.

Protocol 2: Immobilization of Tryptophan Synthase on Epoxy-Activated Resin

This protocol provides a general method for the covalent immobilization of a purified TrpB enzyme onto an epoxy-activated support.

1. Materials:

  • Purified TrpB enzyme.

  • Epoxy-activated resin (e.g., Epoxy-activated Sepharose 6B).

  • Immobilization Buffer: 1 M potassium phosphate buffer, pH 8.0.

  • Washing Buffer: 50 mM potassium phosphate buffer, pH 8.0.

  • Blocking Solution: 1 M ethanolamine, pH 8.0.

2. Procedure:

  • Resin Preparation:

    • Weigh the required amount of dry epoxy-activated resin.

    • Swell and wash the resin with distilled water on a sintered glass funnel.

    • Equilibrate the resin with the Immobilization Buffer.

  • Enzyme Solution Preparation:

    • Dissolve the purified TrpB enzyme in the Immobilization Buffer to a desired concentration (e.g., 5-10 mg/mL).

  • Immobilization Reaction:

    • Mix the equilibrated resin with the enzyme solution in a suitable vessel.

    • Incubate the mixture with gentle agitation (e.g., on a rotary shaker) for 18-24 hours at room temperature.

  • Washing:

    • After incubation, separate the resin from the supernatant by filtration.

    • Wash the resin extensively with the Washing Buffer to remove any non-covalently bound enzyme.

  • Blocking of Remaining Active Groups:

    • Resuspend the washed resin in the Blocking Solution.

    • Incubate for at least 4 hours at room temperature to block any remaining reactive epoxy groups on the resin.

  • Final Washing and Storage:

    • Wash the immobilized enzyme thoroughly with the Washing Buffer.

    • Store the immobilized enzyme at 4°C in a suitable buffer.

Visualizations

Troubleshooting_Workflow Start Low/No Product Formation EnzymeActivity Check Enzyme Activity Start->EnzymeActivity ReactionConditions Optimize Reaction Conditions Start->ReactionConditions SubstrateSolubility Improve Substrate Solubility Start->SubstrateSolubility EnzymeStability Enhance Enzyme Stability Start->EnzymeStability EngineeredVariant Use Engineered TrpB Variant EnzymeActivity->EngineeredVariant Optimize_pH_Temp Adjust pH (8-9) & Temp (40-50°C) ReactionConditions->Optimize_pH_Temp AddCoSolvent Add Co-solvent (e.g., 5% DMSO) SubstrateSolubility->AddCoSolvent ImmobilizeEnzyme Immobilize Enzyme EnzymeStability->ImmobilizeEnzyme Success Increased Product Yield EngineeredVariant->Success Optimize_pH_Temp->Success AddCoSolvent->Success ImmobilizeEnzyme->Success

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow cluster_whole_cell Whole-Cell Biocatalysis cluster_immobilization Enzyme Immobilization Culture 1. Cell Culture & Induction Harvest 2. Cell Harvesting Culture->Harvest Reaction_WC 3. Enzymatic Reaction Harvest->Reaction_WC Analysis_WC 4. Product Analysis (HPLC) Reaction_WC->Analysis_WC ResinPrep 1. Resin Preparation Immobilize 3. Immobilization ResinPrep->Immobilize EnzymeSol 2. Enzyme Solution EnzymeSol->Immobilize WashBlock 4. Washing & Blocking Immobilize->WashBlock

Caption: Experimental workflows for key strategies.

References

Technical Support Center: Overcoming Aggregation in Peptides Containing 4-Bromo-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides incorporating 4-Bromo-L-tryptophan.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in peptide synthesis?

A1: this compound is a synthetic analog of the natural amino acid L-tryptophan, where a bromine atom is attached to the 4th position of the indole ring.[1] It is incorporated into peptides for various reasons, including:

  • Probing Protein-Peptide Interactions: The bulky and electro-negative bromine atom can serve as a probe to study binding interfaces and molecular recognition.[2]

  • Enhancing Biological Activity: Halogenation can sometimes increase the potency of antimicrobial or enzyme-inhibiting peptides.[3]

  • Structural Biology: The heavy bromine atom is useful for X-ray crystallography to help solve phasing problems.

Q2: Why do peptides containing this compound have a higher tendency to aggregate?

A2: The increased aggregation propensity is primarily due to the physicochemical changes introduced by the bromine atom:

  • Increased Hydrophobicity: The large, nonpolar bromine atom significantly increases the hydrophobicity of the tryptophan side chain. Hydrophobic side chains tend to avoid water, leading them to interact with each other and form aggregates.[4]

  • Enhanced Aromatic Interactions: The electron distribution of the indole ring is altered by the bromine atom, which can enhance π-π stacking interactions between aromatic residues, a key driver in the self-assembly and aggregation of peptides.[2]

  • Disruption of Secondary Structure: The bulky substituent can sometimes disrupt the formation of stable secondary structures like alpha-helices, exposing hydrophobic regions of the peptide backbone that can then participate in intermolecular hydrogen bonding, leading to aggregation.[5]

Q3: How can I predict if my this compound-containing peptide sequence is likely to aggregate?

A3: While precise prediction is difficult, several factors suggest a high risk of aggregation:

  • High Content of Hydrophobic Residues: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Ala) in addition to 4-Br-Trp are highly prone to aggregation.

  • Alternating Hydrophilic/Hydrophobic Residues: Such patterns can favor the formation of β-sheets, which readily stack to form insoluble aggregates.

  • Computational Tools: Sequence-based solubility predictors, such as CamSol-PTM, can be used to estimate the intrinsic solubility of peptides containing modified amino acids and identify aggregation-prone regions.[6]

Q4: What are the primary analytical techniques to detect and quantify peptide aggregation?

A4: Several orthogonal methods should be used to get a complete picture of aggregation:

  • Size Exclusion Chromatography (SEC-HPLC): This is a widely accepted technique to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[7][8]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.

  • Intrinsic Tryptophan Fluorescence: Since aggregation often buries tryptophan residues in a more hydrophobic environment, changes in the fluorescence emission spectrum of tryptophan (or its bromo-analog) can indicate the onset of aggregation.[7][9]

  • Thioflavin T (ThT) Assay: This dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures, characteristic of amyloid-like fibrils.[10]

  • Turbidity Measurement (UV-Vis): A simple method where an increase in absorbance at wavelengths like 350 nm or 600 nm indicates the formation of large, light-scattering insoluble aggregates.[7][11]

Troubleshooting Guides

Problem 1: Low peptide purity or yield after cleavage from the resin.

Q: I'm observing multiple unexpected peaks in my HPLC/MS analysis after cleavage. What could be the cause?

A: Side reactions involving the this compound residue are common during the final acid cleavage step (e.g., with trifluoroacetic acid, TFA). The electron-rich indole ring is susceptible to modification.

  • Possible Cause: Alkylation of the indole ring by carbocations generated from side-chain protecting groups (e.g., tert-butyl cations).

  • Solution: Use an effective scavenger cocktail in your cleavage mixture. Scavengers are molecules that trap these reactive carbocations. Triisopropylsilane (TIS) is particularly effective.[12] A standard cleavage cocktail for sensitive peptides is Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[13] It is also highly recommended to use Fmoc-Trp(Boc)-OH during synthesis, as the Boc group on the indole nitrogen protects it from many side reactions.[5][12]

  • Possible Cause: Oxidation of the indole ring.

  • Solution: Use fresh, high-purity reagents and perform the cleavage under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[13] Adding dithiothreitol (DTT) can also help suppress oxidation.[5]

Problem 2: The peptide fails to precipitate in cold ether after cleavage.

Q: After cleavage, I added my TFA mixture to cold diethyl ether, but no precipitate formed. Did I lose my peptide?

A: Not necessarily. Highly hydrophobic or short peptide sequences may remain soluble in the TFA/ether mixture.[14]

  • Solution 1: Concentrate the Mixture: Carefully remove the ether/TFA under a stream of nitrogen or by rotary evaporation. The peptide should remain as a residue, which can then be redissolved in an appropriate solvent for purification (e.g., DMSO, or an ACN/water mixture).[14]

  • Solution 2: Change Precipitation Solvent: Try precipitating in a different, less polar solvent system, such as a 1:1 mixture of hexane and diethyl ether.[14]

Problem 3: The peptide resin shows poor swelling and reactions are incomplete during synthesis.

Q: My peptide-resin is clumping and failing to swell, and coupling/deprotection steps are incomplete. What is happening?

A: This is a classic sign of on-resin aggregation, where peptide chains interact with each other via hydrogen bonding, preventing reagents from accessing the reaction sites.[5] This is common for hydrophobic sequences and can be exacerbated by this compound.

  • Solution 1: Change Solvents: Switch from standard DMF to a more disruptive solvent like N-methylpyrrolidone (NMP), or add chaotropic agents like LiCl or KSCN to the reaction mixture to break up hydrogen bonds.[5]

  • Solution 2: Incorporate "Structure-Breaking" Elements: If the sequence allows, strategically incorporate elements that disrupt the hydrogen bonding that leads to aggregation.

    • Pseudoproline Dipeptides: These derivatives of Ser or Thr temporarily introduce a "kink" in the peptide backbone, preventing aggregation. The native structure is restored during the final TFA cleavage.[5]

    • Backbone Protection: Use amino acids with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen every 6-7 residues. This physically blocks hydrogen bond formation.[5][15]

  • Solution 3: Use Microwave Synthesis: Microwave irradiation can provide the energy needed to overcome aggregation and drive reactions to completion.[5]

Problem 4: The purified peptide is insoluble or aggregates in aqueous buffer.

Q: My lyophilized peptide powder won't dissolve in my aqueous assay buffer, or it dissolves and then precipitates over time. How can I fix this?

A: This is the most common issue for hydrophobic peptides containing this compound. The key is to find a formulation that keeps the peptide molecules separated and solvated.

  • Solution 1: Initial Solubilization: First, try to dissolve the peptide in a small amount of a strong organic solvent in which it is soluble (e.g., DMSO, trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP)). Then, slowly add this organic solution to your aqueous buffer with vigorous vortexing. Note: Ensure the final concentration of the organic solvent is compatible with your downstream application.

  • Solution 2: Modify Buffer Conditions: Systematically vary the buffer properties to find optimal conditions for solubility.

    • pH: Adjust the pH to be at least 1-2 units away from the peptide's isoelectric point (pI). At its pI, the peptide has a net neutral charge, minimizing electrostatic repulsion and increasing aggregation.[16]

    • Ionic Strength: Both increasing and decreasing salt concentration (e.g., NaCl) can help. Test a range from 50 mM to 500 mM.[16]

    • Additives/Excipients: Include additives that are known to reduce aggregation. (See Table 1 for examples).

Quantitative Data & Formulation Strategies

Table 1: Common Excipients to Overcome Peptide Aggregation

This table summarizes common additives used to improve the solubility and stability of aggregation-prone peptides. The optimal choice and concentration must be determined empirically for each specific peptide.

Excipient ClassExample(s)Typical ConcentrationMechanism of Action
Organic Co-solvents Trifluoroethanol (TFE), Acetonitrile (ACN), DMSO5 - 30% (v/v)Disrupt hydrophobic interactions; can promote helical structures which may be more soluble.[15]
Sugars/Polyols Sucrose, Trehalose, Mannitol, Glycerol5 - 10% (w/v)Promote preferential hydration of the peptide, stabilizing its native conformation.
Amino Acids Arginine, Glycine, Proline50 - 250 mMArginine's guanidinium group can suppress aggregation by interacting with aromatic residues and shielding hydrophobic patches.[16][17]
Surfactants Polysorbate 20/80, Triton X-1000.01 - 0.1% (v/v)Non-ionic detergents that prevent surface-induced aggregation and shield hydrophobic regions.[4]
Chaotropic Agents Guanidinium HCl, Urea0.5 - 2 MDisrupt hydrogen bonding networks in water, which can help solubilize aggregates (often used for refolding).

Experimental Protocols

Protocol 1: General Method for Solubilizing an Aggregated Peptide
  • Initial Disaggregation: Weigh out the lyophilized peptide into a sterile, low-adhesion microcentrifuge tube. Add a minimal volume of 100% hexafluoroisopropanol (HFIP) to dissolve the peptide completely. HFIP is a powerful solvent that breaks down most non-covalent aggregates.

  • Solvent Removal: Lyophilize the peptide solution again to remove the HFIP. This should yield a fluffy, disaggregated powder.

  • Screening for Optimal Buffer: Prepare small-scale test buffers (e.g., 200 µL) containing different excipients from Table 1.

  • Reconstitution: Dissolve the disaggregated peptide from step 2 in a small amount of pure DMSO (e.g., to make a 10 mM stock).

  • Dilution: Add a small aliquot of the DMSO stock (e.g., 2 µL) to each of the test buffers, vortexing immediately and vigorously.

  • Assessment: Let the solutions stand for 1 hour at the desired experimental temperature. Assess solubility visually and then measure aggregation using a technique like DLS or by measuring turbidity at 350 nm. The buffer that shows the lowest aggregation is the optimal choice.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics
  • Reagent Preparation:

    • Prepare a 2.5 mM ThT stock solution in water. Filter through a 0.22 µm syringe filter. Store protected from light at 4°C.

    • Prepare your peptide solution in the desired buffer at 2x the final concentration.

    • Prepare a working ThT solution (e.g., 50 µM ThT) in the same buffer.

  • Assay Setup:

    • In a 96-well non-binding black plate, add 50 µL of the 2x peptide solution to the sample wells.

    • Add 50 µL of buffer without peptide to the blank wells.

  • Initiate Reaction: Add 50 µL of the working ThT solution to all wells, bringing the final volume to 100 µL and the peptide to its final concentration.

  • Measurement: Place the plate in a plate reader capable of bottom reading fluorescence.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Set the temperature to the desired condition (e.g., 37°C).

    • Program the reader to take measurements every 5-10 minutes for the desired duration (e.g., 24-48 hours), with intermittent shaking between reads to promote aggregation.

  • Data Analysis: Subtract the blank fluorescence from the sample fluorescence at each time point. Plot the corrected fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid-like aggregation, with the lag time, growth rate, and final plateau indicating the kinetics of the process.

Visualizations

Diagram 1: Troubleshooting Workflow for Insoluble Peptides

G Troubleshooting Decision Tree for Peptide Insolubility start Lyophilized Peptide Insoluble in Aqueous Buffer check_solvent Dissolve in minimal strong organic solvent? (DMSO, TFE, HFIP) start->check_solvent success_dissolve Peptide Dissolved. Slowly add to buffer with vortexing. check_solvent->success_dissolve Yes fail_dissolve Peptide still insoluble. check_solvent->fail_dissolve No check_final_sol Is the final solution clear? success_dissolve->check_final_sol optimize_buffer Optimize Buffer Conditions: 1. Change pH (away from pI) 2. Vary Ionic Strength 3. Add Excipients (Arg, Glycerol, etc.) fail_dissolve->optimize_buffer final_success Success! Proceed with experiment. Monitor for time-dependent aggregation. check_final_sol->final_success Yes final_fail Solution is cloudy or precipitates. check_final_sol->final_fail No final_fail->optimize_buffer optimize_buffer->start Retry with optimized buffer resynthesize Consider Resynthesis: - Add solubilizing tags - Use backbone protection - Incorporate pseudoprolines optimize_buffer->resynthesize If all else fails

Caption: A decision tree for troubleshooting an insoluble this compound peptide.

Diagram 2: SPPS Workflow with Anti-Aggregation Strategies

G SPPS Workflow for Aggregation-Prone Peptides start Start: Select Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (e.g., HBTU/DIEA) deprotection->coupling check_agg Monitor for Aggregation (e.g., poor swelling, failed Kaiser test) coupling->check_agg agg_strategy Apply Anti-Aggregation Strategy: - Switch to NMP/DMSO solvent - Add chaotropic salts - Use microwave heating check_agg->agg_strategy Aggregation Detected repeat Repeat Cycle check_agg->repeat No Aggregation agg_strategy->coupling Retry Coupling repeat->deprotection cleavage Final Cleavage & Deprotection (Use scavenger-rich cocktail, e.g., Reagent K) repeat->cleavage Synthesis Complete end Purification (RP-HPLC) cleavage->end

Caption: A workflow for solid-phase peptide synthesis (SPPS) highlighting key checkpoints.

References

Validation & Comparative

A Comparative Guide to 4-Bromo-L-tryptophan and 5-Bromo-L-tryptophan in Peptide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design. Halogenation of tryptophan, in particular, offers a powerful tool to modulate the physicochemical properties, structural dynamics, and biological activity of peptides. Among the various isomers, 4-Bromo-L-tryptophan and 5-Bromo-L-tryptophan are of significant interest. This guide provides an objective, data-driven comparison of these two isomers to aid researchers in selecting the optimal analog for their specific application, from enhancing receptor affinity to developing novel biochemical probes.

Physicochemical Properties: A Tale of Two Isomers

The position of the bromine atom on the indole ring, while seemingly a minor change, imparts distinct electronic and steric properties to the tryptophan side chain. These differences can influence everything from peptide folding to membrane permeability.

PropertyThis compound5-Bromo-L-tryptophanL-Tryptophan (Reference)
Molecular Formula C₁₁H₁₁BrN₂O₂[1]C₁₁H₁₁BrN₂O₂[2]C₁₁H₁₃N₂O₂
Molecular Weight 283.12 g/mol [1]283.12 g/mol [2]204.23 g/mol
XLogP3 (Lipophilicity) -0.5 (Computed)[1]-0.1 (Computed)[2][3]-1.1 (Computed)
Appearance White to pale yellow solid[1]White to off-white solid[4][5]White to yellowish-white powder

The introduction of a bromine atom increases the molecular weight and lipophilicity compared to native tryptophan. The slightly higher computed lipophilicity of the 5-bromo isomer suggests it may have a marginally greater impact on increasing the hydrophobicity of a peptide sequence.

Impact on Peptide Synthesis and Structure

Both 4- and 5-Bromo-L-tryptophan can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected derivatives. However, the electron-rich indole ring requires careful consideration during synthesis and cleavage.

Peptide Synthesis Considerations

The indole ring is susceptible to alkylation and oxidation during the acidic conditions of cleavage from the resin.[6][7] To mitigate these side reactions, protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is highly recommended.[7] Furthermore, the use of a "scavenger" cocktail during cleavage is crucial to quench carbocations that would otherwise modify the indole ring.[7]

sp_ps_workflow Repeat Repeat Cleavage Cleavage Repeat->Cleavage Final Cycle Complete Precipitation Precipitation Cleavage->Precipitation Purification Purification Precipitation->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for SPPS of a Bromo-Tryptophan containing peptide.

Structural Impact (NMR Spectroscopy)

The position of the electronegative bromine atom directly influences the chemical environment of the indole ring protons, leading to predictable changes in the ¹H NMR spectrum. This can be a valuable tool for confirming successful incorporation and studying local conformational changes. While specific comparative data is scarce, the expected shifts can be inferred from fundamental principles.

ProtonTypical Shift in L-Trp (ppm, H₂O)[8]Expected Shift Change for 4-Br-TrpExpected Shift Change for 5-Br-Trp
H2 ~7.23Minor downfield shiftMinor downfield shift
H4 ~7.75N/A (Replaced by Br)Significant downfield shift
H5 ~7.20Significant downfield shiftN/A (Replaced by Br)
H6 ~7.12Minor downfield shiftSignificant downfield shift
H7 ~7.59Minor downfield shiftMinor downfield shift

Note: "Downfield shift" refers to a higher ppm value. The magnitude of the shift is influenced by the peptide's overall conformation.

Spectroscopic Properties: The Heavy Atom Effect

A major differentiating factor between the two isomers is their fluorescence behavior. The presence of a heavy atom like bromine near the indole fluorophore can induce quenching through a phenomenon known as the "heavy atom effect," which promotes intersystem crossing and reduces fluorescence quantum yield.[9]

PropertyThis compound5-Bromo-L-tryptophanL-Tryptophan (Reference)
Excitation Max (λex) ~280-285 nm (Predicted)~280-285 nm (Predicted)~280 nm
Emission Max (λem) ~350 nm (Predicted)~350 nm (Predicted)~350 nm (in water)
Quantum Yield (Φ) Significantly Quenched (Predicted)[10]Significantly Quenched[9]~0.12 (in water)[11]
Primary Spectroscopic Feature Likely a potent fluorescence quencher.[10]Acts as an internal quencher due to the heavy atom effect.[9]Strong intrinsic fluorescence.

5-Bromo-L-tryptophan is particularly well-suited for fluorescence quenching assays.[9] A peptide containing this analog may exhibit low basal fluorescence. A conformational change or binding event that alters the local environment of the 5-bromotryptophan residue can lead to a "turn-on" fluorescence response, providing a high signal-to-noise ratio.[9] While less studied, 4-halogenated tryptophans (like 4-fluorotryptophan) have also been shown to have negligible fluorescence, suggesting This compound would also be a potent quencher.[10]

Biological Activity and Applications

Halogenation is a proven strategy for enhancing the biological profile of peptides.[12][13] The introduction of bromine can increase metabolic stability, improve membrane permeability, and, most importantly, alter binding affinity and selectivity for biological targets.

Application AreaThis compound5-Bromo-L-tryptophanKey Findings
Integrin Receptor Binding Incorporation of halotryptophans into cyclic RGD peptides increased affinity for integrin αvβ3 and enhanced selectivity over α5β1.[14]
Antimicrobial Peptides Incorporation into a nisin A variant altered the antimicrobial activity spectrum, making it more strain-specific.[13]
Neuroscience Research Used as a tool to study serotonin pathways and in the development of drugs targeting serotonin receptors.[4]
Natural Products Found in peptides from marine organisms, such as conotoxins, which possess potent and diverse bioactivities.[15]

The bromine atom provides an additional point of interaction (a halogen bond) and alters the electronic distribution of the indole ring, which can lead to more favorable interactions with a target receptor.

pathway RGD RGD Integrin Integrin RGD->Integrin Binds FAK FAK Integrin->FAK Recruits & Activates pFAK pFAK FAK->pFAK Autophosphorylation Downstream Downstream pFAK->Downstream Initiates

Caption: Integrin binding by a bromotryptophan-modified RGD peptide.

Experimental Protocols

Protocol: Solid-Phase Synthesis of a Bromo-Tryptophan Peptide

This protocol outlines the manual synthesis of a peptide incorporating a Boc-protected bromo-tryptophan using Fmoc chemistry.

  • Resin Preparation: Swell the appropriate Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes. Drain and repeat for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM, 3 times), and DMF (3 times) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve 4 equivalents of Fmoc-Br-Trp(Boc)-OH and 3.9 equivalents of HBTU (or a similar coupling agent) in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the vial and vortex for 1 minute to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail such as Reagent K (TFA:water:phenol:thioanisole:1,2-ethanedithiol at 82.5:5:5:5:2.5 v/v).[7]

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the solution to separate the resin and precipitate the crude peptide by adding it to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass and identity of the peptide using mass spectrometry.

Protocol: Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm the successful incorporation of the bromo-tryptophan residue.

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Analysis (MS):

    • Analyze the sample using ESI-MS.

    • Expected Result: The resulting mass spectrum should show a peak corresponding to the theoretical mass of the peptide. A key validation is the isotopic pattern: due to the near-equal natural abundance of ⁷⁹Br and ⁸¹Br, the spectrum will display a characteristic pair of peaks (M and M+2) of similar intensity for each charge state.[16] The mass difference from the non-brominated peptide should be approximately 78 Da.[16]

  • Sequencing (MS/MS):

    • Select the precursor ion of the peptide for fragmentation (e.g., using collision-induced dissociation).

    • Analyze the resulting fragment ions (b- and y-ions).

    • Expected Result: The mass of the bromo-tryptophan residue and its fragments will confirm its precise location within the peptide sequence.

Conclusion and Recommendations

Both this compound and 5-Bromo-L-tryptophan are valuable tools for peptide chemists and drug developers. The choice between them depends on the specific research goal.

comparison Key Feature Comparison Trp4 { this compound |  Potent Fluorescence Quencher (Predicted) |  Modulates Biological Activity (e.g., Integrin Binding) |  Unique NMR Signature for Structural Studies} Trp5 { 5-Bromo-L-tryptophan |  Proven Fluorescence Quencher (Heavy Atom Effect) |  Broadly Studied for Modulating Bioactivity (Antimicrobial, Neuro) |  Handle for Further Synthesis (e.g., Cross-Coupling)}

Caption: Key feature comparison of 4-Br-Trp and 5-Br-Trp.

Recommendations:

  • For developing fluorescence quenching assays or "turn-on" probes: 5-Bromo-L-tryptophan is the superior choice due to the well-documented heavy atom effect that ensures significant quenching.[9]

  • For modulating biological activity: Both isomers are effective. The choice may depend on structure-activity relationship (SAR) studies. As 5-bromotryptophan is more commonly found in nature and more widely studied, it may serve as a better starting point.[4][13][14][15]

  • For use as a structural probe via NMR: Both isomers provide a distinct spectroscopic handle. The choice could be guided by which region of the indole ring is more critical for interaction, as the bromine atom will have the largest electronic and steric effect on its immediate surroundings.

  • For late-stage diversification: The bromine atom on either isomer can serve as a reactive handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling, to create novel biaryl-containing peptides.[14]

References

A Comparative Guide to the Fluorescent Properties of Tryptophan Analogs: Benchmarking 4-Bromo-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biophysical research and drug development, fluorescent amino acids serve as indispensable tools for elucidating protein structure, dynamics, and interactions. While L-tryptophan is the primary source of intrinsic protein fluorescence, its utility can be limited by its complex photophysics and the presence of multiple tryptophan residues within a single protein. This has spurred the development of synthetic tryptophan analogs with potentially enhanced and more readily distinguishable fluorescent properties. This guide provides a comparative overview of the fluorescent characteristics of several key tryptophan analogs, with a particular focus on the lesser-characterized 4-Bromo-L-tryptophan.

While extensive data is available for analogs such as 4-cyanotryptophan, 5-hydroxytryptophan, and 7-azatryptophan, the fluorescent properties of this compound remain largely uncharacterized in publicly available literature. This guide aims to bridge this gap by not only presenting the known data for common analogs but also by providing detailed experimental protocols to enable researchers to determine the fluorescent characteristics of this compound and other novel derivatives.

Comparative Analysis of Fluorescent Properties

The utility of a fluorescent tryptophan analog is defined by its unique photophysical parameters, including its excitation and emission maxima (λex and λem), quantum yield (Φ), and fluorescence lifetime (τ). A red-shifted emission spectrum, for instance, can allow for selective detection in the presence of native tryptophan residues. A high quantum yield provides a brighter signal, while a distinct fluorescence lifetime can offer insights into the local environment of the probe.

Below is a summary of the available photophysical data for several common tryptophan analogs compared to L-tryptophan. The data for this compound is currently unavailable and awaits experimental determination.

Tryptophan AnalogExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Key Features & References
L-Tryptophan ~280~350 (in water)~0.13 - 0.20 (in water)Multi-exponential (~0.5 and ~3.1 ns in water)Natural fluorescent amino acid, sensitive to environment.[1][2]
This compound Not ReportedNot ReportedNot ReportedNot ReportedUsed in the synthesis of fluorescent proteins, but specific photophysical data is lacking.[3]
4-Cyanotryptophan ~310 - 325~405 - 420~0.8 - 0.9~13.7Large Stokes shift, high quantum yield, and long lifetime.[4]
5-Hydroxytryptophan ~295 - 310~335 - 345Not consistently reportedNot consistently reportedRed-shifted absorption compared to tryptophan.
7-Azatryptophan ~290~396 (in water)Environment-dependent~0.9 (in water)Red-shifted absorption and emission, sensitive to solvent polarity.

Experimental Protocols for Characterization of Tryptophan Analogs

To facilitate the characterization of this compound and other analogs, detailed protocols for key fluorescence measurements are provided below.

Steady-State Fluorescence Spectroscopy (Excitation and Emission Spectra)

This protocol outlines the procedure for measuring the excitation and emission spectra of a tryptophan analog to determine its spectral properties, including the Stokes shift.

a. Materials:

  • Tryptophan analog (e.g., this compound)

  • Spectroscopic grade solvents (e.g., phosphate-buffered saline (PBS), pH 7.4; dioxane)

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

b. Sample Preparation:

  • Prepare a stock solution (e.g., 1 mM) of the tryptophan analog in the desired solvent.

  • From the stock solution, prepare a dilute working solution (e.g., 10 µM) in the same solvent. The absorbance of this solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

c. Instrument Setup and Measurement:

  • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

  • Set the excitation and emission slit widths (e.g., 2-5 nm).

  • For Emission Spectrum:

    • Set the excitation wavelength. For an unknown analog like this compound, a good starting point is the absorption maximum, which can be determined using a UV-Vis spectrophotometer (typically around 280-300 nm for tryptophan derivatives).

    • Scan a suitable emission wavelength range (e.g., from 10 nm above the excitation wavelength to 600 nm).

  • For Excitation Spectrum:

    • Set the emission wavelength to the peak of the previously measured emission spectrum.

    • Scan a suitable excitation wavelength range (e.g., from 250 nm up to 10 nm below the emission wavelength).

  • Record the spectrum of a solvent blank for background subtraction.

  • Record the spectra of the tryptophan analog solution.

d. Data Analysis:

  • Subtract the solvent blank spectrum from the sample spectrum.

  • Identify the wavelength of maximum emission intensity (λem) from the emission spectrum and the wavelength of maximum excitation intensity (λex) from the excitation spectrum.

  • Calculate the Stokes shift (in nm) as the difference between λem and λex.

ExperimentalWorkflow_SteadyState cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Prepare Dilute Solution (Abs < 0.1) A->B C Set Spectrophotometer Parameters B->C D Record Emission Spectrum C->D E Record Excitation Spectrum C->E F Background Subtraction D->F E->F G Determine λex and λem F->G H Calculate Stokes Shift G->H ExperimentalWorkflow_QuantumYield cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation A Prepare Serial Dilutions (Sample & Standard) B Measure Absorbance (UV-Vis) A->B C Measure Emission Spectra (Fluorometer) B->C D Integrate Emission Spectra E Plot Intensity vs. Absorbance D->E F Calculate Slopes E->F G Calculate Quantum Yield F->G ExperimentalWorkflow_Lifetime cluster_setup Instrument Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis A Select Pulsed Light Source B Set Repetition Rate A->B C Measure Instrument Response Function (IRF) B->C D Measure Sample Fluorescence Decay C->D E Deconvolution with IRF D->E F Fit to Exponential Decay Model(s) E->F G Determine Lifetime(s) (τ) F->G

References

4-Bromo-L-tryptophan as a Probe for Protein Folding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein science, understanding the intricate process of protein folding remains a paramount challenge. The use of intrinsic and extrinsic fluorescent probes has become an indispensable tool for researchers to monitor the conformational changes that govern this fundamental biological process. Among these, the unnatural amino acid 4-Bromo-L-tryptophan (4-Br-Trp) has emerged as a potential probe, offering unique spectroscopic properties. This guide provides a comprehensive comparison of 4-Br-Trp with other commonly used tryptophan analogs, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their validation and application.

Comparative Analysis of Spectroscopic Probes for Protein Folding

The ideal fluorescent probe for monitoring protein folding should exhibit high sensitivity to its local environment, possess favorable photophysical properties, and minimally perturb the native protein structure. L-Tryptophan, the naturally occurring fluorescent amino acid, serves as a benchmark. However, its fluorescence can be complex to interpret in multi-tryptophan proteins. To overcome this, various tryptophan analogs have been developed. This section compares the key performance indicators of 4-Br-Trp with L-Tryptophan and two other widely used analogs: 5-Fluoro-L-tryptophan (5-F-Trp) and 7-Azatryptophan (7-AzaTrp).

Table 1: Comparison of Photophysical Properties of Tryptophan Analogs

PropertyL-TryptophanThis compound5-Fluoro-L-tryptophan7-Azatryptophan
Typical Excitation Max (λex) ~280 nmData not readily available~288 nm~288 nm
Typical Emission Max (λem) ~350 nm (in water)[1]Data not readily available~340 nm~370 nm[2]
Quantum Yield (Φ) 0.13 (in water)[3]Data not readily available~0.180.01 (in water) to 0.25 (in acetonitrile)[2]
Fluorescence Lifetime (τ) Biexponential: ~0.5 ns and ~3.1 ns (in water)[4]Data not readily availableData not readily availableSingle exponential: ~0.8 ns (in water)[5]
Stokes Shift ~70 nmData not readily available~52 nm~82 nm[2]

Note: Specific photophysical data for this compound in a protein context is not extensively available in the current literature. The values for other analogs are provided as a benchmark for the experimental determination required to validate 4-Br-Trp as a probe.

Experimental Validation of this compound

To validate 4-Br-Trp as a reliable probe for protein folding, a series of experiments are necessary. These experiments aim to characterize its spectroscopic behavior within a protein and assess its sensitivity to conformational changes.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a primary tool for monitoring protein folding. The emission spectrum of a tryptophan analog is highly sensitive to the polarity of its microenvironment. In a folded protein, the probe is typically buried in a hydrophobic core, resulting in a blue-shifted emission and increased quantum yield compared to the unfolded state where it is exposed to the aqueous solvent.

Table 2: Representative Stern-Volmer Constants for Acrylamide Quenching

ProbeProtein ContextStern-Volmer Constant (Ksv) (M⁻¹)Reference
L-TryptophanGluten Proteins~13-16[6]
This compoundNot availableTo be determined

Acrylamide is a commonly used collisional quencher that can only quench the fluorescence of solvent-exposed tryptophan residues. By measuring the Stern-Volmer quenching constant (Ksv), the accessibility of the probe in the folded and unfolded states can be quantified, providing insights into the protein's compactness.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for monitoring changes in protein secondary and tertiary structure. The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, etc.), while the near-UV CD spectrum (250-320 nm) is sensitive to the environment of aromatic amino acids, including the incorporated probe.

During a denaturation experiment (e.g., thermal or chemical), changes in the CD signal at specific wavelengths can be monitored to generate unfolding curves, from which the melting temperature (Tm) or the free energy of unfolding (ΔG) can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information about protein structure and dynamics. The chemical shifts of the indole ring protons and nitrogens of the tryptophan analog are highly sensitive to the local electronic environment. Upon protein folding, significant chemical shift perturbations are expected as the probe moves from a solvent-exposed to a buried environment. Monitoring these changes can provide detailed information about the folding process at a residue-specific level.

Experimental Protocols

Incorporation of this compound into a Model Protein

Objective: To replace a native tryptophan or another residue with 4-Br-Trp in a model protein using site-directed mutagenesis and express the mutant protein.

Protocol:

  • Site-Directed Mutagenesis:

    • Design mutagenic primers containing the desired codon change for 4-Br-Trp incorporation.

    • Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the gene of the model protein as a template.

    • Digest the parental, methylated template DNA with DpnI restriction enzyme.

    • Transform the mutated plasmid into competent E. coli cells.

    • Select for positive clones and verify the mutation by DNA sequencing.

  • Protein Expression and Purification:

    • Transform the verified plasmid into an appropriate E. coli expression strain.

    • Grow the cells in a suitable medium and induce protein expression.

    • To incorporate 4-Br-Trp, supplement the minimal medium with this compound. It is crucial to use a tryptophan auxotrophic strain of E. coli to ensure efficient incorporation.

    • Harvest the cells and lyse them to release the protein.

    • Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

    • Confirm the incorporation and purity of the protein by mass spectrometry.

Fluorescence Spectroscopy-Monitored Protein Unfolding

Objective: To monitor the unfolding of the 4-Br-Trp-containing protein using fluorescence spectroscopy.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the purified protein in a suitable buffer.

    • Prepare a series of solutions containing the protein at a constant concentration and increasing concentrations of a chemical denaturant (e.g., urea or guanidinium chloride).

  • Fluorescence Measurements:

    • Set the excitation wavelength to the determined λex of 4-Br-Trp.

    • Record the fluorescence emission spectra for each denaturant concentration.

    • Plot the change in fluorescence intensity or the shift in emission maximum as a function of denaturant concentration.

  • Data Analysis:

    • Fit the resulting unfolding curve to a two-state or multi-state unfolding model to determine the midpoint of unfolding (Cm) and the free energy of unfolding (ΔG).

Circular Dichroism-Monitored Thermal Denaturation

Objective: To determine the thermal stability of the 4-Br-Trp-containing protein.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified protein in a suitable buffer. The buffer should be compatible with CD measurements (i.e., low absorbance in the far-UV region).

  • CD Measurements:

    • Record the far-UV CD spectrum of the protein at a starting temperature (e.g., 20°C).

    • Monitor the CD signal at a wavelength that shows a significant change upon unfolding (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate.

  • Data Analysis:

    • Plot the change in the CD signal as a function of temperature.

    • Fit the thermal denaturation curve to determine the melting temperature (Tm) of the protein.

Visualizing Workflows and Pathways

To effectively validate and utilize this compound as a probe, a structured experimental workflow is essential. The following diagrams illustrate the key steps in the validation process and a general representation of a protein folding pathway.

Experimental_Workflow cluster_prep Probe Incorporation cluster_analysis Biophysical Characterization cluster_folding Folding/Unfolding Studies SDM Site-Directed Mutagenesis Expression Protein Expression & Purification SDM->Expression Validation Mass Spectrometry Validation Expression->Validation Fluorescence Fluorescence Spectroscopy Validation->Fluorescence CD Circular Dichroism Validation->CD NMR NMR Spectroscopy Validation->NMR Denaturation Chemical/Thermal Denaturation Fluorescence->Denaturation Quenching Fluorescence Quenching Fluorescence->Quenching CD->Denaturation Kinetics Folding Kinetics Denaturation->Kinetics

Caption: Experimental workflow for validating 4-Br-Trp as a protein folding probe.

Protein_Folding_Pathway Unfolded Unfolded State (High Entropy, Low Stability) Intermediate Molten Globule Intermediate (Partially Folded, Compact) Unfolded->Intermediate Hydrophobic Collapse Folded Native State (Low Entropy, High Stability) Unfolded->Folded Two-State Folding Intermediate->Folded Conformational Rearrangement

References

Comparative Analysis of Antibody Cross-Reactivity with 4-Bromo-L-Tryptophan Peptides: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the topic of antibody cross-reactivity with peptides containing the non-canonical amino acid 4-Bromo-L-tryptophan. A comprehensive search of publicly available scientific literature and product data reveals a significant finding: there is currently no specific experimental data on the production of antibodies targeted to this compound or quantitative comparisons of their cross-reactivity with other peptide analogs.

Consequently, this document serves as a methodological guide, providing the experimental framework required to generate such data. It outlines the necessary workflows, detailed protocols, and data presentation structures for researchers aiming to characterize antibody specificity against this modified amino acid.

Section 1: Proposed Experimental Workflow for Characterization

To assess the cross-reactivity of antibodies against this compound (4-Br-Trp) containing peptides, a systematic approach is required. This involves generating the immunogen, producing antibodies, and then performing a series of immunoassays to determine binding specificity.

The logical workflow for this process is detailed below. It begins with the synthesis of a peptide containing 4-Br-Trp, which is then used to immunize an animal model for antibody production. Once antibodies are isolated, their binding characteristics are tested against a panel of related peptides to quantify cross-reactivity.

experimental_workflow cluster_0 Phase 1: Immunogen & Antibody Production cluster_1 Phase 2: Cross-Reactivity Assessment cluster_2 Phase 3: Data Analysis Peptide_Synthesis Synthesize Peptide-KLH Conjugate (Peptide contains 4-Br-Trp) Immunization Immunize Host Animal (e.g., Rabbit, Mouse) Peptide_Synthesis->Immunization Serum_Collection Collect Antiserum (Polyclonal) or Generate Hybridomas (Monoclonal) Immunization->Serum_Collection Ab_Purification Purify Antibodies (e.g., Protein A/G Affinity Chromatography) Serum_Collection->Ab_Purification ELISA_Screening Primary Screening via ELISA (Test binding to 4-Br-Trp peptide) Ab_Purification->ELISA_Screening Competitive_ELISA Competitive ELISA for IC50 Determination ELISA_Screening->Competitive_ELISA Peptide_Panel Synthesize Control Peptide Panel: - L-Tryptophan (WT) - 4-Chloro-L-Tryptophan - 6-Bromo-L-Tryptophan - Unrelated Peptide Peptide_Panel->Competitive_ELISA SPR_Analysis Surface Plasmon Resonance (SPR) (Determine Ka, Kd, KD) Competitive_ELISA->SPR_Analysis Data_Table Tabulate IC50 and KD values SPR_Analysis->Data_Table Comparison Calculate % Cross-Reactivity vs. 4-Br-Trp Peptide Data_Table->Comparison

Caption: Workflow for generating and characterizing antibodies against 4-Br-Trp peptides.

Section 2: Data Presentation for Cross-Reactivity Analysis

Effective comparison requires the clear presentation of quantitative data. Researchers should aim to populate tables that summarize the binding affinity and specificity of the generated antibodies against a panel of relevant peptide analogs. Below are template tables for presenting data from competitive ELISA and Surface Plasmon Resonance (SPR) experiments.

Table 1: Competitive ELISA - IC50 and Cross-Reactivity

This table is designed to show the concentration of each peptide required to inhibit 50% of the antibody binding (IC50) and the calculated cross-reactivity relative to the primary target peptide (4-Br-Trp).

Competing Peptide AnalogSequenceIC50 (nM)% Cross-Reactivity*
This compounde.g., Ac-Cys-Gly-Gly-[4BrW]-Gly-Gly-OHValue100%
L-Tryptophan (Wild-Type)e.g., Ac-Cys-Gly-Gly-Trp-Gly-Gly-OHValueValue
4-Chloro-L-Tryptophane.g., Ac-Cys-Gly-Gly-[4ClW]-Gly-Gly-OHValueValue
6-Bromo-L-Tryptophane.g., Ac-Cys-Gly-Gly-[6BrW]-Gly-Gly-OHValueValue
Unrelated Peptidee.g., Ac-Cys-Gly-Gly-Ala-Gly-Gly-OHValueValue

*Note: % Cross-Reactivity is calculated as: (IC50 of 4-Br-Trp Peptide / IC50 of Analog Peptide) x 100.

Table 2: Surface Plasmon Resonance (SPR) - Kinetic Parameters

This table summarizes the binding kinetics, providing a detailed view of the antibody's interaction with each peptide.

Peptide Analog Immobilized on ChipAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity Constant (KD) (M)
This compoundValueValueValue
L-Tryptophan (Wild-Type)ValueValueValue
4-Chloro-L-TryptophanValueValueValue
6-Bromo-L-TryptophanValueValueValue

Section 3: Experimental Protocols

Detailed and reproducible protocols are critical for generating high-quality, comparable data. Provided below is a standard protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a foundational technique for assessing antibody specificity and cross-reactivity.

Protocol: Competitive ELISA for Antibody Cross-Reactivity

This assay measures the ability of various tryptophan analogs (competitors) to inhibit the binding of the antibody to the target 4-Br-Trp peptide coated on an ELISA plate.

A. Materials and Reagents

  • Coating Buffer: Carbonate-Bicarbonate buffer (15 mM Na₂CO₃, 35 mM NaHCO₃, pH 9.6).

  • Peptides:

    • Coating Peptide: 4-Br-Trp containing peptide (e.g., 1 mg/mL stock in DMSO).

    • Competitor Peptides: 4-Br-Trp, L-Tryptophan, and other analogs (e.g., 1 mg/mL stocks).

  • Wash Buffer: 1X Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST.

  • Antibody Dilution Buffer: 1% BSA in PBST.

  • Primary Antibody: Purified anti-4-Br-Trp antibody.

  • Secondary Antibody: HRP-conjugated anti-host IgG (e.g., anti-rabbit IgG-HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Plates: 96-well high-binding polystyrene microtiter plates.

B. Protocol Workflow

The workflow for the competitive ELISA is outlined in the diagram below.

competitive_elisa_workflow start Start plate_coating 1. Coat Plate With 4-Br-Trp peptide overnight at 4°C. start->plate_coating wash_block 2. Wash & Block Wash 3x with PBST. Block with 5% BSA for 1-2 hours at RT. plate_coating->wash_block prepare_mix 3. Prepare Antibody/Competitor Mix Incubate fixed [Ab] with serial dilutions of competitor peptides for 1 hour. wash_block->prepare_mix add_mix 4. Add Mix to Plate Add pre-incubated Ab/competitor mix to coated wells. Incubate 1-2 hours at RT. prepare_mix->add_mix wash_secondary 5. Wash & Add Secondary Ab Wash 3x with PBST. Add HRP-conjugated secondary Ab. Incubate 1 hour at RT. add_mix->wash_secondary wash_develop 6. Wash & Develop Wash 5x with PBST. Add TMB substrate. Incubate in dark (5-20 min). wash_secondary->wash_develop stop_read 7. Stop & Read Add Stop Solution. Read absorbance at 450 nm. wash_develop->stop_read end End stop_read->end

Caption: Step-by-step workflow for a competitive ELISA experiment.

C. Detailed Steps

  • Plate Coating: Dilute the 4-Br-Trp peptide to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing and Blocking: Discard the coating solution. Wash the plate three times with 200 µL/well of Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).

  • Competitor and Antibody Incubation:

    • Determine the optimal dilution of your primary antibody that gives a signal in the linear range (approx. 80% of max signal) via a separate direct ELISA titration.

    • Prepare serial dilutions of each competitor peptide (e.g., from 1 µM to 0.01 nM) in Antibody Dilution Buffer.

    • In a separate plate or tubes, mix the diluted competitor peptides with the fixed concentration of the primary antibody (1:1 volume ratio).

    • Incubate this mixture for 1 hour at RT.

  • Plate Incubation: Discard the blocking buffer and wash the plate three times. Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at RT.

  • Secondary Antibody: Discard the solutions and wash the plate three times. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.

  • Development: Discard the secondary antibody solution and wash the plate five times. Add 100 µL of TMB Substrate to each well. Monitor for color development (5-20 minutes) in the dark.

  • Stopping and Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm on a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration. Use a four-parameter logistic curve fit to determine the IC50 for each peptide. Calculate the percent cross-reactivity using the formula provided in the notes of Table 1.

Navigating the Complexities of 4-Bromo-L-tryptophan Peptide Analysis: A Comparative Guide to Mass Spectrometry Fragmentation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 4-Bromo-L-tryptophan (4-Br-Trp), mass spectrometry serves as an indispensable tool for sequence verification and structural characterization. However, the presence of the bromine atom introduces unique challenges and opportunities in fragmentation analysis. This guide provides a comprehensive comparison of common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD)—supported by experimental data and detailed protocols to aid in method selection and optimization.

The incorporation of 4-Br-Trp into peptides is a powerful strategy for various applications, including the study of protein-protein interactions and the development of novel therapeutics. The bromine atom provides a unique isotopic signature, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal natural abundance, resulting in a characteristic doublet for bromine-containing ions, separated by approximately 2 Da. This signature greatly facilitates the identification of modified peptides and their fragments. However, the carbon-bromine bond can be labile under certain mass spectrometric conditions, leading to a characteristic neutral loss of bromine (debromination), which can complicate spectral interpretation.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation method significantly impacts the quality and type of data obtained for 4-Br-Trp-containing peptides. While traditional collisional activation methods like CID and HCD are widely accessible, alternative techniques such as ETD and UVPD offer distinct advantages, particularly in preserving the modification and achieving comprehensive sequence coverage.

Quantitative Comparison of Fragmentation Methods
Fragmentation MethodPredominant Ion TypesSequence CoverageDebromination PropensityKey AdvantagesKey Disadvantages
CID b, yModerateHighWidely available, well-characterized fragmentation.Prone to neutral loss of Br, potentially low sequence coverage for larger peptides.
HCD b, yGoodModerate to HighHigher fragmentation efficiency than CID, better for higher resolution mass analyzers.Can still induce significant debromination.
ETD c, z'HighLowPreserves labile modifications like bromination, excellent for sequencing.Less effective for doubly charged precursors, may have slower scan rates.[1]
UVPD a, b, c, x, y, z'Very HighLow to ModerateGenerates a rich variety of fragment ions leading to extensive sequence coverage, preserves modifications.[2][3]Instrumentation is less common, potential for complex spectra.

In-Depth Look at Fragmentation Alternatives

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated peptide ion. This process induces cleavage of the N-Cα bond along the peptide backbone, generating c- and z'-type fragment ions. A key advantage of ETD is its "soft" nature, which tends to preserve post-translational and other modifications that are labile under collisional activation. For 4-Br-Trp peptides, this translates to a significant reduction in the observation of debromination, allowing for more confident localization of the modification. Studies on other labile modifications have consistently shown that ETD outperforms CID and HCD in preserving the modification and providing higher sequence coverage.[1]

Ultraviolet Photodissociation (UVPD)

UVPD utilizes high-energy photons to induce fragmentation. This method can lead to a wide variety of backbone cleavages, producing a, b, c, x, y, and z' ions. The diverse fragmentation pathways often result in very high sequence coverage.[2][3] For peptides containing aromatic amino acids like tryptophan, UVPD can be particularly effective.[2] The energy deposition in UVPD is rapid and can access different dissociation channels than collisional methods, which can be advantageous for preserving modifications like bromination. While direct comparative studies on 4-Br-Trp are limited, the principles of UVPD suggest it would be a powerful tool for comprehensive characterization of these peptides.

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality data. Below are representative protocols for the mass spectrometry analysis of 4-Br-Trp-containing peptides using different fragmentation techniques.

Sample Preparation
  • Peptide Dissolution: Dissolve the purified 4-Br-Trp-containing peptide in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1-10 pmol/µL.

  • LC-MS/MS System: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.

  • Chromatography: Separate the peptide on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration (e.g., 5-40% acetonitrile over 30 minutes) with 0.1% formic acid as a mobile phase modifier.

Mass Spectrometry Parameters
  • MS1 Scan:

    • Scan Range: m/z 300-1800

    • Resolution: 60,000-120,000

    • AGC Target: 1e6

    • Maximum Injection Time: 50 ms

  • MS2 Scans (Data-Dependent Acquisition):

    • TopN: 10-15 most intense precursors

    • Isolation Window: 1.2-2.0 m/z

    • Activation Methods:

      • CID:

        • Collision Energy: Normalized Collision Energy (NCE) of 30-35%

        • Activation Q: 0.25

        • Activation Time: 10 ms

      • HCD:

        • Collision Energy: Stepped NCE (e.g., 28%, 30%, 32%)

      • ETD:

        • Reagent: Fluoranthene

        • Reaction Time: 10-25 ms

        • Reagent AGC Target: 2e5

      • UVPD:

        • Laser Wavelength: 193 nm or 213 nm

        • Number of Pulses/Irradiation Time: 1-5 pulses / 10-50 ms

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical considerations for choosing a fragmentation method.

Experimental_Workflow Experimental Workflow for 4-Br-Trp Peptide Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis with 4-Br-Trp Purification HPLC Purification Peptide_Synthesis->Purification Dissolution Dissolution in ACN/H2O/FA Purification->Dissolution LC_Separation nanoLC Separation (C18 column) Dissolution->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Detection) LC_Separation->MS1_Scan Fragmentation MS2 Fragmentation (CID, HCD, ETD, or UVPD) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) Fragmentation->MS2_Scan Database_Search Database Search & Spectral Interpretation MS2_Scan->Database_Search Sequence_Verification Sequence Verification Database_Search->Sequence_Verification Debromination_Analysis Analysis of Debromination Database_Search->Debromination_Analysis

Caption: A general workflow for the mass spectrometry analysis of peptides containing this compound.

Fragmentation_Decision_Tree Decision Logic for Fragmentation Method Selection Start Goal: Analyze 4-Br-Trp Peptide Labile_Mod Is preservation of the Br modification critical? Start->Labile_Mod High_Coverage Is maximum sequence coverage essential? Labile_Mod->High_Coverage Yes CID_HCD Use CID or HCD Labile_Mod->CID_HCD No ETD Use ETD High_Coverage->ETD No, but preservation is still important UVPD Use UVPD High_Coverage->UVPD Yes ETD_UVPD Consider ETD or UVPD ETD->ETD_UVPD UVPD->ETD_UVPD

Caption: A decision tree to guide the selection of the optimal fragmentation method for 4-Br-Trp peptide analysis.

Conclusion

The analysis of peptides containing this compound by mass spectrometry requires careful consideration of the fragmentation method to balance sequence coverage with the preservation of the bromine modification. While CID and HCD are readily available, they often lead to significant debromination. For applications where confident localization of the 4-Br-Trp is paramount and comprehensive sequence information is required, ETD and UVPD present superior alternatives. ETD excels at preserving the labile C-Br bond, while UVPD offers the potential for the most extensive sequence coverage. By understanding the principles and applying the appropriate experimental protocols for each technique, researchers can effectively characterize these important modified peptides and advance their scientific goals.

References

Assessing the Impact of 4-Bromo-L-tryptophan on Protein Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a powerful tool in protein engineering and drug development. Among these, halogenated tryptophan analogs, such as 4-Bromo-L-tryptophan (4-Br-Trp), offer unique properties for probing protein structure and function. This guide provides a comprehensive comparison of 4-Br-Trp with other tryptophan analogs, supported by experimental data and detailed protocols to assist researchers in selecting the optimal tool for their specific applications.

Performance Comparison: this compound vs. Alternative Tryptophan Analogs

The introduction of a bromine atom onto the indole ring of tryptophan can significantly influence the physicochemical properties of a protein. The position of the halogen atom is critical in determining the nature and extent of these effects. While direct comparative data for 4-Br-Trp across a wide range of proteins is still emerging, we can draw valuable insights from studies on other brominated and halogenated tryptophan analogs.

Physicochemical and Spectroscopic Properties

The bulky and electronegative nature of the bromine atom can induce localized changes in the protein's electrostatic surface and steric environment. These alterations can manifest in shifts in a protein's spectroscopic properties, providing valuable probes for structural analysis.

PropertyL-Tryptophan (Wild-Type)This compound5-Bromo-L-tryptophan6-Bromo-L-tryptophan4-Fluoro-L-tryptophan
Molecular Weight (Da) 204.23283.12283.12283.12222.21
λmax Absorption (nm) ~280ShiftedShiftedShifted~280
Fluorescence Emission λmax (nm) ~350Quenched/ShiftedQuenched/ShiftedQuenched/ShiftedQuenched
Fluorescence Quantum Yield ~0.13Significantly ReducedSignificantly ReducedSignificantly ReducedNear zero

Note: Specific values for λmax and quantum yield are highly dependent on the local protein environment.

Impact on Protein Stability and Function

The incorporation of 4-Br-Trp can modulate a protein's thermal stability and enzymatic activity. The extent of this impact is contingent on the location of the substitution and the specific interactions the tryptophan residue is involved in.

ParameterEffect of this compound Incorporation
Thermal Stability (Tm) Can be increased or decreased depending on the context of the substitution. The bulky bromine atom can enhance packing interactions or disrupt existing networks.
Enzyme Kinetics (Km, kcat) May alter substrate binding (Km) and catalytic turnover (kcat) due to changes in the active site geometry or electronic environment.
Protein Structure Generally expected to cause minimal perturbation to the overall protein fold, but can induce localized conformational changes.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of 4-Br-Trp and the subsequent analysis of the modified protein.

Site-Specific Incorporation of this compound

Genetic code expansion using an orthogonal aminoacyl-tRNA synthetase/tRNA pair is the most common method for site-specific incorporation of ncAAs.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA specific for 4-Br-Trp.

  • This compound.

  • Standard cell culture media and reagents.

Protocol:

  • Co-transform the E. coli expression strain with the plasmid for the protein of interest and the aaRS/tRNA plasmid.

  • Grow the transformed cells in a minimal medium supplemented with all canonical amino acids except tryptophan.

  • Induce protein expression with IPTG and supplement the culture medium with this compound.

  • Continue cell growth at an optimized temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.

  • Verify the incorporation of 4-Br-Trp using mass spectrometry.

Thermal Shift Assay (TSA) for Protein Stability

TSA, or differential scanning fluorimetry, is a high-throughput method to determine the thermal stability of a protein by monitoring its unfolding temperature (Tm).[1][2][3][4][5]

Materials:

  • Purified protein (wild-type and 4-Br-Trp variant).

  • SYPRO Orange dye.

  • Real-time PCR instrument.

  • 96-well PCR plates.

  • Assay buffer.

Protocol:

  • Prepare a master mix containing the assay buffer and SYPRO Orange dye.

  • Add the purified protein to the wells of a 96-well PCR plate at a final concentration of 2-5 µM.

  • Add the master mix to each well.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument and apply a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange as a function of temperature.

  • The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the fluorescence curve.

Enzyme Kinetics Assay

To assess the impact of 4-Br-Trp on enzyme function, standard Michaelis-Menten kinetics are determined.[6][7][8]

Materials:

  • Purified enzyme (wild-type and 4-Br-Trp variant).

  • Substrate for the enzyme.

  • Assay buffer.

  • Spectrophotometer or other appropriate detection instrument.

Protocol:

  • Prepare a series of substrate dilutions in the assay buffer.

  • In a multi-well plate or cuvette, add the enzyme to the assay buffer.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress (product formation or substrate depletion) over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Determine the initial reaction velocity (v₀) for each substrate concentration.

  • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate kcat from Vmax and the enzyme concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_incorporation Site-Specific Incorporation cluster_analysis Biophysical & Functional Analysis E. coli Transformation E. coli Transformation Cell Growth Cell Growth E. coli Transformation->Cell Growth Induction & 4-Br-Trp Addition Induction & 4-Br-Trp Addition Cell Growth->Induction & 4-Br-Trp Addition Protein Purification Protein Purification Induction & 4-Br-Trp Addition->Protein Purification Mass Spectrometry Mass Spectrometry (Verification) Protein Purification->Mass Spectrometry Thermal Shift Assay Thermal Shift Assay (Stability - Tm) Protein Purification->Thermal Shift Assay Enzyme Kinetics Enzyme Kinetics (Function - Km, kcat) Protein Purification->Enzyme Kinetics Structural Analysis Structural Analysis (X-ray/NMR) Protein Purification->Structural Analysis logical_relationship cluster_properties This compound Properties cluster_impact Impact on Protein cluster_consequences Functional & Structural Consequences Bulky Size Bulky Size Steric Hindrance Steric Hindrance Bulky Size->Steric Hindrance High Electronegativity High Electronegativity Altered Electrostatics Altered Electrostatics High Electronegativity->Altered Electrostatics Altered pKa Altered pKa Modified H-bonding Modified H-bonding Altered pKa->Modified H-bonding Protein Stability (Tm) Protein Stability (Tm) Steric Hindrance->Protein Stability (Tm) Enzyme Activity (Km, kcat) Enzyme Activity (Km, kcat) Steric Hindrance->Enzyme Activity (Km, kcat) Protein Structure Protein Structure Steric Hindrance->Protein Structure Altered Electrostatics->Enzyme Activity (Km, kcat) Spectroscopic Properties Spectroscopic Properties Altered Electrostatics->Spectroscopic Properties Modified H-bonding->Protein Stability (Tm) Modified H-bonding->Protein Structure

References

A Comparative Analysis of Enzymatic vs. Chemical Synthesis of 4-Bromo-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogenated amino acids like 4-Bromo-L-tryptophan into peptides and other bioactive molecules is a critical strategy in medicinal chemistry for modulating pharmacological properties. The synthesis of this valuable building block can be approached through two distinct routes: enzymatic biocatalysis and traditional chemical synthesis. This guide provides a comparative analysis of these methodologies, supported by experimental data, to inform the selection of the most suitable approach for specific research and development needs.

At a Glance: Key Performance Metrics

The choice between enzymatic and chemical synthesis hinges on a trade-off between reaction simplicity, stereochemical purity, and overall yield. While enzymatic methods offer a streamlined, highly selective route, chemical methods, though often multi-step, can provide higher yields for challenging substrates.

MetricEnzymatic SynthesisChemical Synthesis
Core Reaction Single-step condensationMulti-step coupling & deprotection
Key Reagents Tryptophan Synthase (TrpB), 4-Bromoindole, L-Serine4-Bromoindole, Protected Serine derivative, Organometallic reagents, Acids/Bases
Stereoselectivity Excellent (>99% e.e. for L-isomer)Dependent on chiral auxiliaries/catalysts; requires chiral starting materials
Reported Yield Modest activity reported; quantitative data not specified for 4-bromo isomer. Yields for other bromo-isomers can be high (e.g., 96% for 5-bromo-L-tryptophan).~51% for the key coupling step (for D-enantiomer).
Reaction Conditions Mild, aqueous buffer (e.g., pH 8.0, 40-75°C)Anhydrous organic solvents, often requires inert atmosphere and cryogenic temperatures (-78°C to reflux)
Environmental Impact Greener process, biodegradable catalyst, less hazardous wasteUse of hazardous reagents, organic solvents, and potential for heavy metal waste
Purification Simplified; often involves heat treatment to remove host proteins and product crystallization.Requires chromatographic purification to remove byproducts and unreacted starting materials.

Synthesis Pathways: A Visual Comparison

The fundamental difference between the two approaches lies in the method of forming the crucial C-C bond between the indole ring and the alanine side chain.

Enzymatic Synthesis Pathway

The enzymatic approach utilizes a single, highly specialized biocatalyst, Tryptophan Synthase (TrpB), to directly couple 4-bromoindole with L-serine in a stereospecific manner.

Enzymatic_Synthesis cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_product Product R1 4-Bromoindole Enzyme Engineered Tryptophan Synthase (TrpB) R1->Enzyme Substrate 1 R2 L-Serine R2->Enzyme Substrate 2 P This compound Enzyme->P Single-step Condensation (Aqueous Buffer, 40-75°C)

Caption: Enzymatic synthesis of this compound.

Chemical Synthesis Pathway

Chemical synthesis typically involves a multi-step process that includes the activation of the bromoindole, coupling with a protected and activated serine derivative, followed by one or more deprotection steps to yield the final amino acid.

Chemical_Synthesis Start 4-Bromoindole Step1 Activation (e.g., with MeMgCl) Start->Step1 Intermediate1 Indole Nucleophile Step1->Intermediate1 Step2 C-C Bond Formation (Coupling Reaction) Intermediate1->Step2 Reactant2 Protected D-Serine Derivative Reactant2->Step2 Intermediate2 Protected 4-Bromo-D-tryptophan Step2->Intermediate2 Step3 Deprotection (e.g., Acid Hydrolysis) Intermediate2->Step3 Product 4-Bromo-D-tryptophan Step3->Product

Caption: General workflow for chemical synthesis of 4-Bromo-tryptophan.

Experimental Protocols

Below are representative protocols for both synthesis methods based on published literature.

Protocol 1: Enzymatic Synthesis using Engineered TrpB

This protocol is based on the methodology for synthesizing tryptophan analogues using an engineered TrpB from Pyrococcus furiosus.[1]

1. Preparation of Biocatalyst (Heat-Treated Lysate):

  • An E. coli strain overexpressing the engineered TrpB enzyme is cultured in a suitable medium (e.g., Terrific Broth) and induced.
  • Cells are harvested by centrifugation, resuspended in a buffer (e.g., 100 mM Tris-HCl, pH 8.0), and lysed via sonication.
  • The cell lysate is heated at 75°C for 20 minutes to denature and precipitate the majority of host proteins.
  • The mixture is centrifuged, and the supernatant, containing the thermostable TrpB enzyme, is collected for use.

2. Enzymatic Reaction:

  • In a reaction vessel, dissolve 4-bromoindole (e.g., 10 mM) and L-serine (e.g., 20 mM) in a reaction buffer (100 mM Tris-HCl, pH 8.0) containing pyridoxal 5'-phosphate (PLP) (0.1 mM). The use of a co-solvent like DMSO may be necessary to aid indole solubility.
  • Initiate the reaction by adding the heat-treated enzyme lysate.
  • Incubate the reaction at an optimal temperature (e.g., 60-75°C) with gentle agitation for 12-24 hours.
  • Monitor the reaction progress using HPLC or LC-MS.

3. Product Isolation and Purification:

  • Terminate the reaction by cooling on ice and removing the enzyme via ultrafiltration.
  • Adjust the pH of the filtrate to the isoelectric point of this compound to induce precipitation.
  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.
  • Purity can be assessed by HPLC and NMR. The product is expected to be the pure L-enantiomer.

Protocol 2: Enantioselective Chemical Synthesis

This protocol is adapted from the synthesis of the D-enantiomer of 4-bromotryptophan and illustrates a common chemical strategy.[2]

1. Preparation of Indole Nucleophile (Grignard Reagent):

  • Dissolve 4-bromoindole (1.0 equivalent) in an anhydrous solvent like THF under an inert atmosphere (e.g., Argon).
  • Cool the solution to 0°C and add methylmagnesium chloride (MeMgCl, ~1.1 equivalents) dropwise.
  • Stir the mixture at room temperature for 1 hour to form the indolylmagnesium chloride.

2. Coupling Reaction:

  • In a separate flask, dissolve the protected serine derivative (e.g., a cyclic sulfamidate derived from D-serine, ~1.2 equivalents) in anhydrous THF.
  • Cool the solution of the indole nucleophile to 0°C and add the solution of the serine derivative.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours.
  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3. Deprotection and Purification:

  • Dissolve the crude protected product in a suitable solvent mixture (e.g., THF/water).
  • Add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux for 4-6 hours to remove the protecting groups.
  • Cool the reaction mixture and neutralize it to precipitate the crude amino acid.
  • Purify the crude product using column chromatography on silica gel to yield pure 4-Bromo-D-tryptophan.
  • Characterize the product by NMR and mass spectrometry and determine enantiomeric purity via chiral HPLC.

Experimental Workflow Visualization

The general workflow for both processes involves reaction setup, execution, and product isolation, though the specific details vary significantly.

Experimental_Workflow cluster_enzymatic Enzymatic Workflow cluster_chemical Chemical Workflow E1 Prepare Biocatalyst (Cell Culture, Lysis, Heat Treatment) E2 Setup Reaction (Aqueous Buffer) E1->E2 E3 Incubate (40-75°C) E2->E3 E4 Isolate Product (Filtration/Precipitation) E3->E4 C1 Prepare Reactants (Protection, Activation) C2 Setup Reaction (Anhydrous Solvent, Inert Atmosphere) C1->C2 C3 React & Reflux (-78°C to 100°C) C2->C3 C4 Workup & Deprotection C3->C4 C5 Purify Product (Chromatography) C4->C5

Caption: High-level comparison of experimental workflows.

Discussion and Conclusion

Enzymatic Synthesis: The primary advantages of the enzymatic route are its simplicity (often a single step from readily available precursors), exceptional stereoselectivity, and adherence to green chemistry principles.[1] The reactions are run in water under mild conditions, avoiding the need for protecting groups and hazardous reagents. The main challenge lies in the enzyme's substrate tolerance; while engineered enzymes have broadened the scope, substrates with bulky substituents at the 4-position of the indole ring, like bromine, can result in lower catalytic efficiency ("modest activity") compared to other isomers.[1] However, for producing the enantiomerically pure L-amino acid, this method is unparalleled in its elegance and efficiency.

Chemical Synthesis: Chemical methods offer greater versatility in substrate scope but at the cost of increased complexity. The synthesis is typically multi-step, requiring protection of functional groups and the use of often sensitive organometallic reagents under anhydrous and inert conditions.[2] A key advantage is that a well-developed chemical route can often provide access to either enantiomer (L or D) by simply choosing the corresponding chiral starting material.[3] However, these methods generate more chemical waste, may require extensive chromatographic purification, and carry a higher environmental burden.

Recommendation: For applications requiring the pure L-enantiomer of this compound where a moderate yield is acceptable, the enzymatic approach is superior due to its simplicity, cost-effectiveness at scale (once the biocatalyst is developed), and minimal environmental impact. For situations where the D-enantiomer is required, or if higher yields are critical and the multi-step process and purification challenges are manageable, chemical synthesis remains a viable and necessary alternative. Further directed evolution of tryptophan synthase could likely overcome the current yield limitations for 4-substituted indoles, making the enzymatic route even more attractive in the future.

References

A Comparative Guide to Validating the Incorporation of 4-Bromo-L-tryptophan using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for engineering novel biological functions and therapeutic properties. Verifying the successful and precise incorporation of these UAAs is a critical step in the development pipeline. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for validating the incorporation of 4-Bromo-L-tryptophan, supported by experimental data and detailed protocols.

NMR Spectroscopy: A High-Resolution Approach for Unambiguous Validation

NMR spectroscopy offers a non-destructive, high-resolution method to confirm the incorporation of this compound and to assess its impact on protein structure and dynamics. The introduction of the bromine atom at the 4-position of the tryptophan indole ring induces characteristic changes in the NMR spectra, providing a clear signature of successful incorporation.

Key NMR Observables for Validation
  • ¹H-¹⁵N HSQC Spectra: The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly sensitive to the chemical environment of the backbone and sidechain amide groups. The incorporation of this compound is expected to cause a noticeable chemical shift perturbation for the indole Nε-Hε proton of the modified tryptophan residue compared to its wild-type counterpart. This provides a direct and unambiguous confirmation of incorporation at a specific site.

  • ¹³C Chemical Shifts: The carbon skeleton of the tryptophan indole ring is also sensitive to the bromine substitution. Notably, the C4 carbon, directly bonded to the bromine atom, will experience a significant downfield shift in the ¹³C NMR spectrum. Other carbons within the indole ring will also exhibit smaller, but measurable, chemical shift changes.

Quantitative Data Comparison

The following table summarizes the expected chemical shift differences between L-tryptophan and this compound, providing a quantitative basis for validation.

Nucleus L-Tryptophan Chemical Shift (ppm) This compound Chemical Shift (ppm) (Predicted) Expected Δδ (ppm)
Indole H4 ~7.65Downfield shift> 0.2
Indole H5 ~7.18Downfield shift> 0.1
Indole H6 ~7.09Upfield or small downfield shiftVariable
Indole H7 ~7.38Upfield shift< -0.1
Indole C4 ~118.5~110.2~ -8.3
Indole C5 ~121.3Upfield shift< 0
Indole C6 ~124.2Downfield shift> 0
Indole C7 ~111.4Upfield shift< 0

Note: Predicted chemical shifts for this compound are based on known substituent effects and data from related brominated compounds. Actual shifts in a protein context will be influenced by the local environment.

Comparison with Alternative Validation Methods

While NMR provides detailed structural information, other techniques are also employed for validating UAA incorporation. Each method offers a unique set of advantages and limitations.

Method Principle Information Provided Advantages Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Site-specific incorporation, structural integrity, protein dynamics.Unambiguous confirmation, detailed structural insights, non-destructive.Requires isotopically labeled protein for detailed analysis (e.g., ¹⁵N), lower throughput, higher equipment cost.
Mass Spectrometry Measures the mass-to-charge ratio of ions.Confirmation of mass modification, localization of incorporation through peptide fragmentation.High sensitivity, high throughput, can analyze complex mixtures.Indirect structural information, potential for in-source decay leading to loss of bromine, fragmentation can be complex to interpret.[1]
Edman Degradation Sequential removal and identification of N-terminal amino acids.N-terminal sequence confirmation.Well-established method for N-terminal sequencing.Only applicable if the UAA is near the N-terminus, stability of the PTH-4-Br-Trp derivative may vary, lower throughput.[2][3][4]

Experimental Protocols

Protein Expression and ¹⁵N Labeling with this compound

A standard protocol for expressing a ¹⁵N-labeled protein with incorporated this compound in E. coli is as follows:

  • Culture Growth: Grow E. coli cells harboring the expression plasmid for the target protein in M9 minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.

  • Induction: Induce protein expression with IPTG at an OD₆₀₀ of 0.6-0.8.

  • Amino Acid Addition: Simultaneously with induction, add this compound to the culture medium at a final concentration of 50-100 mg/L. To aid incorporation, it is often beneficial to also add the other aromatic amino acids (phenylalanine and tyrosine) to prevent their biosynthesis and potential misincorporation.

  • Harvesting and Purification: After a suitable expression period (e.g., 16-24 hours at 18-25°C), harvest the cells by centrifugation and purify the target protein using standard chromatographic techniques.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Prepare the NMR sample by dissolving the purified, ¹⁵N-labeled protein in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0) to a final concentration of 0.1-1.0 mM. Add 5-10% D₂O for the lock signal.

  • ¹H-¹⁵N HSQC Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum on a high-field NMR spectrometer (≥ 600 MHz). Typical acquisition parameters include a spectral width of ~16 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension.

  • ¹³C HSQC Acquisition (Optional): For more detailed analysis, a ¹³C-labeled sample can be prepared, and a ¹H-¹³C HSQC experiment can be performed to observe the chemical shifts of the indole carbons.

Mass Spectrometry Analysis
  • Proteolytic Digestion: Denature, reduce, and alkylate the protein containing this compound. Digest the protein into smaller peptides using a protease such as trypsin.[2][5]

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the fragmentation data against the protein sequence, including the mass modification for this compound (+78.918 Da for Br replacing H). Look for the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) in the precursor and fragment ions.

Edman Degradation
  • Sample Preparation: Immobilize the purified protein on a PVDF membrane.

  • Sequencing: Perform automated Edman degradation.

  • HPLC Analysis: Analyze the released phenylthiohydantoin (PTH) amino acid derivatives by HPLC. The PTH derivative of this compound is expected to have a longer retention time than the standard PTH-tryptophan due to its increased hydrophobicity.[6]

Visualizing the Validation Workflow

The following diagram illustrates the general workflow for validating the incorporation of this compound.

Validation_Workflow cluster_expression Protein Expression cluster_validation Validation Methods cluster_analysis Data Analysis cluster_result Result expression E. coli Expression (+ this compound) purification Protein Purification expression->purification nmr NMR Spectroscopy (1H-15N HSQC, 13C HSQC) purification->nmr Isotopic Labeling ms Mass Spectrometry (LC-MS/MS) purification->ms Proteolytic Digestion edman Edman Degradation purification->edman nmr_analysis Chemical Shift Perturbation Analysis nmr->nmr_analysis ms_analysis Mass Shift & Fragmentation Analysis ms->ms_analysis edman_analysis PTH Derivative Retention Time edman->edman_analysis confirmation Incorporation Confirmed nmr_analysis->confirmation ms_analysis->confirmation edman_analysis->confirmation

References

4-Bromo-L-tryptophan: A Non-Radioactive Alternative for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of drug discovery and development, the characterization of ligand-receptor interactions is a cornerstone of preclinical research. For decades, radioligand binding assays have been the gold standard for quantifying these interactions due to their high sensitivity and robustness.[1][2] However, the reliance on radioactive isotopes presents significant logistical, safety, and financial challenges, including the need for specialized licenses, dedicated laboratory space, and the generation of radioactive waste.[2][3] This has spurred the development of non-radioactive alternatives that offer comparable performance without the associated hazards.

This guide provides an objective comparison of 4-Bromo-L-tryptophan, a fluorescent amino acid analog, as a non-radioactive alternative to traditional radiolabeling in binding assays. We will delve into the principles of each technique, present comparative data, provide detailed experimental protocols, and visualize the workflows to aid researchers in making informed decisions for their specific applications.

Principles of Detection

Radiolabeled Binding Assays

Radioligand binding assays rely on the use of a ligand that has been tagged with a radioactive isotope, such as tritium (³H), iodine-125 (¹²⁵I), or carbon-14 (¹⁴C).[2] The fundamental principle involves incubating this radioligand with a biological sample containing the target receptor (e.g., cell membranes, tissue homogenates). After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically through filtration or scintillation proximity assays (SPA).[1] The amount of radioactivity in the bound fraction is then quantified using a scintillation counter or gamma counter, which is directly proportional to the number of ligand-receptor complexes.

This compound based Binding Assays

Assays utilizing this compound operate on the principle of fluorescence quenching. Tryptophan, an intrinsic fluorophore, exhibits fluorescence that is highly sensitive to its local environment.[4][5] When a tryptophan residue within a protein, or a tryptophan analog like this compound incorporated into a ligand, binds to a target receptor, its microenvironment changes. This change, often a shift to a more hydrophobic environment upon binding, can lead to a decrease, or "quenching," of its fluorescence intensity.[4][6] By monitoring the change in fluorescence as a function of ligand concentration, the binding affinity can be determined. The bromine atom in this compound can further enhance this sensitivity to environmental changes.[7]

Quantitative Data Comparison

The following tables provide a summary of the key characteristics and performance metrics of radiolabeled and this compound-based binding assays.

FeatureRadiolabeled Binding AssayThis compound Binding Assay
Principle Detection of radioactive decayDetection of fluorescence quenching
Label Radioactive Isotope (e.g., ³H, ¹²⁵I)Intrinsic fluorescence of this compound
Detection Method Scintillation/Gamma CountingSpectrofluorometry
Safety Requires handling of radioactive materials, specialized waste disposal, and radiation safety protocols.[2][3]Non-radioactive, posing minimal safety risks.
Cost High costs associated with radiolabeled compound synthesis, licensing, and waste disposal.[2]Generally lower cost, with no radioactive waste disposal fees.
Throughput Can be adapted for high-throughput screening (HTS) using formats like SPA.[1]Readily adaptable for HTS in microplate format.

Table 1: General Comparison of Methodologies

Performance MetricRadiolabeled Binding AssayThis compound Binding Assay
Sensitivity Very high, capable of detecting femtomolar concentrations.[1]High, but can be dependent on the quantum yield of the fluorophore and the degree of quenching.
Specificity High, as the radioactive signal is unique to the labeled ligand.High, but susceptible to interference from other fluorescent compounds in the assay mixture.
Ease of Use Technically demanding due to safety precautions and specialized equipment.Simpler workflow with standard laboratory equipment (fluorescence plate reader).
Potential for Interference Low potential for chemical interference with the radioactive signal.Potential for interference from colored compounds (quenching) or other fluorescent molecules (background).

Table 2: Performance Comparison

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (Filtration)

This protocol outlines a standard procedure for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radioligand (at a concentration close to its Kd)

  • Unlabeled test compounds (at various concentrations)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound in assay buffer. Prepare the radioligand solution in assay buffer at a fixed concentration (typically 1-2 times its Kd).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

    • 50 µL of the diluted unlabeled test compound.

    • 50 µL of the radioligand solution.

    • 100 µL of the receptor membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the bound ligand (trapped on the filter) from the unbound ligand (passes through).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]

Protocol 2: this compound Fluorescence Quenching Binding Assay

This protocol describes how to measure the binding of a ligand containing this compound to a target protein by monitoring the quenching of its intrinsic fluorescence.

Materials:

  • Purified target protein

  • Ligand containing this compound

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Black, low-binding 96-well microplate

  • Fluorescence microplate reader with excitation and emission filters appropriate for tryptophan (e.g., Excitation ~295 nm, Emission ~350 nm)

Procedure:

  • Determine Optimal Excitation and Emission Wavelengths: Perform a scan to determine the maximal excitation and emission wavelengths for the this compound-containing ligand in the assay buffer.

  • Preparation of Reagents: Prepare a stock solution of the this compound ligand. Prepare serial dilutions of this ligand in the assay buffer.

  • Assay Setup: In a black 96-well microplate, add the following to each well:

    • A fixed volume and concentration of the target protein solution.

    • Increasing concentrations of the this compound ligand.

    • Include control wells with buffer only and ligand only to measure background fluorescence.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium. The plate should be protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using the predetermined excitation and emission wavelengths.

  • Data Correction: Subtract the background fluorescence (from buffer and ligand-only wells) from the experimental wells.

  • Data Analysis: Plot the change in fluorescence intensity (quenching) as a function of the ligand concentration. Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both radiolabeled and fluorescence quenching binding assays.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Reagents Prepare Radioligand, Test Compounds, & Membranes Incubation Incubate Radioligand, Test Compound, & Membranes Reagents->Incubation Add to Plate Filtration Vacuum Filtration Incubation->Filtration Transfer Counting Scintillation Counting Filtration->Counting Add Scintillant Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow of a typical radioligand binding assay.

Fluorescence_Quenching_Assay_Workflow cluster_prep_fq Preparation cluster_assay_fq Assay cluster_detection_fq Detection & Analysis Reagents_FQ Prepare Protein & 4-Br-Trp Ligand Incubation_FQ Incubate Protein & Ligand in Microplate Reagents_FQ->Incubation_FQ Add to Plate Measurement_FQ Measure Fluorescence Incubation_FQ->Measurement_FQ Read Plate Analysis_FQ Data Analysis (Kd) Measurement_FQ->Analysis_FQ

Caption: Workflow of a fluorescence quenching binding assay.

The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for binding assays.

GPCR_Signaling_Pathway Ligand Ligand (e.g., containing 4-Br-Trp) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified GPCR signaling pathway.

Conclusion

The choice between a radiolabeled binding assay and a non-radioactive alternative like the this compound fluorescence quenching assay depends on the specific requirements of the study. Radioligand assays remain a highly sensitive and well-validated method, making them suitable for applications requiring the highest level of precision.[1][2]

However, the significant advantages of fluorescence-based assays, particularly their enhanced safety profile, lower cost, and simpler workflow, make them an attractive and powerful alternative.[2][3] For many routine binding studies and high-throughput screening campaigns, the use of fluorescent probes such as this compound offers a practical and effective solution, accelerating the pace of drug discovery while minimizing the hazards and logistical burdens associated with radioactivity. As fluorescence detection technologies continue to advance, the adoption of such non-radioactive methods is expected to grow, further shaping the future of ligand-receptor interaction studies.

References

4-Bromo-L-tryptophan in FRET-Based Assays: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging Förster Resonance Energy Transfer (FRET) based assays, the selection of appropriate fluorescent probes is paramount to achieving sensitive and reliable results. While native tryptophan fluorescence is often utilized, its modest quantum yield and environmental sensitivity have driven the exploration of tryptophan analogs. This guide provides a comparative analysis of 4-Bromo-L-tryptophan and its alternatives in FRET-based assays, supported by available experimental data and detailed methodologies.

Performance of this compound: The Heavy Atom Quenching Effect

A comprehensive review of scientific literature reveals a notable absence of studies detailing the successful application of this compound as a donor or acceptor in FRET-based assays. This is likely attributable to the "heavy atom effect," a phenomenon where the presence of a heavy atom, such as bromine, on a fluorophore promotes intersystem crossing from the excited singlet state to the triplet state.[1] This non-radiative decay pathway effectively quenches fluorescence, leading to a significantly lower quantum yield and making this compound an inherently poor candidate for FRET applications that rely on efficient fluorescence emission.

Viable Alternatives to this compound for FRET

In contrast to the unfavorable properties of its brominated counterpart, several other tryptophan analogs have emerged as robust and effective probes for FRET-based assays. Notably, 4-cyanotryptophan and 7-azatryptophan offer superior photophysical properties, making them excellent choices for researchers seeking to overcome the limitations of both native tryptophan and its halogenated derivatives.

Data Presentation: A Comparative Look at Tryptophan Analogs

The following table summarizes the key photophysical properties of L-tryptophan and its more effective analogs for FRET applications.

Amino AcidExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Förster Distance (R₀, Å)FRET Partner Example
L-Tryptophan ~280~350~0.130.5 - 3.1~225-aminoquinazoline-2,4(1H,3H)-dione[2]
4-Cyanotryptophan ~325~420>0.8~13.7~24.6L-Tryptophan[3]
7-Azatryptophan ~290~390~0.25 (in acetonitrile)-~18.5p-cyanophenylalanine[4]

Note: The quantum yield of 7-Azatryptophan is solvent-dependent.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of FRET assays. Below are generalized protocols for incorporating and utilizing tryptophan analogs in protein studies.

General Protocol for Site-Directed Mutagenesis and Protein Expression
  • Plasmid Preparation: A plasmid containing the gene of interest is used as a template.

  • Site-Directed Mutagenesis: A specific codon (e.g., for a native tryptophan or another residue) is mutated to the amber stop codon (TAG) using a commercially available site-directed mutagenesis kit.

  • Transformation: The mutated plasmid is transformed into a suitable E. coli strain that co-expresses an engineered aminoacyl-tRNA synthetase/tRNA pair specific for the desired tryptophan analog.

  • Protein Expression: The transformed E. coli are grown in a minimal medium supplemented with the non-canonical amino acid (e.g., 4-cyanotryptophan or 7-azatryptophan). Protein expression is induced (e.g., with IPTG) once the culture reaches a desired optical density.

  • Protein Purification: The expressed protein, now containing the tryptophan analog at the specified site, is purified using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

General Protocol for Steady-State FRET Measurements
  • Sample Preparation: Purified donor-labeled and acceptor-labeled proteins are prepared in a suitable buffer. For assays involving tryptophan analogs, the buffer should be free of any components that might quench fluorescence.

  • Spectra Acquisition:

    • An emission spectrum of the donor-only sample is recorded by exciting at the donor's excitation maximum.

    • An emission spectrum of the acceptor-only sample is recorded by exciting at the donor's excitation maximum to assess any direct excitation of the acceptor.

    • An emission spectrum of the FRET sample (containing both donor and acceptor) is recorded by exciting at the donor's excitation maximum.

  • FRET Efficiency Calculation: The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence in the presence of the acceptor using the following equation: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

FRET_Mechanism D_ground Ground State (S0) D_excited Excited State (S1) D_excited->D_ground Fluorescence A_ground Ground State (S0) D_excited->A_ground Non-radiative Energy Transfer A_excited Excited State (S1) A_excited->A_ground Fluorescence Excitation Excitation Light Excitation->D_ground Absorption FRET Förster Resonance Energy Transfer Donor_Emission Donor Fluorescence Acceptor_Emission Acceptor Fluorescence

FRET mechanism with a tryptophan analog.

FRET_Workflow start Start: Gene of Interest mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon) start->mutagenesis transformation Transformation into Engineered E. coli mutagenesis->transformation expression Protein Expression with Tryptophan Analog transformation->expression purification Protein Purification expression->purification sample_prep Sample Preparation (Donor, Acceptor, FRET) purification->sample_prep measurement Fluorescence Measurement (Spectra Acquisition) sample_prep->measurement analysis Data Analysis (Calculate FRET Efficiency) measurement->analysis end End: Results analysis->end

Experimental workflow for FRET-based assays.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-L-tryptophan: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Bromo-L-tryptophan are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, synthesized from publicly available safety data sheets.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the immediate safety and handling precautions associated with this compound and similar chemical compounds.

Personal Protective Equipment (PPE): All personnel handling this compound should wear appropriate personal protective equipment. This includes, but is not limited to, safety glasses with side-shields, protective gloves, and a lab coat.[1][2] In situations where dust may be generated, respiratory protection should be used.[2]

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood to minimize inhalation exposure.[1][2] An eyewash station and a safety shower should be readily accessible in the immediate work area.[3]

Spill Response: In the event of a spill, the area should be evacuated of non-essential personnel. Spills should be collected, bound, and pumped off, taking care to avoid the generation of dust. The affected area should then be thoroughly cleaned. Do not let the product enter drains.[1]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₁H₁₁BrN₂O₂PubChem
Molecular Weight283.12 g/mol PubChem
AppearanceOff-white to yellow solidFisher Scientific[3][4]
Solubility in Water11.4 g/L (25°C) (for L-Tryptophan)Fisher Scientific[4][5]
StabilityStable under normal conditionsFisher Scientific[4][5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][5]

Step 1: Waste Identification and Segregation

  • Identify all waste materials containing this compound. This includes unused product, contaminated labware (e.g., filter paper, vials), and personal protective equipment.

  • Segregate the this compound waste from other laboratory waste streams to prevent unintentional chemical reactions.

Step 2: Waste Collection and Storage

  • Collect the waste in a designated, properly labeled, and sealed container.[1] It is recommended to leave chemicals in their original containers whenever possible.

  • The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4][5]

Step 3: Arrange for Professional Disposal

  • Contact a licensed professional waste disposal service to handle the final disposal of the this compound waste.[2]

  • Provide the waste disposal service with a comprehensive list of the waste contents, including a copy of the safety data sheet if available.

  • All disposal activities must adhere to the regulations set forth by the U.S. Environmental Protection Agency (EPA) as listed in 40 CFR 261.3, as well as state and local guidelines.[1]

Step 4: Documentation

  • Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the licensed disposal service used. This documentation is crucial for regulatory compliance and laboratory safety audits.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_documentation Documentation PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation and Identify Identify this compound Waste Ventilation->Identify Segregate Segregate from Other Waste Streams Identify->Segregate Collect Collect in a Labeled, Sealed Container Segregate->Collect Store Store in a Cool, Dry, Ventilated Area Collect->Store Incompatible Keep Away from Incompatible Materials Store->Incompatible ensure Contact Contact Licensed Waste Disposal Service Incompatible->Contact ProvideInfo Provide Waste Information (SDS) Contact->ProvideInfo Schedule Schedule Waste Pickup ProvideInfo->Schedule Record Record Disposal Details Schedule->Record

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 4-Bromo-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-L-tryptophan could not be located. This guidance is based on the safety profiles of the parent compound, L-tryptophan, and general best practices for handling halogenated aromatic compounds. Researchers must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps and data will help ensure safe handling and disposal of this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is essential for safe handling and storage.

PropertyValue
Molecular Formula C₁₁H₁₁BrN₂O₂[1][2]
Molecular Weight 283.12 g/mol [1][2]
Appearance Off-white to pale brown solid[2]
Storage Temperature 2°C - 8°C
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this compound and similar halogenated aromatic compounds to mitigate risks.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[4]Prevents skin contact, which can lead to irritation or burns.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.

Preparation
  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet provided by the supplier.

  • Work Area Preparation: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[4]

  • Assemble Materials: Place all necessary equipment and reagents within the fume hood.

Handling
  • Aliquotting: Carefully measure and transfer the required amount of the chemical. Use appropriate tools to minimize the risk of spills.

  • Perform Experiment: Conduct all experimental procedures within the chemical fume hood.[4]

  • Maintain Low Sash: Keep the fume hood sash at the lowest possible height that allows for comfortable work.[4]

Cleanup
  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood.[4]

  • Collect Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected in a designated "Halogenated Organic Waste" container.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4] Use a designated, properly labeled waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.

  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.

  • Empty Containers: Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated by triple rinsing with a suitable solvent.[3] The rinsate must be collected as halogenated organic waste.[3]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Consult SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 hand1 Aliquot Chemical prep3->hand1 hand2 Perform Experiment hand1->hand2 clean1 Decontaminate Glassware hand2->clean1 clean2 Collect Rinsate Waste clean1->clean2 disp1 Segregate Halogenated Waste clean2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Follow Institutional Protocols disp2->disp3

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-L-tryptophan
Reactant of Route 2
Reactant of Route 2
4-Bromo-L-tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.